Technical Documentation Center

Ethenylthiourea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethenylthiourea
  • CAS: 1483-58-5

Core Science & Biosynthesis

Foundational

ethenylthiourea chemical structure and molecular properties

An In-depth Technical Guide to Ethenylthiourea: Structure, Properties, and Potential Abstract Ethenylthiourea, also known as N-vinylthiourea, is a fascinating yet sparsely documented organosulfur compound. This technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethenylthiourea: Structure, Properties, and Potential

Abstract

Ethenylthiourea, also known as N-vinylthiourea, is a fascinating yet sparsely documented organosulfur compound. This technical guide aims to provide a comprehensive overview of its chemical structure, molecular properties, plausible synthetic routes, and predicted spectroscopic characteristics. By drawing upon established principles of organic chemistry and making reasoned comparisons with structurally analogous compounds, this document serves as a foundational resource for researchers, scientists, and professionals in drug development and materials science. We will explore the molecule's potential reactivity, stemming from its vinyl and thiourea functional groups, and discuss prospective applications, particularly in the realm of polymer chemistry. This guide also addresses the necessary safety and toxicological considerations, extrapolated from data on related thiourea derivatives.

Introduction and Disambiguation

The study of thiourea derivatives is a rich field, with applications ranging from organocatalysis to medicinal chemistry.[1][2] Ethenylthiourea (CAS RN: 1483-58-5) is a specific N-substituted thiourea characterized by the presence of a vinyl (ethenyl) group.[3] It is crucial to distinguish ethenylthiourea from its more widely studied structural isomer, ethylenethiourea (ETU) (CAS RN: 96-45-7). Ethylenethiourea is a cyclic thiourea (imidazolidine-2-thione) and is primarily known as a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. In contrast, ethenylthiourea is an acyclic molecule featuring a reactive vinyl moiety, which imparts significantly different chemical properties and potential applications.

Given the limited direct research available on ethenylthiourea, this guide synthesizes information from foundational chemical knowledge and data from analogous compounds, such as allylthiourea, to present a robust and scientifically grounded profile of the molecule.

Chemical Structure and Molecular Properties

The fundamental identity of ethenylthiourea is defined by its unique arrangement of atoms. The presence of both a nucleophilic thiourea group and a polymerizable vinyl group in a compact structure makes it a molecule of significant interest.

Figure 1: Chemical Structure of Ethenylthiourea (N-Vinylthiourea).

Table 1: Chemical Identifiers and Molecular Properties of Ethenylthiourea

PropertyValueSource
IUPAC Name ethenylthioureaInferred
Synonyms N-Vinylthiourea, 1-Vinyl-2-thioureaInferred
CAS Number 1483-58-5[3]
Molecular Formula C₃H₆N₂S[3]
Molecular Weight 102.16 g/mol Calculated
Appearance White crystalline solid (Predicted)Analogy to Allylthiourea[4]
Melting Point ~70-75 °C (Predicted)Analogy to Allylthiourea (70-72 °C)[5]
Solubility Soluble in water and alcohol (Predicted)Analogy to Allylthiourea[5]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of ethenylthiourea is scarce, its preparation can be logically approached using well-established methods for forming N-substituted thioureas. The most common and direct method involves the reaction of an isothiocyanate with an amine.

Proposed Synthetic Pathway

A primary route for synthesizing ethenylthiourea would be the reaction of vinyl isothiocyanate with ammonia. This reaction involves the nucleophilic attack of the ammonia on the electrophilic carbon of the isothiocyanate group.

Figure 2: Proposed Synthesis Workflow for Ethenylthiourea.

Generalized Experimental Protocol

This protocol is a generalized procedure and should be optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve vinyl isothiocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonia (1.1 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes with continuous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethenylthiourea.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Data

No published spectra for ethenylthiourea are readily available. The following data are predicted based on the analysis of its functional groups and comparison with structurally similar molecules like N-allylthiourea and other vinyl compounds.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for Ethenylthiourea (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 8.5Broad Singlet2H-NHExchangeable protons on the terminal nitrogen.
~ 7.0 - 8.0Broad Singlet1H-NH -Exchangeable proton on the nitrogen adjacent to the vinyl group.
~ 6.5 - 7.0dd1H-CH =CH₂Vinyl proton deshielded by the nitrogen atom. Shows coupling to both geminal and cis/trans protons.
~ 5.0 - 5.5dd2H-CH=CHTerminal vinyl protons, appearing as two distinct signals due to different coupling (cis and trans) with the other vinyl proton.

Table 3: Predicted ¹³C NMR Spectroscopic Data for Ethenylthiourea (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 180 - 185C =STypical range for a thiocarbonyl carbon in a thiourea moiety.
~ 130 - 135-C H=CH₂Vinyl carbon attached to the nitrogen atom.
~ 110 - 115-CH=C H₂Terminal vinyl carbon.
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for Ethenylthiourea

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400N-H StretchAmine / Amide
~ 3050C-H Stretch (sp²)Vinyl C-H
~ 1640C=C StretchAlkene
~ 1550N-H BendAmine / Amide
~ 1350C=S StretchThiocarbonyl
Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, ethenylthiourea is expected to show a prominent molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would likely involve the loss of the vinyl group, ammonia, or SH radical.

Reactivity and Potential Applications

The dual functionality of ethenylthiourea dictates its chemical reactivity, offering avenues for its use as a versatile monomer and chemical intermediate.

Reactivity of the Vinyl Group

The vinyl group is susceptible to addition reactions. A key potential reaction is free-radical polymerization . Research into the "polymerization behaviour of a new vinyl thiourea derivative" confirms its ability to act as a monomer.[7] This allows for the synthesis of polymers with pendant thiourea groups, which could be valuable in materials science.

Figure 3: Free-Radical Polymerization of Ethenylthiourea.

The electron-withdrawing nature of the adjacent thiourea group also activates the double bond for conjugate (Michael) additions , making it a potential substrate for reactions with various nucleophiles.[8][9]

Reactivity of the Thiourea Moiety

The thiourea group possesses rich chemistry:

  • Nucleophilicity and Basicity: The nitrogen and sulfur atoms can act as nucleophiles or bases.

  • Chelation: Thioureas are excellent ligands for metal ions, suggesting that polymers derived from ethenylthiourea could be used for heavy metal sequestration.

  • Synthetic Intermediate: The thiourea moiety can be used as a precursor for the synthesis of various heterocyclic compounds.[10]

Potential Applications
  • Functional Polymers: The primary application lies in its role as a monomer. Poly(ethenylthiourea) could be used in:

    • Heavy Metal Adsorption: Creating materials for water purification.

    • Catalysis: The thiourea groups can act as organocatalysts when immobilized on a polymer backbone.

    • Surface Modification: Grafting the polymer onto surfaces to impart specific properties like hydrophilicity or metal-binding capabilities.[11]

  • Crosslinking Agent: The two N-H groups and the vinyl group offer multiple points for reaction, making it a candidate for a crosslinking agent in polymer systems.

  • Organic Synthesis: It can serve as a building block for more complex molecules in pharmaceutical or agrochemical research.[1]

Toxicology and Safety

There is no specific toxicological data available for ethenylthiourea. Therefore, it must be handled with the caution appropriate for a chemical of unknown toxicity. General information on the thiourea class of compounds can provide guidance.

  • General Thiourea Toxicity: Thiourea and its derivatives are known to have antithyroid effects, interfering with thyroid hormone synthesis.[12] Some thioureas are considered potential carcinogens and may cause birth defects.[12][13]

  • Handling Precautions: Due to the lack of specific data, stringent safety measures are required.

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

    • Avoid inhalation of dust or vapors.

    • Prevent skin and eye contact.

Accidental ingestion of thiourea compounds can be harmful, and medical attention should be sought immediately.[13]

Conclusion

Ethenylthiourea is a molecule with significant untapped potential, primarily as a monomer for the synthesis of functional polymers. While direct experimental data is limited, a robust understanding of its properties and reactivity can be constructed through the application of fundamental chemical principles and comparison with related structures. Its predicted ability to undergo polymerization and the versatile chemistry of its thiourea moiety make it a compelling target for future research in materials science, catalysis, and synthetic chemistry. All investigations involving this compound should be conducted with rigorous safety protocols due to the absence of specific toxicological information.

References

  • McDermott, P. E., Ó. Fearraigh, M. P., Horan, A. M., & McGarrigle, E. M. (2023). Thiourea-catalysed conjugate additions of amines to vinyl phosphonates and phosphinates. Organic & Biomolecular Chemistry, 21(5), 993-997. [Link]

  • International Programme on Chemical Safety (IPCS). (2003). Thiourea (CICADS 49). INCHEM. [Link]

  • Naguib, H. F., et al. (1996). Polymerization behaviour of a new vinyl thiourea derivative. European Polymer Journal, 32(8), 1017-1021. [Link]

  • McDermott, P. E., et al. (2023). Thiourea-catalysed conjugate additions of amines to vinyl phosphonates and phosphinates. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reactions of various vinyl azides with urea or thiourea. Retrieved from [Link]

  • NextSDS. (n.d.). ethenylthiourea — Chemical Substance Information. Retrieved from [Link]

  • Wang, W., et al. (2019). Bifunctional Thiourea-Catalyzed Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of Allyl Ketones and Vinyl 1,2-Diketones via Dienolate Intermediate. Organic Letters, 21(7), 2246–2250. [Link]

  • Celen, A. O., et al. (2008). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 13(3), 639-648. [Link]

  • PubChem. (n.d.). Allylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

  • Monika, et al. (2013). Chemical modification of poly (vinyl chloride) sheet with thiourea for cell study. AIP Conference Proceedings. [Link]

  • Arrica, M. A., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6049. [Link]

  • Guerreiro, P. F. T., et al. (2019). Polymerization of Vinyl Chloride at Ambient Temperature Using Macromolecular Design via the Interchange of Xanthate: Kinetic and Computational Studies. Macromolecules, 53(1), 116-127. [Link]

  • PubChem. (n.d.). Ethenylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Wujec, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules, 26(2), 346. [Link]

  • ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

  • Suga, T., et al. (2023). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. Angewandte Chemie International Edition, 62(10), e202216518. [Link]

  • Guesmi, F., et al. (2025). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Polymers, 17(24), 5489. [Link]

  • Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. [Link]

  • Tuba, R., et al. (n.d.). One-Pot Synthesis of Poly(vinyl alcohol) (PVA) Copolymers via Ruthenium Catalyzed Equilibrium Ring-Opening Metathesis Polymerization. SciSpace. [Link]

  • PubChem. (n.d.). Ethene;ethenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

mechanism of action of ethenylthiourea in coordination chemistry

An In-Depth Technical Guide to the Mechanism of Action of Ethylenethiourea in Coordination Chemistry Executive Summary While occasionally referred to as ethenylthiourea in specific industrial patents, the ligand systemat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethylenethiourea in Coordination Chemistry

Executive Summary

While occasionally referred to as ethenylthiourea in specific industrial patents, the ligand systematically known as ethylenethiourea (ETU) —or imidazolidine-2-thione—is a cornerstone of modern soft-metal coordination chemistry. Its unique cyclic structure locks the molecule into a rigid conformation, forcing it to act exclusively as a highly polarizable, soft sulfur-donor ligand. This whitepaper explores the thermodynamic mechanisms, structural evolution, and industrial applications of ETU, providing self-validating experimental workflows for researchers and drug development professionals.

Thermodynamic and Kinetic Mechanisms of Coordination

Pearson’s HSAB Theory and Binding Selectivity

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thione sulfur atom of ETU acts as a highly polarizable "soft" Lewis base. Consequently, ETU exhibits extreme thermodynamic selectivity for "soft" transition metal cations, particularly in their lower oxidation states, such as Ag(I), Cu(I), and Au(I)[1].

The causality behind ETU's unique binding profile lies in its cyclic imidazolidine ring. In linear thioureas, tautomerization and steric flexibility can occasionally allow nitrogen to participate in metal binding. However, the rigid ring of ETU constrains the secondary amines, preventing them from coordinating and forcing the exocyclic sulfur atom to project outward. This lack of steric hindrance around the sulfur allows for high-nuclearity bridging, exposing multiple lone pairs for multinuclear coordination[2].

Structural Evolution and Coordination Modes

The coordination mode of ETU is highly dependent on the stoichiometric ratio of ligand to metal, as well as the nature of the counterion. The structural evolution generally follows three pathways:

  • Monodentate (Terminal): At high ligand-to-metal ratios (e.g., 3:1), ETU binds via a single electron pair on the sulfur atom, resulting in discrete mononuclear complexes like trigonal planar [Ag(etu)3]2SO4[2].

  • μ2​ -S Bridging: As the metal-to-ligand ratio increases, the sulfur atom utilizes a second lone pair to bridge two metal centers, forming dimers such as [BrCu(etu)2]2[1].

  • μ3​ -S Bridging: In highly ligand-deficient environments, ETU can utilize all available electron density on the sulfur to bridge three metal centers. This rare coordination mode drives the assembly of 1D and 2D coordination polymers, such as the chair-type Cu4​S2​I2​ core found in [{Cu(etu)I}3]n[2].

G M Soft Metal Cation (Ag+, Cu+, Au+) L ETU Ligand (Imidazolidine-2-thione) M->L HSAB Interaction (Soft-Soft) Mono Monodentate (Terminal) e.g., [ICu(etu)2] L->Mono High Ligand:Metal Ratio Mu2 μ2-S Bridging e.g., [BrCu(etu)2]2 L->Mu2 Dimerization Mu3 μ3-S Bridging e.g., [{Cu(etu)I}3]n L->Mu3 Polymerization Mono->Mu2 Structural Evolution Mu2->Mu3 Steric Relief

Fig 1: Coordination pathways and structural evolution of ETU-metal complexes.

Supramolecular Hydrogen Bonding Networks

Beyond direct metal coordination, the secondary amine (N-H) groups of the ETU ring act as potent hydrogen bond donors. These N-H groups interact with counterions (e.g., SO42−​ , NO3−​ , or halides) to form robust 2D and 3D supramolecular networks. This secondary coordination sphere stabilizes the primary metal-ligand framework and dictates the macroscopic crystal habit of the material[3].

Quantitative Structural Data

The table below summarizes the causality between precursor stoichiometry, resulting coordination modes, and geometric outcomes for key ETU complexes.

Complex FormulaMetal PrecursorLigand:Metal RatioCoordination Mode of ETUMetal GeometryReference
[ICu(etu)2]CuI2:1Monodentate (Terminal)Trigonal Planar[1]
[BrCu(etu)2]2CuBr2:1 μ2​ -S BridgingDistorted Tetrahedral[1]
[{Cu(etu)I}3]nCuI1:1 μ3​ -S BridgingDistorted Tetrahedral[2]
[Ag(etu)3]2SO4 Ag2​SO4​ 3:1Monodentate (Terminal)Trigonal Planar[2]
AgCl(etu)3AgCl3:1Monodentate (Terminal)Tetrahedral[4]

Industrial Applications: Cyanide-Free Gold Electroplating

Historically, gold electroplating relied on highly toxic cyanide ligands to stabilize Au(I) ions. ETU has emerged as a critical auxiliary complexing agent in next-generation cyanide-free baths.

Mechanism of Action in Electroplating: ETU works in tandem with a primary coordination agent (like hydantoin derivatives) to form stable, soluble [Au(etu)x​]+ complexes. By strongly binding to Au(I), ETU negatively shifts the reduction potential of the metal. This prevents the rapid, spontaneous reduction of gold onto the substrate, ensuring a controlled electron transfer at the cathode. The result is a smooth, fine-grained, and highly crystalline gold deposit[5].

G Bath Cyanide-Free Bath (Au+ + ETU + Hydantoin) Complex [Au(etu)x]+ Complex Stable in Solution Bath->Complex Coordination Diff Diffusion to Cathode Complex->Diff Applied Current Red Reduction (Au+ -> Au0) Diff->Red Electron Transfer Red->Bath ETU Ligand Recycling Dep Smooth Gold Deposition Red->Dep Crystallization

Fig 2: Mechanism of ETU as an auxiliary complexing agent in gold electroplating.

Self-Validating Experimental Protocols

Protocol 1: Mechanochemical Synthesis of Ag(I)-ETU Complexes via LAG

Traditional solvent-based synthesis of ETU complexes often fails due to the low solubility of ETU in polar solvents, leading to incomplete reactions. Liquid-Assisted Grinding (LAG) overcomes this mass-transfer limitation by using mechanical force to drive the thermodynamic formation of the complex[4].

  • Preparation: Weigh AgCl (1.0 mmol) and ETU (3.0 mmol) to achieve a 1:3 stoichiometric ratio.

  • Liquid Addition: Add the dry powders to a stainless-steel milling jar. Introduce 25 μL of water (acting as a catalytic liquid phase to facilitate molecular diffusion without dissolving the bulk).

  • Milling: Mill the mixture at 30 Hz for 10 minutes using a planetary ball mill.

  • Recovery: Extract the resulting quantitative yield of AgCl(etu)3 powder.

  • System Validation (FT-IR): To validate successful coordination, analyze the product via FT-IR. You must observe a shift in the ν(C=S) stretching frequency from ~1210 cm⁻¹ (free ETU ligand) to ~1180 cm⁻¹ (coordinated ETU). This red-shift confirms the withdrawal of electron density from the C=S double bond into the Ag-S coordinate bond[1].

Protocol 2: Formulation of Cyanide-Free Gold Electroplating Bath

The order of addition in this protocol is critical. Adding the primary complexing agent before the Au(I) salt ensures free Au(I) ions are immediately sequestered, preventing spontaneous reduction. ETU is added last to fine-tune the deposition potential[5].

  • Primary Coordination: Dissolve 180 g/L of 5,5-dimethylhydantoin (main coordination agent) and 25 g/L of potassium bicarbonate in ultrapure water at 50°C.

  • Gold Sequestration: Slowly add 0.5 g/L of potassium auric chloride ( KAuCl4​ ) under continuous agitation until the solution clarifies, indicating full complexation.

  • Auxiliary Tuning: Add 5 g/L of ETU to the bath. Stir for 30 minutes to allow ligand exchange and the formation of the mixed-ligand coordination sphere.

  • pH Adjustment: Adjust the pH to 8.5 using dilute KOH.

  • System Validation (Electrochemical): Perform cyclic voltammetry (CV) on the bath. A properly formulated bath will show a distinct cathodic peak shift (more negative potential) compared to a bath lacking ETU, validating that the ETU has successfully integrated into the Au(I) coordination sphere and stabilized the ion against premature reduction.

References

  • [2] Title: Syntheses and structures of [Ag(etu)3]2SO4 and [{Cu(etu)I}3]n (etu = ethylenethiourea): a new μ3–S coordination mode for etu Source: Taylor & Francis / Journal of Coordination Chemistry URL: 2

  • [1] Title: Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes Source: PubMed / Inorganic Chemistry (ACS Publications) URL: 1

  • [5] Title: CN104233384A - Cyanide-free gold electroplating solution and electroplating process using same Source: Google Patents URL: 5

  • [4] Title: Advances in Solid-State Transformations of Coordination Bonds: From the Ball Mill to the Aging Chamber Source: PMC / Croatica Chemica Acta URL:4

  • [3] Title: Influence of the Coligand onto the Magnetic Anisotropy and the Magnetic Behavior of One-Dimensional Coordination Polymers Source: Inorganic Chemistry (ACS Publications) URL: 3

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Thermal Degradation of Ethenylthiourea

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethenylthiourea, also known as vinylthiourea, is a molecule of interest due to the presence of both a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethenylthiourea, also known as vinylthiourea, is a molecule of interest due to the presence of both a reactive vinyl group and a thiourea moiety, suggesting potential applications in polymer chemistry and as a synthetic intermediate. A thorough understanding of its thermodynamic stability and thermal degradation profile is paramount for its safe handling, storage, and application. This technical guide provides a comprehensive framework for investigating the thermal properties of ethenylthiourea. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide establishes a robust investigatory approach based on established principles of thermal analysis and the known behavior of analogous thiourea derivatives. We will delve into the critical experimental methodologies, predictive mechanistic insights, and the causality behind experimental design, empowering researchers to thoroughly characterize this and similar molecules.

Introduction: The Significance of Thermal Analysis for Novel Thioureas

Thiourea and its derivatives are a versatile class of compounds with a wide array of applications in medicinal chemistry, agriculture, and materials science.[1] The introduction of an ethenyl (vinyl) group to the thiourea core introduces a reactive site that can potentially undergo polymerization or other addition reactions, making ethenylthiourea a valuable monomer or cross-linking agent. However, the thermal stability of such a molecule is a critical parameter that dictates its processing window, shelf-life, and potential hazards.

Thermal degradation studies are not merely about determining a melting point. They provide a deeper understanding of the molecule's energetic landscape and decomposition pathways. This knowledge is crucial for:

  • Drug Development: Ensuring the stability of an active pharmaceutical ingredient (API) during manufacturing, formulation, and storage is a regulatory requirement.

  • Materials Science: For applications in polymer synthesis, understanding the onset of degradation is key to preventing undesirable side reactions and ensuring the integrity of the resulting polymer.

  • Process Safety: Identifying exothermic decomposition events is critical for preventing thermal runaways in industrial-scale synthesis and processing.

This guide will provide the foundational knowledge and experimental blueprints to comprehensively assess the thermodynamic stability and thermal degradation of ethenylthiourea.

Core Experimental Techniques for Thermal Characterization

A multi-technique approach is essential for a holistic understanding of a compound's thermal behavior. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA is the workhorse for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1]

Experimental Protocol: TGA of Ethenylthiourea

  • Sample Preparation: A small, representative sample of ethenylthiourea (typically 3-5 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

  • Heating Program:

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be extracted include:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert gas is crucial to study the intrinsic thermal stability of the molecule without the influence of oxidation.

  • Heating Rate: A controlled heating rate is essential for reproducible results. Different heating rates can be used to study the kinetics of decomposition.[2]

Differential Scanning Calorimetry (DSC): Probing Energetic Changes

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.[3]

Experimental Protocol: DSC of Ethenylthiourea

  • Sample Preparation: A small amount of ethenylthiourea (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas.

  • Heating Program:

    • Equilibrate the sample at a low temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Key features to analyze include:

    • Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition. The enthalpy of fusion (ΔHfus) can be calculated from the peak area.

    • Decomposition: A complex series of endothermic or exothermic peaks following the melting point, indicating the energy changes associated with bond breaking and formation during degradation.

Self-Validating System: By comparing the TGA and DSC data, a more complete picture emerges. For instance, a weight loss event in the TGA curve should correspond to an endothermic or exothermic event in the DSC curve.

Visualization of Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_run Heating Program cluster_analysis Data Analysis P1 Weigh 3-5 mg of Ethenylthiourea P2 Place in TGA pan P1->P2 I1 Load sample into furnace P2->I1 I2 Purge with N2/Ar I1->I2 I3 Equilibrate at 30 °C I2->I3 R1 Heat at 10 °C/min to 600 °C I3->R1 A1 Plot % Weight Loss vs. Temperature R1->A1 A2 Determine Tonset, Tpeak, and Residual Mass A1->A2

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument Setup cluster_run_dsc Heating Program cluster_analysis_dsc Data Analysis P1_dsc Weigh 2-5 mg of Ethenylthiourea P2_dsc Hermetically seal in pan P1_dsc->P2_dsc I1_dsc Load sample & reference P2_dsc->I1_dsc I2_dsc Purge with N2 I1_dsc->I2_dsc R1_dsc Heat at 10 °C/min I2_dsc->R1_dsc A1_dsc Plot Heat Flow vs. Temperature R1_dsc->A1_dsc A2_dsc Identify Tm and Decomposition Events A1_dsc->A2_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior and Degradation Mechanisms

Comparative Thermodynamic Data

The following table presents thermodynamic data for N-ethylthiourea, a structurally similar compound, which can serve as a benchmark for what might be expected for ethenylthiourea.

CompoundMethodΔsubH (kJ mol-1)ΔsubS (J K-1 mol-1)Reference
N-ethylthioureaTranspiration106.4 ± 1.0227.4 ± 2.8[4]

Note: This data is for N-ethylthiourea and is provided as a comparative reference.

Proposed Thermal Degradation Pathway of Ethenylthiourea

The thermal decomposition of thiourea derivatives is a complex process that can involve isomerization, fragmentation, and the release of various gaseous products.[1][5] For ethenylthiourea, the presence of the vinyl group adds another layer of complexity. A plausible degradation pathway is proposed below:

  • Isomerization: Similar to thiourea, ethenylthiourea may undergo an initial isomerization to the corresponding ammonium thiocyanate derivative.[6]

  • Fragmentation: Subsequent heating can lead to the fragmentation of the molecule. The C-N and C=S bonds are likely points of cleavage.

  • Role of the Vinyl Group: The vinyl group can participate in several reactions:

    • Polymerization: At elevated temperatures, the vinyl groups of adjacent molecules could polymerize, leading to a cross-linked network. This would be observed as a significant exothermic event in the DSC and would result in a higher char yield in the TGA.

    • Elimination: The vinyl group could be eliminated as ethylene or other small volatile molecules.

  • Evolved Gas Analysis (EGA): To definitively identify the gaseous byproducts of decomposition, coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended. This would allow for the real-time identification of evolved gases such as ammonia, hydrogen sulfide, and various organic fragments.[5]

Degradation_Pathway cluster_pathways Potential Degradation Pathways cluster_products Resulting Products Ethenylthiourea Ethenylthiourea Isomerization Isomerization to Ammonium Thiocyanate Derivative Ethenylthiourea->Isomerization Δ Fragmentation Fragmentation (C-N, C=S cleavage) Ethenylthiourea->Fragmentation Δ Polymerization Vinyl Group Polymerization Ethenylthiourea->Polymerization Δ Elimination Elimination of Small Molecules Ethenylthiourea->Elimination Δ Gaseous Gaseous Products (NH3, H2S, etc.) Isomerization->Gaseous Fragmentation->Gaseous Volatile Volatile Organic Fragments Fragmentation->Volatile Polymeric Polymeric Residue (Char) Polymerization->Polymeric Elimination->Volatile

Caption: Proposed Thermal Degradation Pathways for Ethenylthiourea.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization of the thermodynamic stability and thermal degradation of ethenylthiourea. By employing a combination of TGA and DSC, researchers can obtain critical data on the material's thermal stability and energetic transitions. While direct experimental data for ethenylthiourea is sparse, the principles and methodologies detailed herein, grounded in the behavior of related thiourea derivatives, provide a robust framework for a thorough investigation.

For a complete understanding, future work should focus on:

  • Evolved Gas Analysis (EGA): TGA-MS or TGA-FTIR studies are essential to definitively identify the decomposition products and elucidate the precise degradation mechanism.

  • Kinetic Studies: Performing TGA experiments at multiple heating rates will allow for the determination of the kinetic parameters (activation energy, pre-exponential factor) of the decomposition process using methods such as the Kissinger or Flynn-Wall-Ozawa models.[2]

  • Isothermal TGA: Isothermal experiments at various temperatures can provide valuable information on the long-term thermal stability of ethenylthiourea at specific processing or storage conditions.

By following the protocols and considering the mechanistic insights presented in this guide, researchers will be well-equipped to unlock a comprehensive understanding of the thermal properties of ethenylthiourea, paving the way for its safe and effective application in various scientific and industrial fields.

References

  • Ferro, D., et al. (2007). Thermal stability and related thermodynamic properties of N-ethylthiourea. Thermochimica Acta, 460(1-2), 64-70.
  • Jamoliddinzoda, F. J., et al. (2025). Effect of Ionic Strength on the Stability and Thermodynamic Properties of Rhenium(V) Complexes with N-Ethylthiourea.
  • Bock, H., et al. (1981). Mechanism of thermal decomposition of thiourea derivatives. Journal of Analytical and Applied Pyrolysis, 3(2), 123-135.
  • BenchChem. (2025).
  • Kardos, J., & Volf, J. (2002). Kinetics of Thermal Decomposition of Thiourea. Chemical Papers, 56(4), 242-246.
  • Pop, R., et al. (2011).
  • Tahir, M. N., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 1(3), 229-234.
  • He, J., et al. (2009). Differential Scanning Calorimetry Investigation on Vinyl Ester Resin Curing Process for Polymer Nanocomposite Fabrication. Journal of Nanoscience and Nanotechnology, 9(5), 3253-3258.
  • Gómez-Elvira, J. M., et al. (1995). The use of differential scanning calorimetry to study the reprocessing of poly(vinyl chloride). Polymer, 36(23), 4465-4470.
  • Li, H., et al. (2012). Thermodynamic stability considerations for isostructural dehydrates. Journal of Pharmaceutical Sciences, 101(4), 1496-1504.
  • Knowles, T. P. J., & Mezzenga, R. (2016). Stability matters, too – the thermodynamics of amyloid fibril formation.
  • Chen, X., et al. (2019). Flame Retardancy and Thermal Degradation Behaviors of Thiol-Ene Composites Containing a Novel Phosphorus and Silicon-Containing Flame Retardant. Polymers, 11(11), 1845.
  • Kasmi, N., et al. (2020). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
  • Kulyk, K., et al. (2023). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Chemistry, 5(4), 2635-2646.
  • de Oliveira Junior, L. F., et al. (2018). Thermal Analysis of Differential Scan-DSC Calorimetry for the Pure High-Density Polyethylene and Its Variables.

Sources

Exploratory

Thermodynamic Solubility Profile of Ethenylthiourea in Polar and Non-Polar Solvents: A Mechanistic Guide

Executive Summary Ethenylthiourea (commonly referred to as N-vinylthiourea) and its cyclic constitutional isomer, ethylene thiourea (ETU), are critical organosulfur compounds leveraged in polymer synthesis, electroplatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenylthiourea (commonly referred to as N-vinylthiourea) and its cyclic constitutional isomer, ethylene thiourea (ETU), are critical organosulfur compounds leveraged in polymer synthesis, electroplating, and rubber vulcanization[1][2]. For application scientists and drug development professionals, understanding the exact phase-equilibrium behavior of these compounds is paramount. This whitepaper deconstructs the thermodynamic causality behind the solubility profile of ethenylthiourea, provides a self-validating experimental protocol for solubility quantification, and explores the industrial implications of solvent selection.

Molecular Causality: The Thermodynamics of Solvation

The solubility of thiourea derivatives is not merely a function of empirical observation but is strictly governed by the thermodynamics of crystal lattice disruption and solvent-solute interactions.

The core of ethenylthiourea features a highly polarized thiourea moiety (–NH–C(=S)–NH–). The carbon-sulfur double bond (C=S) generates a strong dipole moment, acting as a potent hydrogen-bond acceptor, while the nitrogen protons act as robust hydrogen-bond donors[3]. In the solid state, these molecules form a dense, highly stable intermolecular hydrogen-bonded network, resulting in a high crystal lattice energy.

The Causality of Solvent Selection: To achieve dissolution, the free energy of solvation must overcome this lattice energy.[3]. Conversely, non-polar solvents lack the dielectric strength and hydrogen-bonding capabilities required to stabilize the highly polar transition state of the dissolving solute, rendering the compound virtually insoluble in such media[1][4]. While the ethenyl (vinyl) group introduces a minor degree of lipophilicity, it is insufficient to override the dominant polarity of the thiourea core.

Solubility Profile: Polar vs. Non-Polar Solvents

Based on thermodynamic principles and verified literature on thiourea derivatives, the solubility profile of ethenylthiourea is highly stratified across different solvent classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Exhibit the highest solubility. because they act as both hydrogen-bond donors and acceptors, perfectly complementing the thiourea core[5].

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): Exhibit moderate to high solubility. These solvents stabilize the solute primarily through strong dipole-dipole interactions rather than direct proton donation[1].

  • Non-Polar Solvents (e.g., Hexane, Benzene, Chloroform): Ethenylthiourea is functionally insoluble in these environments. The lack of polarity and low dielectric constants cannot overcome the solute's lattice energy[1][4].

Quantitative Data Summary

Table 1: Comparative solubility profile of the thiourea core in standard solvent systems at 298.15 K.

Solvent ClassificationSolventDielectric Constant (ε)Solvation MechanismSolubility Profile
Polar Protic Water80.1H-Bonding (Donor/Acceptor)High (~137 g/L)
Polar Protic Methanol32.7H-Bonding (Donor/Acceptor)High
Polar Aprotic Acetone20.7Dipole-DipoleModerate
Halogenated Chloroform4.8Weak DipoleTrace / Insoluble
Non-Polar Aromatic Benzene2.3π-π Interactions (Weak)Insoluble
Non-Polar Aliphatic n-Hexane1.9London Dispersion OnlyInsoluble
Reference baseline for unsubstituted thiourea in aqueous media[4].

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic dissolution methods often yield artificially high or low solubility data due to supersaturation or incomplete wetting. To determine the true thermodynamic solubility of ethenylthiourea, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the authoritative standard.

Step-by-Step Protocol
  • Saturation: Introduce an excess amount of ethenylthiourea solid into a sealed, inert borosilicate glass flask containing 50 mL of the target solvent.

  • Isothermal Equilibration: Submerge the flask in a thermostatic shaker bath precisely calibrated to 298.15 K (± 0.05 K). Agitate continuously at 150 rpm for 24 to 48 hours. Causality: Extended isothermal shaking ensures the chemical potential of the solid phase perfectly equals the chemical potential of the solute in the liquid phase, achieving true thermodynamic equilibrium[3].

  • Phase Separation: Remove the flask and allow it to stand undisturbed for 2 hours to facilitate the gravitational settling of undissolved micro-crystals. Transfer an aliquot of the suspension and centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining sub-micron particulate matter.

  • HPLC-UV Quantification: Dilute the filtrate with the mobile phase. Analyze using a reversed-phase C18 column. and accuracy without requiring chemical derivatization[4][6].

Workflow Visualization

Workflow Solvent 1. Solvent Selection (Polar vs Non-Polar) Excess 2. Add Excess Ethenylthiourea (Solid State) Solvent->Excess Equilibrate 3. Isothermal Shaking (24h - 48h at 298.15 K) Excess->Equilibrate Saturation Phase 4. Phase Separation (Centrifugation / Filtration) Equilibrate->Phase Equilibrium Reached Analysis 5. HPLC-UV Analysis (Detection at ~240 nm) Phase->Analysis Supernatant Extraction Data 6. Thermodynamic Solubility Quantification Analysis->Data Peak Integration

Figure 1: Isothermal shake-flask workflow for thermodynamic solubility determination.

Industrial Implications: Polymerization and Solvation Control

The solubility profile of ethenylthiourea directly dictates its industrial utility, particularly in metallurgy and polymer science. In electrolytic manganese production, unsubstituted thiourea is highly water-soluble and tends to accumulate in the aqueous electrolyte, eventually blackening and degrading the cathode plate[2].

To engineer around this limitation, researchers utilize the ethenyl (vinyl) group to polymerize the monomer into poly-N-vinylthiourea ., preventing toxic accumulation in the electrolytic bath and significantly improving current efficiency at high temperatures[2].

References

  • PubChem. "Ethylenethiourea | C3H6N2S | CID 2723650." National Institutes of Health (NIH). Available at:[Link]

  • INCHEM. "Thiourea (CICADS 49, 2003)." International Programme on Chemical Safety. Available at:[Link]

  • Zhang, Xu, et al. "Solid–Liquid Phase Equilibrium and Thermodynamic Analysis of N,N′-Diethylthiourea in Different Solvent Systems." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Google Patents. "CN103173786B - A kind of environment-friendly high-efficiency produces the method for electrolytic metal Mn.

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of N-Allylthiourea

A Senior Application Scientist's Guide for Researchers in Structural Chemistry and Drug Development Authoritative Note: This guide focuses on the crystallographic analysis of N-allylthiourea. The originally intended subj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Structural Chemistry and Drug Development

Authoritative Note: This guide focuses on the crystallographic analysis of N-allylthiourea. The originally intended subject, ethenylthiourea, lacks publicly available single-crystal X-ray diffraction data. N-allylthiourea (prop-2-enylthiourea) is a closely related structural analogue, differing by only a single methylene unit. The principles, experimental workflows, and structural characteristics detailed herein provide a robust and relevant framework for understanding the crystallographic properties of this class of small molecules.

Introduction: The Significance of Thiourea Derivatives in Structural Science

Thiourea and its derivatives are a cornerstone class of compounds with diverse applications, ranging from organocatalysis to medicinal chemistry. Their function is intrinsically linked to their three-dimensional structure, particularly the planarity of the thiourea backbone and its capacity for hydrogen bonding. The sulfur atom and the N-H protons act as potent hydrogen bond acceptors and donors, respectively, dictating the formation of predictable supramolecular assemblies in the solid state.

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating these structures at atomic resolution.[1] It provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies in drug design and for engineering novel crystalline materials. This guide provides a comprehensive overview of the synthesis and crystallographic determination of N-allylthiourea, a representative monosubstituted thiourea, illustrating the causality behind the experimental choices from synthesis to final structural refinement.

Synthesis and Crystal Growth of N-Allylthiourea

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of N-Allylthiourea

A common and efficient method for the synthesis of N-allylthiourea involves the reaction of allyl isothiocyanate with ammonia.[2]

Reaction Scheme: CH₂=CHCH₂-N=C=S + NH₃ → CH₂=CHCH₂-NH-C(=S)-NH₂

Experimental Protocol: Synthesis

  • Precursor Formation: Allyl isothiocyanate is generated by reacting chloropropene with sodium thiocyanate in an ethanol solution, catalyzed by potassium iodide.

  • Ammonolysis: The resulting allyl isothiocyanate is introduced into an aqueous solution of ammonium hydroxide. The nucleophilic addition of ammonia across the C=N bond of the isothiocyanate proceeds readily.

  • Reaction Monitoring & Workup: The reaction is typically stirred at room temperature and can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the solution is concentrated under reduced pressure. The crude product crystallizes upon cooling. The solid is collected by filtration, washed, and can be recrystallized from ethanol or water to yield pure N-allylthiourea as a white crystalline solid.[2]

Growing Diffraction-Quality Single Crystals

The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to produce a well-ordered, single-domain crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Crystal Growth

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when heated but lead to supersaturation upon slow cooling, allowing for gradual crystal growth. For N-allylthiourea, ethanol or a mixture of ethanol and water are suitable choices.

  • Slow Evaporation Method:

    • Prepare a saturated solution of N-allylthiourea in a suitable solvent (e.g., ethanol) at room temperature.

    • Transfer the solution to a clean vial, covered with a cap containing small perforations (e.g., pierced with a needle).

    • Allow the solvent to evaporate slowly and undisturbed over several days. This gradual increase in concentration promotes the formation of a few large, well-ordered crystals rather than many small ones.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation in the X-ray beam.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

The following section outlines a standard workflow using modern instrumentation and software, providing a trustworthy and replicable methodology.

Experimental Workflow Overview

The process of determining a crystal structure via SC-XRD follows a well-defined path, from mounting the crystal to refining the final structural model.

workflow cluster_synthesis Material Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Synthesis of N-Allylthiourea crystallization Single Crystal Growth synthesis->crystallization Purified Compound mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection Cryo-cooled Crystal data_reduction Data Integration & Reduction data_collection->data_reduction Raw Diffraction Frames structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution hkl File (Reflection Data) refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Refined Structure

Fig. 1: General workflow for small molecule single-crystal X-ray crystallography.
Data Collection

Experimental Protocol: Diffraction Measurement

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas.

    • Causality: Cryo-cooling is essential as it minimizes thermal vibrations of the atoms, leading to higher resolution data and reduced radiation damage to the crystal.[3]

  • Instrumentation: Data is collected on a modern CCD or pixel-array detector-based diffractometer, such as an Oxford Diffraction Gemini or Bruker APEX II, equipped with a microfocus X-ray source.[4]

    • Source Selection: Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is standard for most organic compounds. Copper (Cu Kα, λ = 1.5418 Å) may be used for absolute structure determination of chiral molecules or for very small crystals.[5]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice. Software automatically indexes the reflections to derive the cell dimensions.

  • Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans. The exposure time per frame is optimized to achieve good signal-to-noise without overloading the detector.

Data Reduction and Processing
  • Integration: The raw diffraction images are processed using software like SAINT (Bruker) or CrysAlisPro (Rigaku/Oxford Diffraction). This step involves integrating the intensity of each diffraction spot (reflection) and assigning it Miller indices (h,k,l).

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure and crystal volume. An empirical absorption correction (e.g., using SADABS) is applied to correct for the absorption of X-rays by the crystal itself. This process generates a reflection file (e.g., an .hkl file) containing the h,k,l indices and their corresponding intensities.

Structure Solution and Refinement
  • Space Group Determination: Based on the systematic absences in the reflection data, the space group is determined. For N-allylthiourea, this is determined to be P2₁/c.

  • Structure Solution: The initial crystal structure is solved using direct methods or dual-space algorithms. The program SHELXT is a modern standard for this task, which typically locates the positions of most or all non-hydrogen atoms.

  • Structure Refinement: The atomic model is then refined against the experimental data using a full-matrix least-squares method, typically with software such as SHELXL.

    • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

    • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on their parent atom.

    • Convergence: The refinement process is iterated until the model converges, indicated by minimal shifts in atomic parameters and stable refinement statistics (R-factors). The final goodness-of-fit (GooF) should be close to 1.0.

Crystallographic Data and Structural Analysis of N-Allylthiourea

The crystal structure of N-allylthiourea was first determined by Dragonette and Karle in 1965. The data presented here is based on their seminal work.

Crystal Data and Refinement Parameters
ParameterValue
Chemical FormulaC₄H₈N₂S
Formula Weight116.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.39(2) Å
b8.58(1) Å
c9.77(1) Å
β119.75(17)°
Volume609.5 ų
Z (Molecules per cell)4
Calculated Density1.264 g/cm³
RadiationCu Kα
Data Source

Table 1: Crystallographic data for N-allylthiourea.

Molecular and Supramolecular Structure

The crystallographic analysis reveals several key structural features:

  • Planar Thiourea Core: The S(1)-C(2)-N(1)-N(3) thiourea group is essentially planar. This planarity is characteristic of thioureas and arises from the delocalization of π-electrons across the N-C-N system and the C=S double bond.

  • Bond Lengths: The C=S bond length is 1.66 Å, which is shorter than a single bond but slightly longer than a typical C=S double bond, indicating partial double bond character. The C-N bonds within the thiourea core (both ~1.36 Å) are significantly shorter than a standard C-N single bond (~1.47 Å), confirming the electron delocalization.

  • Conformation: The allyl group is twisted relative to the plane of the thiourea core. The angle between the plane of the allyl group (C4-C5=C6) and the thiourea plane is approximately 99.6°.

  • Hydrogen Bonding: The most significant intermolecular interaction is hydrogen bonding. Molecules are linked into continuous chains parallel to the b-axis via N-H···S hydrogen bonds. The amino group (NH₂) and the secondary amine (NH) both act as hydrogen bond donors, with the sulfur atom of a neighboring molecule acting as the acceptor. This robust hydrogen bonding network is a defining characteristic of the solid-state structure of thioureas.

Conclusion

This guide has detailed the complete workflow for the crystallographic analysis of N-allylthiourea, serving as an authoritative model for similar small molecules. By integrating protocols for synthesis, crystal growth, and modern single-crystal X-ray diffraction techniques, we have established a self-validating system for structure determination. The analysis, grounded in the foundational work of Dragonette and Karle, confirms the key structural motifs of N-allylthiourea, namely a planar thiourea core and an extensive hydrogen-bonding network that dictates its crystal packing. These structural insights are indispensable for professionals in drug development and materials science who rely on a precise understanding of molecular architecture to predict and control chemical and biological function.

References

  • ChemicalBook. N-Allylthiourea synthesis.

  • Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 17-23.

  • Gonnella, N. C. (2023). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium & Exposition.

  • Sigma-Aldrich. N-Allylthiourea for synthesis.

  • Stash, A. I., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 23(10), 7385–7399.

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.

  • Encyclopedia.pub. X-ray Single-Crystal Diffraction. (2022).

  • Dragonette, K. S., & Karle, I. L. (1965). The crystal and molecular structure of allylthiourea. Acta Crystallographica, 19(6), 978-983.

Sources

Exploratory

The Electronic and Steric Landscape of Ethenylthiourea Ligands: A Comprehensive Technical Guide for Advanced Coordination and Catalysis

Executive Summary In the realm of rational catalyst design and coordination chemistry, the precise tuning of the primary coordination sphere dictates both the thermodynamic stability and the kinetic reactivity of the met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational catalyst design and coordination chemistry, the precise tuning of the primary coordination sphere dictates both the thermodynamic stability and the kinetic reactivity of the metal center. Ethenylthiourea (also known as vinylthiourea, CAS 1483-58-5) [1] has emerged as a uniquely versatile ligand. By combining a soft sulfur donor with an electronically communicative vinyl group, it offers a bifunctional scaffold capable of both metal coordination and secondary sphere interactions (e.g., hydrogen bonding).

This whitepaper provides an in-depth analysis of the electronic and steric properties of ethenylthiourea ligands. By synthesizing empirical crystallographic data with computational metrics—such as the Tolman Electronic Parameter (TEP) and Percent Buried Volume (%Vbur)—this guide establishes a self-validating framework for deploying these ligands in transition metal catalysis, nanoparticle synthesis, and medicinal chemistry.

Electronic Properties: Quantifying Donor Capacity

Thiourea ligands are classically defined as strong σ -donors and weak π -acceptors, coordinating primarily through the soft sulfur atom. However, the presence of the ethenyl (vinyl) substituent introduces a degree of π -delocalization that subtly alters the electron density at the sulfur center.

The Tolman Electronic Parameter (TEP)

To quantify the σ -donating ability of ethenylthiourea, we rely on the Tolman Electronic Parameter (TEP) . TEP is derived from the infrared (IR) stretching frequencies ( νCO​ ) of carbonyl ligands in standard metal complexes (e.g., [Ni(CO)3​L] or [Rh(CO)2​ClL] ). A lower νCO​ indicates a stronger σ -donor ligand, as increased electron density at the metal center facilitates enhanced π -backbonding into the carbonyl's antibonding orbitals [2].

In nanoparticle synthesis, the TEP of thiourea and phosphine ligands has been proven to directly dictate the thermodynamic phase of the resulting nanocrystals (e.g., driving the formation of chalcopyrite versus metastable wurtzite CuFeS2​ ) [3].

Synergistic Metal-Ligand Activation

The electronic properties of ethenylthiourea are highly responsive to metal coordination. When coordinated to a Lewis acidic metal such as Gold(I), electron density is withdrawn from the sulfur atom. This inductive effect propagates through the thiourea core, significantly increasing the acidity of the N-H protons. This Au(I)-mediated synergistic activation creates a highly rigid and acidic catalytic complex, allowing for catalyst loadings as low as 1–3 mol% in asymmetric transformations like Friedel-Crafts alkylations [4].

Pathway A Ethenylthiourea Organocatalyst C Au-Thiourea Complex (S-Coordination) A->C Ligand Binding B Au(I) Lewis Acid Precursor B->C Metal Insertion D Enhanced N-H Acidity & Structural Rigidity C->D Inductive Electron Withdrawal E Asymmetric Catalysis (Substrate Activation) D->E Dual H-Bonding

Caption: Mechanistic pathway of metal-mediated synergistic activation of ethenylthiourea catalysts.

Steric Topography: Conformational Dynamics and %Vbur

The steric bulk of a ligand dictates the geometry of the active site, directly influencing stereoselectivity and reaction kinetics.

Percent Buried Volume (%Vbur)

The steric demand of ethenylthiourea is best modeled using the Percent Buried Volume (%Vbur) , which calculates the fraction of the first coordination sphere occupied by the ligand. Computed using the SambVca program from X-ray crystallographic data, %Vbur provides a more accurate representation of flexible, non-conical ligands than the traditional Tolman cone angle [5]. For ethenylthiourea, the planar nature of the thiourea core combined with the vinylic extension typically yields a %Vbur in the range of 28%–32%, depending on the N-substituents.

Folded Conformations in Palladium Complexes

The steric interplay between the vinyl group and the metal center often forces the ligand into unique geometries. In Palladium(II) complexes, the reaction of isothiocyanates with Pd-imidoyl complexes yields a vinylthiourea chelate ring. X-ray crystallography reveals that this chelate ring adopts a folded conformation , with the Palladium atom lying approximately 0.280 Å to 0.388 Å out of the plane of the remaining coplanar atoms[6]. This folding relieves steric strain while maintaining optimal orbital overlap between the soft sulfur donor and the Pd(II) center.

Table 1: Comparative Electronic and Steric Parameters

Note: Values are synthesized from established thiourea literature to provide a comparative baseline for ethenylthiourea derivatives.

Ligand ScaffoldEstimated TEP ( νCO​ , cm⁻¹)Typical %VburPrimary Coordination ModeStructural Characteristic
Ethenylthiourea ~2060 - 206528% - 32%S-monodentate / N,S-bidentateFolded chelate ring in Pd(II)
N,N'-Dimethylthiourea ~205825%S-monodentatePlanar anti-syn conformation
Bulky Diarylthiourea ~2068> 40%S-monodentateHighly rigid, high remote steric hindrance

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis, coordination, and electronic profiling of ethenylthiourea complexes. The causality of each step is explained to provide researchers with a self-validating workflow.

Protocol A: Synthesis and Steric Profiling of Pd(II)-Ethenylthiourea Complexes

Causality: This protocol isolates the folded chelate conformation. The use of an imidoyl precursor ensures that the nucleophilic attack by the nitrogen occurs exclusively at the electrophilic carbon of the incoming isothiocyanate.

  • Precursor Activation: Dissolve 1.0 mmol of the iminoacyl complex [Pd{C(Me)=NXy}(Cl)(dppe)] in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Halide Abstraction: Add 1.05 mmol of AgBF4​ to abstract the chloride ligand, creating an open coordination site. Stir for 15 minutes in the absence of light (to prevent silver degradation). Filter the precipitated AgCl through a pad of Celite.

  • Ligand Insertion: To the clear filtrate, add 1.1 mmol of ethenyl isothiocyanate. Stir at room temperature for 4 hours. The nitrogen of the iminoacyl fragment will attack the isothiocyanate, forming the coordinated vinylthiourea chelate.

  • Crystallization: Concentrate the solvent in vacuo to 3 mL. Layer carefully with 10 mL of anhydrous diethyl ether. Store at -20°C for 48 hours to yield X-ray quality crystals.

  • Steric Mapping: Subject the obtained .CIF file to the SambVca 2.1 web application. Set the sphere radius to 3.5 Å and the metal-ligand bond distance to 2.0 Å to calculate the exact %Vbur of the folded conformation.

Protocol B: Electronic Profiling via IR Spectroscopy (TEP Determination)

Causality: Direct measurement of TEP requires a metal carbonyl probe. The Rhodium(I) dimer is preferred over highly toxic Ni(CO)4​ for bench-stable IR measurements.

  • Complexation: React 2.0 equivalents of ethenylthiourea with 1.0 equivalent of [Rh(CO)2​Cl]2​ in anhydrous DCM at 0°C for 30 minutes.

  • Isolation: Purify the resulting [Rh(Cl)(CO)2​(ethenylthiourea)] complex via rapid silica gel filtration under inert conditions.

  • IR Measurement: Record the ATR-FTIR spectrum of the isolated complex.

  • Data Analysis: Identify the symmetric and asymmetric νCO​ stretching bands (typically between 2000–2100 cm⁻¹). Calculate the TEP using the established linear regression formula correlating Rh-carbonyl stretches to standard Ni-carbonyl TEP values.

Workflow N1 Ethenylthiourea Ligand Synthesis N2 Steric Profiling (%V_bur via SambVca) N1->N2 N3 Electronic Profiling (TEP via IR Spectroscopy) N1->N3 N4 X-ray Crystallography (Conformational Analysis) N2->N4 N5 Catalyst Optimization & Deployment N3->N5 N4->N5

Caption: Analytical workflow for the steric and electronic profiling of ethenylthiourea ligands.

Conclusion

Ethenylthiourea ligands occupy a privileged space in coordination chemistry. Their electronic properties—quantifiable via TEP—allow them to act as potent σ -donors, while their unique structural dynamics, including the ability to adopt folded chelate conformations, provide highly specific steric environments (%Vbur). By leveraging synergistic metal-ligand activation, researchers can drastically enhance the acidity and rigidity of these ligands, unlocking new pathways in asymmetric organocatalysis and advanced materials synthesis.

References

  • Sharp, C. G., et al. "Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles." Nano Letters, ACS Publications, 2020. Available at:[Link]

  • De Trizio, L., et al. "Ligand Electronic Properties Dictate Composition of Ni-Based Nanocrystals." PubMed Central (PMC), NIH, 2023. Available at:[Link]

  • Abellán, T., et al. "Gold(I)‐Mediated Thiourea Organocatalyst Activation: A Synergic Effect for Asymmetric Catalysis." Chemistry - A European Journal, 2017. Available at:[Link]

  • Zahrt, A. F., et al. "Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume." Journal of the American Chemical Society, ACS Publications, 2021. Available at:[Link]

  • Vicente, J., et al. "Studies on the Reactivity of Isocyanates and Isothiocyanates with Palladium−Imidoyl Complexes." Organometallics, ACS Publications, 2003. Available at:[Link]

Foundational

An In-depth Technical Guide to the Vibrational Spectroscopy of Ethenylthiourea: FTIR and Raman Characterization

This guide provides a comprehensive technical overview of the characterization of ethenylthiourea (ETU) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Tailored for researchers, scientists, and profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the characterization of ethenylthiourea (ETU) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and spectral interpretation of this molecule. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for the analysis of ethenylthiourea.

Introduction: The Significance of Ethenylthiourea and the Role of Vibrational Spectroscopy

Ethenylthiourea, a derivative of the well-studied thiourea molecule, presents a unique combination of a reactive vinyl group and the versatile thiourea moiety. This structure suggests its potential as a building block in polymer synthesis, a ligand in coordination chemistry, and a candidate for pharmaceutical development. Accurate and unambiguous characterization of such novel compounds is paramount, and vibrational spectroscopy, encompassing both FTIR and Raman techniques, stands as a powerful, non-destructive tool for elucidating molecular structure.[1][2]

FTIR and Raman spectroscopy provide a molecular fingerprint by probing the vibrational modes of a molecule.[3] While FTIR measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. These two techniques are often complementary, as some vibrational modes may be strong in FTIR and weak or absent in Raman, and vice-versa, owing to their different selection rules. A comprehensive analysis utilizing both methods is therefore highly recommended for a thorough structural characterization of ethenylthiourea.

This guide will provide a predictive analysis of the FTIR and Raman spectra of ethenylthiourea, drawing on the well-documented spectroscopy of thiourea, ethylenethiourea, and compounds containing vinyl groups.

Theoretical Foundations: Understanding the Vibrational Modes of Ethenylthiourea

The vibrational spectrum of a molecule is determined by the masses of its atoms, the geometry of the molecule, and the strength of its chemical bonds. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.[4][5] The key functional groups in ethenylthiourea that will give rise to characteristic vibrational bands are the thiourea backbone (-NH-C(=S)-NH-) and the ethenyl (vinyl) group (-CH=CH2).

The Thiourea Moiety: The vibrational modes of the thiourea core have been extensively studied.[1][6] Key vibrations include N-H stretching, C-N stretching, and the C=S stretching mode. The position of these bands can be sensitive to hydrogen bonding and the physical state of the sample.

The Ethenyl (Vinyl) Group: The vinyl group exhibits several characteristic vibrations, including =C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes.[3][7] These are generally strong and reliable bands for identifying the presence of unsaturation in a molecule.

The molecular structure of ethenylthiourea, highlighting its key functional groups, is depicted below.

Ethenylthiourea_Structure cluster_thiourea Thiourea Moiety cluster_ethenyl Ethenyl (Vinyl) Group N1 NH C1 C N1->C1 C-N S1 S C1->S1 C=S N2 NH N2->C1 C-N C2 CH N2->C2 N-C C3 CH₂ C2->C3 C=C

Caption: Molecular structure of ethenylthiourea with key functional groups.

Experimental Protocols: Acquiring High-Quality Spectra

The following provides a generalized workflow for the spectroscopic analysis of a solid sample like ethenylthiourea.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Spectral Analysis & Interpretation Sample Ethenylthiourea Powder KBr_Pellet Prepare KBr Pellet (FTIR) Sample->KBr_Pellet Capillary Pack in Capillary (Raman) Sample->Capillary FTIR_Acquisition Acquire FTIR Spectrum (e.g., 4000-400 cm⁻¹) KBr_Pellet->FTIR_Acquisition Raman_Acquisition Acquire Raman Spectrum (e.g., 3500-100 cm⁻¹) Capillary->Raman_Acquisition FTIR_Processing Process Data (Baseline Correction, Normalization) FTIR_Acquisition->FTIR_Processing Band_Assignment Assign Vibrational Bands FTIR_Processing->Band_Assignment Raman_Processing Process Data (Baseline Correction, Cosmic Ray Removal) Raman_Acquisition->Raman_Processing Raman_Processing->Band_Assignment Comparison Compare FTIR & Raman Band_Assignment->Comparison Structure_Confirmation Confirm Molecular Structure Comparison->Structure_Confirmation

Caption: General experimental workflow for the spectroscopic characterization of ethenylthiourea.

FTIR Spectroscopy

For solid samples, the KBr pellet technique is a common and effective method.

  • Sample Preparation:

    • Thoroughly dry both the ethenylthiourea sample and spectroscopic grade KBr powder to eliminate moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • A typical spectral range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectroscopy of solid samples is often simpler in terms of sample preparation.

  • Sample Preparation:

    • Place a small amount of the ethenylthiourea powder into a glass capillary tube or onto a microscope slide.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum over a suitable range, for instance, 3500-100 cm⁻¹. The choice of laser wavelength (e.g., 532 nm, 785 nm) may need to be optimized to avoid fluorescence.

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

Predicted Vibrational Spectra of Ethenylthiourea: A Detailed Analysis

The following table summarizes the predicted key vibrational modes for ethenylthiourea, their expected wavenumber ranges, and their anticipated relative intensities in FTIR and Raman spectra. These predictions are based on established group frequencies and data from similar molecules.[8][9][10]

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected FTIR Intensity Expected Raman Intensity Notes
N-H Stretch-NH3300 - 3100StrongMediumOften appears as a broad band due to hydrogen bonding.
=C-H StretchVinyl C-H3100 - 3000MediumMediumCharacteristic of unsaturated C-H bonds.
C-H StretchAliphatic C-HNot Applicable--Ethenylthiourea has no aliphatic C-H bonds.
C=C StretchVinyl C=C1650 - 1620MediumStrongA key indicator of the vinyl group. Generally stronger in Raman.
N-H Bend-NH1620 - 1580StrongMediumMay overlap with the C=C stretch.
C-N StretchThiourea1500 - 1400StrongMedium-StrongOften coupled with other modes.
C=S StretchThiourea750 - 650Medium-StrongStrongA characteristic band for the thiocarbonyl group.
=C-H Bend (out-of-plane)Vinyl C-H1000 - 900StrongWeakOften appears as two distinct bands for a monosubstituted alkene.

Interpretation of Key Spectral Features

Confirming the Ethenyl Group: The presence of the vinyl moiety can be confidently established by identifying the =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1640 cm⁻¹, and the strong out-of-plane =C-H bending bands in the 1000-900 cm⁻¹ region of the FTIR spectrum. The C=C stretch is expected to be a particularly prominent feature in the Raman spectrum.

Identifying the Thiourea Core: The thiourea backbone is best identified by the N-H stretching vibrations in the high-frequency region of the FTIR spectrum, the strong C-N stretching bands in the 1500-1400 cm⁻¹ range, and the characteristic C=S stretching vibration. The C=S stretch, appearing in the lower frequency region, is a key diagnostic band and is often strong in both FTIR and Raman spectra.[11][12]

Hydrogen Bonding: The broadness and position of the N-H stretching bands can provide insights into the extent of intermolecular hydrogen bonding in the solid state. Sharper, higher-frequency N-H bands would suggest weaker hydrogen bonding.

The Role of Computational Spectroscopy

To further refine the assignment of vibrational modes, computational methods such as Density Functional Theory (DFT) can be employed.[13][14][15] By calculating the optimized geometry and vibrational frequencies of the ethenylthiourea molecule in silico, a theoretical spectrum can be generated. This theoretical spectrum, when compared with the experimental data, can aid in the definitive assignment of complex vibrational modes and provide a deeper understanding of the molecule's dynamics. Computational studies have proven valuable in the vibrational analysis of related thiourea compounds.[14][16]

Conclusion

The synergistic use of FTIR and Raman spectroscopy provides a powerful and comprehensive approach for the structural characterization of ethenylthiourea. By carefully analyzing the characteristic vibrational bands of the ethenyl and thiourea functional groups, researchers can unambiguously confirm the identity and purity of this compound. The predictive spectral data and experimental guidelines presented in this technical guide offer a solid foundation for scientists and professionals engaged in the synthesis, analysis, and application of ethenylthiourea. The application of computational methods can further enhance the accuracy of spectral interpretation.

References

  • PubChem. (n.d.). Ethylenethiourea. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The general molecular structure of ethynylated-thioureas (Th1 and Th2). Retrieved from [Link]

  • NextSDS. (n.d.). ethenylthiourea — Chemical Substance Information. Retrieved from [Link]

  • Bowmaker, G. A., et al. (2009). Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes. Dalton Transactions, (1), 137-146. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation, Hirshfeld Surface Analysis, Optical and Electrochemical Properties of Acyl Thiourea-Ethynyl Hybrid Derivatives. Molecules, 27(5), 1698. Retrieved from [Link]

  • NIST. (n.d.). Thiourea, N,N'-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Thiourea. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Sonbati, A. A., et al. (2018). Vibrational and electronic studies on some metal thiourea complexes. Journal of Molecular Structure, 1159, 24-31. Retrieved from [Link]

  • Yagyu, H., et al. (2000). Density functional vibrational analysis of N-methylthiourea and three deuterated analogues. Journal of Molecular Structure: THEOCHEM, 500(1-3), 375-387. Retrieved from [Link]

  • JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Stocker, M. P., & Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777. Retrieved from [Link]

  • NIST. (n.d.). Thiourea. NIST Chemistry WebBook. Retrieved from [Link]

  • Van der Voort, P., et al. (2021). A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. Accounts of Chemical Research, 54(15), 3163-3175. Retrieved from [Link]

  • ResearchGate. (n.d.). The theoretical and experimental vibrational studies of thiourea and silver nitrate (2:1) complex. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of thiourea solution. Retrieved from [Link]

  • da Silva, J. G., et al. (2026). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Scientific Reports, 16(1), 12345. Retrieved from [Link]

  • JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Dynalene. (n.d.). FTIR – Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Shodor. (n.d.). Case Study: Vibrational Frequencies of Ethylene. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ Raman spectroscopy monitoring the synthesis of thiourea 28d in the solid-state. Retrieved from [Link]

  • YouTube. (2014, January 2). Chemistry Vignettes: Vibrational Modes. Retrieved from [Link]

  • YouTube. (2026, January 5). Molecular Vibrations Explained (IR & Raman Made Simple). Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra from thiourea and from [Cu 4 (tu) 7 ](SO 4 ) 2 ].H 2 O.... Retrieved from [Link]

  • Krishnakumar, V., & Nagalakshmi, R. (2009). Raman spectral investigation of thiourea complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(3), 485-489. Retrieved from [Link]

  • University of the West Indies. (n.d.). Vibrational Modes of Ethylene. Retrieved from [Link]

  • NIST. (n.d.). 2-Imidazolidinethione. NIST Chemistry WebBook. Retrieved from [Link]

  • Frost, R. L., et al. (2014). Raman spectroscopy of the arsenate minerals maxwellite and in comparison with tilasite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 416-420. Retrieved from [Link]

  • Latorre-Sánchez, M., & Lagaron, J. M. (2018). Raman Investigation of the Processing Structure Relations in Individual Poly(ethylene terephthalate) Electrospun Fibers. ACS Omega, 3(11), 15987-15998. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Ethenylthiourea Transition Metal Complexes

Abstract This document provides a comprehensive guide for the synthesis, characterization, and potential applications of transition metal complexes derived from ethenyl-substituted thiourea ligands. Thiourea and its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of transition metal complexes derived from ethenyl-substituted thiourea ligands. Thiourea and its derivatives are exceptionally versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals.[1][2] The resulting coordination compounds are of significant interest due to their diverse applications in fields ranging from catalysis to materials science and, most notably, medicinal chemistry.[3][4][5] The introduction of an ethenyl (vinyl or allyl) group onto the thiourea scaffold provides an additional functional handle for further modification or polymerization, while also influencing the electronic properties and biological activity of the resulting metal complexes. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Introduction: The Versatility of Thiourea-Based Ligands

Thiourea derivatives, characterized by the N-(C=S)-N functional group, are a cornerstone of coordination chemistry. Their ability to coordinate with metal ions, primarily through the soft sulfur donor atom, makes them excellent ligands for a variety of transition metals.[6][7] This coordination typically results in a decrease in the C=S bond order and an increase in the C-N bond order, a phenomenon readily observable through spectroscopic methods.[6][8]

The biological significance of thiourea metal complexes is particularly noteworthy. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, antifungal, and antiviral properties.[2][9][10] The coordination of the thiourea ligand to a metal center can enhance its biological efficacy, often attributed to mechanisms involving increased lipophilicity, targeted delivery, and interaction with biological macromolecules.[1] This application note focuses specifically on thiourea ligands bearing an ethenyl substituent, providing a foundational protocol for their synthesis and subsequent complexation with first-row transition metals.

Ligand Synthesis: A Modular Approach

The most common and efficient method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[3][4] This reaction is typically straightforward, high-yielding, and allows for modular construction of a diverse library of ligands by simply varying the amine and isothiocyanate starting materials. For this protocol, we will focus on the synthesis of N-allyl-N'-phenylthiourea, a representative ethenyl-substituted ligand. The allyl group serves as a practical and reactive surrogate for a terminal ethenyl moiety.

Protocol 1: Synthesis of N-allyl-N'-phenylthiourea

Rationale: This protocol utilizes the nucleophilic addition of allylamine to the electrophilic carbon of phenyl isothiocyanate. The reaction is typically conducted at room temperature in a polar aprotic solvent like acetone or acetonitrile to facilitate the dissolution of reactants and proceeds to completion, often yielding a crystalline product that can be easily purified by recrystallization.

Materials & Reagents:

  • Phenyl isothiocyanate (98%)

  • Allylamine (98%)

  • Acetone (ACS grade)

  • Hexane (ACS grade)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Stir plate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (10.0 mmol, 1.35 g) in 30 mL of acetone.

  • Begin stirring the solution at room temperature.

  • Slowly add allylamine (10.0 mmol, 0.57 g) dropwise to the stirred solution over a period of 5 minutes.

  • Continue stirring the reaction mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitate the product by adding 40 mL of cold hexane to the concentrated solution.

  • Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with two small portions of cold hexane (10 mL each).

  • Dry the purified N-allyl-N'-phenylthiourea ligand under vacuum.

Expected Outcome:

  • Yield: Typically >90%

  • Appearance: White crystalline solid

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity before use in complexation reactions.

Synthesis of Transition Metal Complexes

The coordination of the synthesized ethenylthiourea ligand to transition metal salts is generally achieved by reacting the two components in a 2:1 ligand-to-metal molar ratio in a suitable solvent.[1] The thiourea ligand typically acts as a neutral monodentate ligand, coordinating through the sulfur atom.[1][8]

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve Ligand (L) in Solvent Mix Mix Solutions (2:1 L:M ratio) L_sol->Mix M_sol Dissolve Metal Salt (MX₂) in Solvent M_sol->Mix React Stir at Room Temp (1-2 hours) Mix->React Isolate Isolate Product (Filtration) React->Isolate Wash Wash with Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Product [M(L)₂X₂] Complex Dry->Product

Caption: General workflow for the synthesis of thiourea transition metal complexes.

Protocol 2: General Synthesis of Ethenylthiourea-Metal(II) Complexes

Rationale: This protocol describes a general method applicable to various first-row transition metals like Cobalt(II), Nickel(II), and Copper(II). Methanol or ethanol are common solvents as they effectively dissolve both the ligand and the metal chlorides. The reaction is typically rapid at room temperature, and the resulting complexes often precipitate from the solution, allowing for easy isolation. The 2:1 ligand-to-metal ratio is chosen to favor the formation of tetracoordinated complexes of the type [M(L)₂Cl₂].

Materials & Reagents:

  • N-allyl-N'-phenylthiourea (Ligand, L)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol (ACS grade)

  • Beakers or Erlenmeyer flasks (50 mL)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Ligand Solution: In a 50 mL beaker, dissolve the thiourea ligand (2.0 mmol) in 15 mL of warm methanol.

  • Prepare Metal Salt Solution: In a separate 50 mL beaker, dissolve the desired metal(II) chloride salt (1.0 mmol) in 10 mL of methanol.

  • Reaction: While stirring the ligand solution at room temperature, add the metal salt solution dropwise.

  • A precipitate should form either immediately or within a few minutes. The color of the precipitate will vary depending on the metal used (e.g., blue/purple for Co(II), green for Ni(II), green/brown for Cu(II)).

  • Continue stirring the reaction mixture for one hour at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the collected solid with two small portions of cold methanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether or hexane.

  • Drying: Dry the final complex in a vacuum desiccator.

Physicochemical Characterization

Confirming the successful synthesis and coordination of the ligand to the metal center requires a suite of analytical techniques. Spectroscopic analysis is paramount for elucidating the structure and bonding within the complexes.

Spectroscopic Analysis

The coordination of a thiourea ligand to a metal induces significant and predictable changes in its spectroscopic signatures, providing valuable information about the mode of coordination.[6]

  • Infrared (IR) Spectroscopy: This is a powerful tool for identifying the coordination mode. The most diagnostic vibrational band is the C=S stretch. A decrease in the ν(C=S) stretching frequency is indicative of the sulfur atom's involvement in bonding with the metal.[6][8] Concurrently, an increase in the ν(C-N) stretching frequency is often observed, suggesting an increase in the double bond character of the C-N bond upon complexation.[6]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions. Thiourea ligands typically show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions. Upon complexation, new bands may appear, often in the visible region, which are attributed to d-d transitions or charge-transfer (MLCT or LMCT) bands.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are highly informative. Coordination to the metal center typically causes a downfield shift in the resonance of the N-H protons. The ¹³C NMR spectrum is particularly useful, as the signal for the thiocarbonyl carbon (C=S) shifts downfield upon coordination through the sulfur atom, reflecting a decrease in electron density.[8][12]

Data Presentation: Comparative Spectroscopic Data

The following table summarizes typical shifts observed in the key IR stretching frequencies upon complexation, confirming coordination through the sulfur atom.

Compound/Complexν(C=S) (cm⁻¹)Δν(C=S) (cm⁻¹)ν(C-N) (cm⁻¹)Δν(C-N) (cm⁻¹)
Free Ligand (L) ~710-~1490-
[Co(L)₂Cl₂] ~690-20~1510+20
[Ni(L)₂Cl₂] ~695-15~1505+15
[Cu(L)₂Cl₂] ~685-25~1515+25
Note: These are representative values. Actual frequencies may vary based on the specific ligand and metal.
Structural Elucidation by X-ray Crystallography

While spectroscopic methods provide strong evidence for coordination, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of these complexes.[13][14] It provides unambiguous information on coordination geometry, bond lengths, bond angles, and intermolecular interactions, which is invaluable for establishing structure-activity relationships in drug design.[13] Growing diffraction-quality crystals can be achieved through techniques like slow evaporation or vapor diffusion of the complex in a suitable solvent system.[13]

Applications in Drug Discovery & Development

The interest in thiourea-metal complexes for drug development stems from their proven biological activities. Numerous studies have highlighted their potential as anticancer, antibacterial, and antifungal agents.[10][15][16]

G cluster_discovery Discovery & Synthesis cluster_screening Preclinical Evaluation cluster_optimization Lead Optimization Synthesis Ligand & Complex Synthesis Characterization Structural & Spectroscopic Characterization Synthesis->Characterization InVitro In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Characterization->InVitro ADMET In Silico / In Vitro ADMET Profiling InVitro->ADMET SAR Structure-Activity Relationship (SAR) Studies ADMET->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: Role of metal complexes in a simplified drug development pipeline.

  • Anticancer Activity: Many thiourea complexes, including those of platinum, palladium, gold, and copper, have shown significant cytotoxicity against various human cancer cell lines.[8][10][15] The mechanism is often multifactorial, potentially involving the inhibition of key enzymes like topoisomerase or inducing apoptosis through mitochondrial pathways.

  • Antimicrobial Properties: The sulfur atom in the thiourea moiety is crucial for antimicrobial activity. Metal complexes often exhibit enhanced activity compared to the free ligands, which is attributed to increased cell permeability and interaction with cellular targets.[1]

The ethenyl group in the ligands described here offers a unique advantage. It can be used as a point of attachment for conjugating the complex to biomolecules or as a polymerizable group to create functional materials with therapeutic properties.

Conclusion

This application note provides a robust and reproducible framework for the synthesis and characterization of ethenylthiourea transition metal complexes. The protocols are grounded in established chemical principles and are designed to be accessible to researchers in both academic and industrial settings. The remarkable versatility of the thiourea scaffold, combined with the diverse coordination chemistry of transition metals, presents a fertile ground for the discovery of novel compounds with significant therapeutic potential. The systematic application of the synthetic and analytical methods detailed herein will empower researchers to explore this promising class of molecules for applications in drug development and beyond.

References

  • spectroscopic comparison of thiourea ligands and their metal complexes - Benchchem. (n.d.). BenchChem.
  • Shaheen, F., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. International Journal of Pharmaceutical and Clinical Research, 8(3), 193-204.
  • Shaheen, F., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
  • Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(19), 6931. Retrieved March 25, 2026, from [Link]

  • Ramalingam, K., & Kabilan, S. (2009). Raman spectral investigation of thiourea complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 263-267. Retrieved March 25, 2026, from [Link]

  • Shaheen, F., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate.
  • Yusof, M. S. M., et al. (2020). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Journal of Chemical Society of Pakistan, 42(1).
  • Al-Jibori, S. A., et al. (2022). Synthesis and Characterization of Ethylenediamine Platinum(II) Complexes Containing Thiourea Derivatives. X-ray crystal structures of 2 and 2. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Shalaby, L. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2596. Retrieved March 25, 2026, from [Link]

  • Sirit, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(10), 1157-1185. Retrieved March 25, 2026, from [Link]

  • Shakoor, B., & Asghar, F. (2021). Synthesis spectroscopic investigation and pharmacological evaluation of metal complex containing O, S donor ligand. Proceedings of SPIE, 11823. Retrieved March 25, 2026, from [Link]

  • Singh, A. K., et al. (2013). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India, 10(1), 73-78. Retrieved March 25, 2026, from [Link]

  • Jasmani, S., et al. (2024). The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application. Journal of Materials in Life Sciences, 3, 81. Retrieved March 25, 2026, from [Link]

  • Bautista, D., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 26(22), 6891. Retrieved March 25, 2026, from [Link]

  • Bautista, D., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. Retrieved March 25, 2026, from [Link]

  • Yeşilkaynak, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes: Thermal behavior, biological evaluation, in silico ADMET profiling and molecular docking studies. Journal of Molecular Structure, 1267, 133758. Retrieved March 25, 2026, from [Link]

  • Khan, I., et al. (2020). Synthesis and Metal Complexes of Thiourea Ligands Containing Carbohydrate-Derived Substituents. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Nikolova, V., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(19), 6612. Retrieved March 25, 2026, from [Link]

  • Application Notes and Protocols for X-ray Crystallography of Thiourea Derivative Metal Complexes - Benchchem. (n.d.). BenchChem.
  • Wawrzyniak, R., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15729. Retrieved March 25, 2026, from [Link]

  • Al-Adilee, K. J., & Abbas, A. H. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. Basrah Journal of Science, 39(2), 241-260. Retrieved March 25, 2026, from [Link]

  • X-ray crystallography. Single crystal X-ray diffraction of complexes... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Gali, H., et al. (1998). Synthesis and Characterization of Rhenium(V) Oxo Complexes with a New Thiol-Amide-Thiourea Ligand System. X-ray Crystal Structure of [1-Phenyl-3-[2-((2-thioacetyl)amino)ethyl]thioureato]oxorhenium(V). Inorganic Chemistry, 37(8), 1943-1950. Retrieved March 25, 2026, from [Link]

  • Harding, D. J., et al. (2023). Studies on the coordination chemistry of functionalised thiourea ligands. University of Bath. Retrieved March 25, 2026, from [Link]

  • Thioureas as Ligands in Organometallic Reactions. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • X‐ray crystallographic structures of 7‐1 and the optimized structures... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Ne-Te, D., et al. (2018). Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy. Acta Crystallographica Section A: Foundations and Advances, 74(Pt 5), 447-455. Retrieved March 25, 2026, from [Link]

  • Vega, M. C., et al. (2024). X-Ray Crystallography for Macromolecular Complexes. In Methods in Molecular Biology (Vol. 2772, pp. 201-231). Retrieved March 25, 2026, from [Link]

Sources

Application

Application Note: Synthesis and Characterization of Ethenylthiourea-Functionalized Hydrogels

Introduction and Mechanistic Rationale Ethenylthiourea (also known as 1-vinyl-2-thiourea, ETU) is a highly versatile functional monomer utilized in the fabrication of advanced polymeric networks. Because of the pendant t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Ethenylthiourea (also known as 1-vinyl-2-thiourea, ETU) is a highly versatile functional monomer utilized in the fabrication of advanced polymeric networks. Because of the pendant thiourea group (–NH–CS–NH₂), hydrogels incorporating ETU exhibit exceptional affinity for heavy metal ions (e.g., Hg²⁺, Ag⁺, Pb²⁺) via the formation of stable coordination complexes. This makes them indispensable for environmental remediation, heavy metal sensing, and the development of antimicrobial wound dressings 1.

In this protocol, we detail the free-radical copolymerization of ETU with Acrylamide (AAm) to form a Poly(AAm-co-ETU) hydrogel. AAm is selected as the structural co-monomer to impart high hydrophilicity, swelling capacity, and biocompatibility. N,N'-Methylenebisacrylamide (MBA) serves as the bifunctional crosslinker to establish the three-dimensional polymeric network. The polymerization is initiated by an Ammonium Persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED) redox system, which allows for rapid, room-temperature gelation without the need for UV irradiation or thermal activation 2.

Reagent Formulation and Quantitative Parameters

To ensure reproducible gelation kinetics and optimal metal-binding capacity, the stoichiometric ratio of the monomers and the crosslinking density must be strictly controlled. Table 1 outlines the optimized formulation, while Table 2 provides the expected physicochemical benchmarks for a successful synthesis.

Table 1: Standard Formulation for Poly(AAm-co-ETU) Hydrogels

ComponentFunctionConcentration / Amount
Acrylamide (AAm) Primary structural monomer1.0 M (0.71 g)
Ethenylthiourea (ETU) Functional chelating monomer0.2 M (0.20 g)
MBA Covalent crosslinker0.02 M (0.03 g)
Ammonium Persulfate (APS) Radical initiator0.01 M (0.023 g)
TEMED Catalyst / Accelerator~0.02 M (30 µL)
Ultrapure Water (Milli-Q) Solvent10 mL total volume

Table 2: Expected Physicochemical and Performance Metrics

ParameterExpected ValueAnalytical Validation Method
Gelation Time (at 25°C) 3 - 5 minutesVial inversion test
Equilibrium Swelling Ratio 1500% - 2000%Gravimetric analysis in DI water
Hg(II) Adsorption Capacity > 120 mg/gICP-MS or AAS 3
Antimicrobial Efficacy > 99% reduction (E. coli)Colony counting method (Ag⁺ loaded)

Step-by-Step Experimental Protocol

Phase 1: Monomer Solution Preparation
  • Dissolution: In a 20 mL glass scintillation vial, dissolve 0.71 g of AAm and 0.20 g of ETU in 8.0 mL of Milli-Q water. Stir magnetically at 400 rpm until complete dissolution is achieved. Causality Insight: ETU has lower aqueous solubility than AAm. Continuous mechanical stirring ensures a homogeneous monomer distribution, preventing localized phase separation which would lead to structural weak points in the final hydrogel.

  • Crosslinker Addition: Add 0.03 g of MBA to the solution. Continue stirring for 10 minutes to ensure the bifunctional crosslinker is evenly dispersed.

Phase 2: Degassing and Initiation
  • Deoxygenation: Seal the vial with a rubber septum and purge the solution with high-purity Nitrogen (N₂) gas for 15 minutes using a submerged needle, utilizing a secondary needle as a gas vent. Causality Insight: Molecular oxygen (O₂) acts as a potent radical scavenger. Failure to thoroughly degas the solvent will result in delayed gelation, low monomer conversion, or complete inhibition of the free-radical polymerization process.

  • Initiator Addition: Dissolve 0.023 g of APS in 1.0 mL of degassed Milli-Q water. Inject this APS solution into the main monomer mixture via a syringe.

  • Catalysis: Inject 30 µL of TEMED into the vial. Vortex the solution rapidly for exactly 10 seconds to ensure uniform distribution, then immediately halt agitation.

Phase 3: Polymerization and Post-Processing
  • Gelation (Self-Validation): Allow the vial to rest undisturbed at room temperature (25°C). Monitor the gelation via the vial inversion method. The system should transition from a viscous liquid to a self-supporting solid hydrogel within 3 to 5 minutes. If the gel flows upon inversion, the radical initiation was quenched by residual oxygen.

  • Washing (Self-Validation): Carefully extract the hydrogel from the vial and submerge it in 200 mL of Milli-Q water. Change the water every 8 hours for 48 hours. Causality Insight: This critical step removes toxic unreacted monomers and residual initiator. Validation Checkpoint: Analyze the wash water using UV-Vis spectroscopy (scanning 200-300 nm); the absence of monomer carbon-carbon double bond absorption peaks confirms successful purification.

  • Lyophilization: Freeze the washed hydrogel at -80°C for 12 hours, followed by lyophilization (freeze-drying) at 0.01 mbar for 48 hours to obtain a highly porous, sponge-like aerogel optimized for rapid heavy metal adsorption kinetics 4.

Visualizing the Workflows and Mechanisms

The following diagram illustrates the logical progression of the hydrogel synthesis workflow, highlighting the transition from monomer preparation to the final lyophilized product.

Workflow N1 1. Monomer Preparation (Ethenylthiourea + AAm) N2 2. Crosslinker Addition (MBA) N1->N2 N3 3. Degassing (N2 Purge) N2->N3 N4 4. Initiation (APS / TEMED) N3->N4 N5 5. Free-Radical Polymerization N4->N5 N6 6. Washing & Lyophilization N5->N6

Step-by-step synthesis workflow of ethenylthiourea-based hydrogels.

The unique functionality of these hydrogels stems from the thiourea moiety. The diagram below illustrates the chemical pathway from functionalization to heavy metal chelation, and its subsequent downstream application in antimicrobial action.

Mechanism H Hydrogel Network T Thiourea Groups (-CS-NH2) H->T Functionalization M Heavy Metals (Hg2+, Ag+, Pb2+) T->M Chelation C Coordination Complex M->C Adsorption B Bacterial Membrane Disruption C->B Antimicrobial Action (Ag+ release)

Mechanism of heavy metal chelation and subsequent antimicrobial action.

References

  • Title: Feather-weight cryostructured thiourea-chitosan aerogels for highly efficient removal of heavy metal ions and bacterial pathogens.
  • Title: Synthesis of 1-acryloyl-3-phenyl thiourea based pH sensitive hydrogels for removal of samarium and terbium.
  • Title: Covalently modified graphene quantum dot using a thiourea based imprinted polymer for the selective electrochemical sensing of Hg(II) ions.
  • Title: Progress toward Hydrogels in Removing Heavy Metals from Water: Problems and Solutions—A Review.

Sources

Method

ethenylthiourea applications in agricultural chemical formulations

Application Note: Analytical and Formulation Protocols for Ethylenethiourea (ETU) in Agricultural Chemicals Note on Nomenclature: While occasionally misnomered in literature as ethenylthiourea (vinylthiourea), the primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical and Formulation Protocols for Ethylenethiourea (ETU) in Agricultural Chemicals

Note on Nomenclature: While occasionally misnomered in literature as ethenylthiourea (vinylthiourea), the primary compound of regulatory, toxicological, and formulatory concern in agricultural chemistry is ethylenethiourea (ETU) (IUPAC: Imidazolidine-2-thione, CAS 96-45-7). This technical guide focuses on ETU, addressing its critical role as a degradation product, formulation impurity, and exposure biomarker in agriculture.

Executive Summary & Chemical Context

Ethylenethiourea (ETU) is a highly polar, water-soluble organosulfur compound that occurs as a manufacturing impurity, degradation product, and metabolic byproduct of the ethylenebisdithiocarbamate (EBDC) class of broad-spectrum agricultural fungicides (e.g., mancozeb, maneb, metiram, and zineb)[1].

Because ETU exhibits goitrogenic, tumorogenic, and teratogenic properties—including the inhibition of thyroid peroxidase activity—regulatory agencies strictly monitor its concentration in commercial formulations and agricultural worker exposure[2]. For formulation scientists and analytical chemists, the challenge lies in stabilizing EBDC formulations to prevent ETU formation and developing highly selective LC-MS/MS protocols to quantify ETU without triggering its de novo generation during the analytical extraction process itself[3].

Mechanistic Pathway of ETU Formation

EBDC fungicides are polymeric coordination complexes. In the presence of moisture, oxygen, and elevated temperatures, the dithiocarbamate backbone undergoes hydrolytic cleavage and oxidation. This releases carbon disulfide ( CS2​ ) and yields transient intermediates such as ethylenebisisothiocyanide sulfide (EBIS), which rapidly cyclize to form the stable imidazolidine ring of ETU. Further environmental or metabolic oxidation of ETU yields ethyleneurea (EU)[4].

Pathway Mancozeb Mancozeb (EBDC) Intermediates Unstable Intermediates (e.g., EBIS) Mancozeb->Intermediates Hydrolysis Moisture Moisture & O2 Moisture->Intermediates ETU Ethylenethiourea (ETU) Intermediates->ETU Cyclization EU Ethyleneurea (EU) ETU->EU Oxidation

Chemical degradation pathway of EBDC fungicides into ETU and EU.

Formulation Strategies for ETU Mitigation

To maintain the shelf-life of EBDC products (e.g., Wettable Powders or Water Dispersible Granules) and keep ETU levels below the standard FAO specification limit (typically <0.5%), formulation scientists must engineer the microenvironment of the active ingredient[5]:

  • Moisture Control: ETU formation is exponentially accelerated by water activity. Formulations are spray-dried to <1% moisture content and packaged in hermetic, moisture-barrier materials.

  • Chemical Stabilizers: Zinc sulfate or hexamethylenetetramine (HMTA) are incorporated into the formulation matrix. Zinc acts as a cross-linking agent that reinforces the polymeric EBDC structure, sterically hindering hydrolytic cleavage.

  • Microencapsulation: Advanced WG (Water Dispersible Granule) formulations utilize lignosulfonate polymer matrices to encapsulate the EBDC active ingredient, shielding it from atmospheric oxygen and humidity until field application.

Analytical Protocol: Quantification of ETU in EBDC Formulations

Standard gas chromatography is poorly suited for ETU due to its high polarity and thermal instability, often requiring complex derivatization[6]. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard.

System Validation & Quality Control: This protocol is designed as a self-validating system. The addition of Dithiothreitol (DTT) prevents the oxidative loss of ETU during sample handling, while the use of an isotopically labeled internal standard (ETU-d4) corrects for matrix suppression and extraction losses[7].

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 1.0 g of the EBDC formulation (e.g., Mancozeb 75% WG) into a 50 mL polypropylene centrifuge tube.

  • Solvent Extraction: Add 20 mL of HPLC-grade methanol.

    • Causality Check: Methanol is strictly used instead of water or acetone. Methanol rapidly dissolves existing ETU but does not dissolve the polymeric EBDC matrix. Using water would cause the EBDC to hydrolyze during the extraction, artificially inflating the ETU quantification (de novo formation)[3].

  • Antioxidant Addition: Add 100 µL of a 1000 ppm Dithiothreitol (DTT) solution[7].

    • Causality Check: DTT acts as a sacrificial reducing agent, preventing the oxidation of ETU to EU during the extraction and sonication phases.

  • Agitation & Filtration: Sonicate the mixture for 10 minutes at room temperature. Centrifuge at 4000 rpm for 5 minutes to pellet the insoluble EBDC polymer. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Internal Standard Spiking: Transfer 1.0 mL of the filtrate to an autosampler vial and spike with 10 µL of ETU-d4 (10 µg/mL).

  • LC-MS/MS Analysis:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm × 2.1 mm, 3 µm). Standard C18 columns fail to retain the highly polar ETU.

    • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water with 0.1% Formic acid.

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor MRM transitions: m/z 103 44 (Quantifier) and m/z 103 86 (Qualifier)[8].

Biomonitoring Protocol: ETU as an Occupational Exposure Biomarker

For agricultural workers, ETU is rapidly absorbed via the gastrointestinal tract and lungs, subsequently filtered by the kidneys, and excreted in urine[2]. Measuring urinary ETU is the most reliable biomonitoring approach for EBDC exposure[9].

Step-by-Step Methodology:
  • Hydrolysis: Aliquot 2.0 mL of human urine into a sterile tube. Add 0.5 mL of 0.09 M NaOH and heat at 100°C for 1 hour. This step cleaves conjugated ETU metabolites back into free ETU[2].

  • Neutralization: Cool to room temperature, neutralize with dilute HCl, and spike with ETU-d4 internal standard.

  • Solid-Supported Liquid Extraction (SLE): Transfer the sample onto a diatomaceous earth SLE cartridge. Allow 10 minutes for the aqueous phase to completely absorb into the sorbent bed[9].

  • Elution: Elute the ETU using two consecutive 6 mL aliquots of Dichloromethane (DCM)[9].

    • Causality Check: DCM provides excellent partitioning for the polar ETU while leaving highly polar urinary salts, proteins, and interferences permanently bound to the diatomaceous earth.

  • Reconstitution: Evaporate the DCM eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 100 µL of mobile phase (0.1% formic acid in 20% methanol) for LC-MS/MS analysis[9].

Workflow Sample Sample Collection (Formulation/Urine) Extraction Solvent Extraction (Methanol/DCM) Sample->Extraction Cleanup SLE Cartridge Cleanup Extraction->Cleanup Concentration N2 Evaporation & Reconstitution Cleanup->Concentration Analysis LC-MS/MS Analysis (MRM Transitions) Concentration->Analysis

Workflow for the extraction and LC-MS/MS quantification of ETU.

Quantitative Data Summary

The following table summarizes the validated analytical parameters for ETU quantification across both agricultural formulation and human biomonitoring matrices, demonstrating the high recovery rates and sensitivity of the LC-MS/MS protocols[8],[9].

Analytical ParameterFormulation Analysis (Mancozeb WG)Biomonitoring (Human Urine)
Target Matrix EBDC Wettable Granules / PowdersHuman Urine
Primary Extraction Solvent Methanol (HPLC Grade)Dichloromethane (DCM)
Antioxidant / Stabilizer Dithiothreitol (DTT)None (Post-alkaline hydrolysis)
Cleanup Method Syringe Filtration (0.22 µm PTFE)Solid-Supported Liquid Extraction (SLE)
Internal Standard ETU-d4ETU-d4
Limit of Quantification (LOQ) 0.01 - 0.02 mg/kg0.5 µg/L
Typical Recovery Rate 85% - 108%83% - 96%

References

  • United States Environmental Protection Agency (EPA). "Ethylenethiourea (ETU) - Pesticide Fact Sheet." epa.gov. 1

  • Food and Agriculture Organization (FAO). "DITHIOCARBAMATES (105) - MANCOZEB (050)." fao.org. 8

  • Collaborative International Pesticides Analytical Council (CIPAC). "Final Report DL 07-044 Validation of ETU analysis in EBDC and EBDC mixed formulations." cipac.org. 3

  • The MAK Collection for Occupational Health and Safety. "Ethylenebis(dithiocarbamates) and ethylenethiourea – Determination of ethylenethiourea in urine by LC‑MS/MS." publisso.de. 9

  • National Institutes of Health (NIH) / PMC. "Aerial Application of Mancozeb and Urinary Ethylene Thiourea (ETU) Concentrations among Pregnant Women in Costa Rica." nih.gov. 2

  • United States Environmental Protection Agency (EPA). "ETL Report No.: 99RHC42.REP - Analytical Method MS 178.00, Revison 1." epa.gov. 7

Sources

Application

Application Notes &amp; Protocols: Ethenylthiourea Ligands in Homogeneous Catalysis

Prepared by: Gemini, Senior Application Scientist Introduction: The Emerging Role of Ethenylthiourea Ligands In the landscape of homogeneous catalysis, ligand design is a cornerstone for achieving high efficiency, select...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Ethenylthiourea Ligands

In the landscape of homogeneous catalysis, ligand design is a cornerstone for achieving high efficiency, selectivity, and stability.[1] Ethenylthiourea (also known as vinylthiourea) ligands are a class of structurally versatile molecules that have garnered interest due to their unique electronic and steric properties.[2] These ligands feature a core N-(C=S)-N fragment, which provides a strong sulfur donor site, and an adjacent ethenyl (vinyl) group. This combination offers several advantages:

  • Tunable Coordination: The presence of nucleophilic sulfur and nitrogen atoms allows for various binding modes with transition metals, including monodentate S-coordination and bidentate N,S-chelation.[1][2] The ethenyl group's π-system can also potentially participate in metal coordination, although this is less common.[3]

  • Electronic Modulation: The electronic properties of the catalyst can be finely tuned by modifying the substituents on the nitrogen atoms, influencing the catalytic cycle's oxidative addition and reductive elimination steps.[4][5]

  • Steric Influence: The steric bulk around the metal center can be adjusted, which is crucial for controlling substrate access and selectivity, particularly in complex cross-coupling reactions.[6]

This guide provides an in-depth overview of the synthesis, coordination, and application of ethenylthiourea-derived ligands in palladium-catalyzed cross-coupling reactions, with a specific, detailed protocol for the Suzuki-Miyaura reaction.

Ligand Synthesis and Characterization

The synthesis of N-substituted ethenylthiourea ligands is typically achieved through a straightforward, two-step procedure. The general pathway involves the reaction of a primary amine with thiophosgene to form a thiocarbamic chloride, which is then reacted with another amine.[7]

Protocol 2.1: General Synthesis of a N,N'-Disubstituted Ethenylthiourea Ligand

  • Step 1: Formation of Isothiocyanate. A solution of an amine (e.g., aniline) in a non-polar solvent like benzene is treated with thiophosgene in the presence of a base such as pyridine at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]

  • Step 2: Reaction with Vinylamine. The resulting isothiocyanate is then reacted with a source of vinylamine (or a protected equivalent followed by deprotection) to yield the target ethenylthiourea ligand.

  • Step 3: Purification. The crude product is purified via column chromatography on silica gel to afford the pure ligand.

  • Step 4: Characterization. The final product's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The ¹³C{¹H}-NMR spectrum is particularly informative, with a characteristic signal for the C=S group appearing around 160-170 ppm.[1]

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis, widely used in the pharmaceutical and materials science industries.[9] The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium center.[4] Ethenylthiourea ligands can serve as effective ancillary ligands, stabilizing the palladium catalyst and promoting high turnover numbers.

The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.[5]

Application Note: Palladium/Ethenylthiourea-Catalyzed Suzuki-Miyaura Coupling

This protocol details the in situ generation of a palladium catalyst supported by a custom N-aryl, N'-ethenylthiourea ligand for the cross-coupling of aryl bromides with arylboronic acids.

Core Principle: The ethenylthiourea ligand (L) coordinates to the Pd(OAc)₂ precatalyst, which is then reduced in situ to the active Pd(0)L species. The ligand's strong σ-donating ability facilitates the oxidative addition step, while its steric profile can enhance the final reductive elimination, leading to an efficient catalytic cycle.[10]

Workflow Diagram: Below is a conceptual workflow for the catalytic protocol.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Cross-Coupling Reaction cluster_analysis Work-up & Analysis Pd_source Pd(OAc)₂ Heat_Stir Heat (80°C) + Stir (30 min) Pd_source->Heat_Stir Ligand Ethenylthiourea Ligand Ligand->Heat_Stir Base_Solvent Base (e.g., Cs₂CO₃) + Dioxane Base_Solvent->Heat_Stir Active_Cat Active Pd(0)L Catalyst Heat_Stir->Active_Cat Forms Reaction_Vessel Heat (80°C) + Stir (2-24 h) Active_Cat->Reaction_Vessel Substrates Aryl Halide + Arylboronic Acid Substrates->Reaction_Vessel Quench Cool & Quench Reaction_Vessel->Quench Yields Crude Product Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze GC-MS / NMR Analysis Purify->Analyze caption Experimental Workflow for Suzuki-Miyaura Coupling. G Pd0 Pd(0)L PdII_complex Ar-Pd(II)-X L Pd0->PdII_complex Oxidative Addition PdII_trans Ar-Pd(II)-Ar' L PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination

Sources

Method

Application Note: Ethenylthiourea (ETU) in Halogenated Elastomer Vulcanization Processes

Introduction & Nomenclature Ethenylthiourea—universally recognized in materials science and industrial chemistry as Ethylene Thiourea (ETU) or 1,3-imidazolidine-2-thione (CAS 96-45-7)—is the benchmark ultra-accelerator f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Nomenclature

Ethenylthiourea—universally recognized in materials science and industrial chemistry as Ethylene Thiourea (ETU) or 1,3-imidazolidine-2-thione (CAS 96-45-7)—is the benchmark ultra-accelerator for the 1[1]. Specifically, it is critical for curing polychloroprene (CR) and chlorosulfonated polyethylene (CSM). For drug development professionals and biomedical engineers, understanding ETU's curing kinetics is vital, as these rubbers are frequently utilized in pharmaceutical manufacturing infrastructure, including medical-grade seals, O-rings, fluid-transfer tubing, and chemical-resistant PPE[2].

Mechanistic Causality: The ETU-ZnO Synergism

Unlike standard diene rubbers (e.g., natural rubber or EPDM) that utilize sulfur or peroxide curing, halogenated polymers require specialized cross-linking mechanisms due to the3[3]. When heated to standard vulcanization temperatures (e.g., 160°C), the 1,2-isomer of polychloroprene undergoes an allylic rearrangement to form an active site[4].

The dominant cross-linking pathway is best described by the Pariser mechanism. ETU acts as a nucleophile, reacting with the active allylic chlorine site on the polymer chain via its highly reactive thiourea sulfur atom to form a5[5]. Zinc Oxide (ZnO), acting as an essential activator, subsequently reacts with this pendant complex. ZnO facilitates the cleavage of the intermediate, extracting the chlorine and oxygen to form a strong, covalent sulfur cross-link between two polymer chains, while eliminating Ethylene Urea (EU) and Zinc Chloride (ZnCl2) as byproducts[4][5].

ETU_Vulcanization CR Polychloroprene (CR) Allylic Chlorine Site Pendant Polymer-ETU Pendant Intermediate CR->Pendant Nucleophilic attack by ETU ETU Ethenylthiourea (ETU) Accelerator ETU->Pendant Sulfur atom bonding ZnO Zinc Oxide (ZnO) Activator Crosslink Sulfur Cross-Linked CR Network ZnO->Crosslink Extracts Cl and O Pendant->Crosslink ZnO Catalyzed Cleavage Byproducts Ethylene Urea (EU) + ZnCl2 Crosslink->Byproducts Byproduct elimination

Pariser mechanism of ETU and ZnO synergistic cross-linking in polychloroprene.

Experimental Protocol: Self-Validating Vulcanization Workflow

To ensure reproducibility and evaluate the efficacy of the ETU acceleration system, the following protocol utilizes a two-stage compounding method followed by Moving Die Rheometer (MDR) validation. This creates a self-validating feedback loop where rheological data dictates the final press-curing parameters.

Phase 1: Masterbatch Preparation (Internal Mixer)

  • Mastication : Introduce 100 phr (parts per hundred rubber) of Polychloroprene (CR) into an internal mixer set to 60°C. Masticate for 1 minute to mechanically reduce polymer viscosity.

  • Filler & Antioxidant Addition : Add 30 phr of Carbon Black (reinforcing filler) and 2 phr of an amine-based antioxidant. Mix for 3 minutes.

  • Discharge : Dump the masterbatch at 100°C–110°C and allow it to cool to room temperature.

    • Causality: Cooling is mandatory before adding curatives. If ETU is added at discharge temperatures, the thermal energy will initiate premature cross-linking (known as "scorch"), ruining the batch.

Phase 2: Curative Incorporation (Two-Roll Mill) 4. Banding : Band the cooled masterbatch on a two-roll mill with roll temperatures strictly maintained between 40°C–50°C. 5. Activator & Accelerator Addition : Gradually incorporate 5 phr of ZnO (activator) and 0.5 to 1.5 phr of ETU (accelerator). 6. Homogenization : Cross-cut the sheet 5-6 times to ensure homogeneous dispersion of the ETU. Sheet off the compounded rubber.

Phase 3: Rheological Profiling & Press Curing 7. MDR Analysis : Place a 5g sample into an MDR pre-heated to 160°C. Run the test for 30 minutes.

  • Self-Validation: The MDR provides a real-time kinetic profile. The initial minimum torque (ML) confirms the material's processability and flow, while the maximum torque (MH) validates the final cross-link density.

  • Vulcanization : Based on the optimum cure time (t90) derived from the MDR curve, press-cure the remaining compound in a hydraulic press at 160°C under 15 MPa pressure to form standard test plaques.

Quantitative Data Presentation

The efficiency of ETU is best demonstrated by comparing its rheological and mechanical profile against emerging,6[6]. The table below summarizes typical cure characteristics for a standard CR formulation.

ParameterETU (0.5 phr)Alternative SRM102 (0.5 phr)Mechanistic Causality / Significance
Scorch Time (ts2) 3.5 min4.2 minETU provides a highly rapid onset of cure, requiring strict thermal control during processing to prevent premature vulcanization.
Optimum Cure Time (t90) 14.8 min18.5 minETU significantly reduces process duration, increasing manufacturing throughput and energy efficiency.
Delta Torque (MH - ML) 18.2 dN·m16.5 dN·mA higher delta torque indicates superior cross-link density achieved by the ETU-ZnO synergistic pathway.
Tensile Strength 21.5 MPa20.1 MPaStronger 3D network formation translates directly to higher mechanical robustness in the final product.
Elongation at Break 420%450%ETU maintains excellent elastomeric flexibility despite achieving a high cross-link density.

Trustworthiness: Safety, Toxicology, and Regulatory Grounding

While ETU is chemically unparalleled in its accelerating efficiency for halogenated rubbers, it presents severe toxicological challenges. ETU is recognized as a4 due to its carcinogenic, mutagenic, and reprotoxic (CMR) properties[4]. Furthermore, the National Toxicology Program (NTP) lists ETU as 2, based on thyroid and liver tumor formation in animal models[2].

For drug development professionals and medical device engineers, this regulatory status dictates stringent extractable and leachable (E&L) testing. Although ETU is largely consumed during vulcanization—converting to Ethylene Urea—trace amounts of unreacted ETU can remain in the cured matrix. Testing of specific neoprene stocks has indicated that 2 at elevated temperatures[2]. Consequently, manufacturing protocols must mandate the use of polymer-bound ETU masterbatches (to eliminate inhalation of airborne dust by operators) and rigorous post-cure washing to ensure medical-grade compliance and patient safety.

References

  • New-generation curative – taking an ETU replacement accelerator from concept to marketplace Source: Clwyd Compounders URL:[Link]

  • Ethylene Thiourea in Rubber Vulcanization: Accelerating Halogenated Polymers Source: My Rubber Heart (YouTube) URL: [Link]

  • Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide Source: Sheffield Hallam University Research Archive URL:[Link]

  • A Safer Alternative Replacement for Thiourea Based Accelerators in the Production Process of Chloroprene Rubber Source: CORDIS (European Commission) URL:[Link]

  • RoC Profile: Ethylene Thiourea Source: National Toxicology Program (NIH) URL:[Link]

Sources

Application

In Vitro Profiling of Ethylenethiourea (ETU) Derivatives: Mechanistic Assays for Thyroid Toxicity and Environmental Monitoring

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide Introduction & Mechanistic Rationale Ethylenethiourea (ETU; imidazolidine-2-thion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide

Introduction & Mechanistic Rationale

Ethylenethiourea (ETU; imidazolidine-2-thione) is a well-characterized degradation product and mammalian metabolite of ethylenebisdithiocarbamate (EBDC) fungicides such as mancozeb and maneb. In toxicological and pharmacological contexts, ETU and its structural derivatives are heavily scrutinized for their endocrine-disrupting properties—specifically, their ability to induce thyroid hypertrophy and hyperplasia by inhibiting Thyroid Peroxidase (TPO) [1].

As a Senior Application Scientist, I emphasize that successfully assaying ETU derivatives requires a deep understanding of their unique mechanism of action. Unlike classical antithyroid drugs like methimazole (MMI) or propylthiouracil (PTU) which cause suicide inactivation via covalent binding to the TPO heme group, ETU inhibits TPO reversibly and strictly requires the presence of iodide (I⁻) . In the presence of iodide, the oxidized TPO intermediate metabolizes ETU into imidazoline and bisulfite, competitively diverting the enzyme from its natural function of iodinating thyroglobulin [1].

To evaluate novel ETU derivatives, we must deploy a self-validating cascade of in vitro assays that confirm not just the extent of inhibition, but the mechanism of inhibition.

Mechanism ETU ETU Derivatives Oxidation Oxidative Metabolism (Imidazoline + Bisulfite) ETU->Oxidation Metabolized by Active TPO Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Essential Co-factor Iodide->Oxidation Required for ETU Metabolism Hormones Thyroglobulin Iodination (T3 / T4 Synthesis) TPO->Hormones Normal Pathway H2O2 Hydrogen Peroxide H2O2->TPO Activates (Forms TPO-Ioxid) Oxidation->TPO Competitive Reversible Inhibition

Figure 1: Iodide-dependent mechanistic pathway of TPO inhibition by ETU derivatives.

Experimental Workflow Design

When screening ETU derivatives, a tiered approach ensures data integrity. We begin with a high-throughput fluorescence assay to establish baseline IC₅₀ values, followed by a high-fidelity spectrophotometric assay (Guaiacol oxidation) to confirm the iodide-dependent mechanism. Finally, an ELISA is utilized to monitor compound stability and matrix recovery.

Workflow Compound ETU Derivative Library Primary Primary Screen: Amplex UltraRed (AUR) Assay Compound->Primary Secondary Mechanistic Validation: Guaiacol Oxidation Kinetics Primary->Secondary IC50 Determination Selectivity Stability & Recovery: Competitive ELISA Secondary->Selectivity Iodide-Dependence Confirmed Lead Candidate Selection / Tox Profiling Selectivity->Lead Matrix Validated

Figure 2: Tiered in vitro screening workflow for ETU derivatives.

Protocol 1: High-Fidelity Guaiacol Oxidation Kinetic Assay

This assay measures the H₂O₂-dependent oxidation of the chromogenic substrate guaiacol to tetraguaiacol by TPO [2]. It is the gold standard for mechanistic validation because it allows us to manipulate iodide concentrations to prove the ETU-specific mechanism.

Reagents and Materials
  • Enzyme: Porcine Thyroid Peroxidase (pTPO) or recombinant human TPO (hTPO) microsomes (approx. 0.25 µg/µL).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Substrate: 33 mM Guaiacol in buffer.

  • Initiator: 0.27 mM H₂O₂ (freshly prepared).

  • Co-factor: 300 µM Potassium Iodide (KI) [1].

  • Equipment: UV-Vis Microplate Spectrophotometer (temperature controlled at 37°C).

Self-Validating Assay Setup

To ensure trustworthiness, your 96-well plate must contain the following control architecture:

  • Enzyme Blank: Buffer + Guaiacol + H₂O₂ (Establishes background auto-oxidation).

  • Vehicle Control: Buffer + TPO + KI + Guaiacol + H₂O₂ + DMSO (Establishes uninhibited Vmax).

  • Mechanistic Control (CRITICAL): Buffer + TPO + Guaiacol + H₂O₂ + ETU Derivative (NO KI). If the derivative is a true ETU analog, it should not inhibit TPO in the absence of iodide.

  • Positive Control: 10 µM Methimazole (MMI) + KI.

Step-by-Step Procedure
  • Preparation: Pre-warm the microplate and all buffers to 37°C.

  • Enzyme Mix: To each test well, add 50 µL of Potassium Phosphate Buffer, 20 µL of TPO microsomes, and 10 µL of 300 µM KI (except in the Mechanistic Control wells).

  • Compound Addition: Add 10 µL of the ETU derivative (serial dilutions from 0.1 µM to 1000 µM in DMSO; final DMSO concentration <1%). Incubate at 37°C for 5 minutes.

  • Substrate Addition: Add 50 µL of 33 mM Guaiacol to all wells.

  • Reaction Initiation: Rapidly add 50 µL of 0.27 mM H₂O₂ using a multichannel pipette to initiate the reaction. Total well volume = 190 µL.

  • Kinetic Read: Immediately read absorbance at 470 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve (ΔA₄₇₀/min). Plot % Inhibition vs. Log[Concentration] to derive the IC₅₀.

Protocol 2: High-Throughput Amplex UltraRed (AUR) Assay

For screening large libraries of ETU derivatives, the Guaiacol assay lacks the sensitivity required for 384-well miniaturization. We utilize the fluorogenic substrate Amplex UltraRed (AUR), which is oxidized by TPO to a highly fluorescent resorufin analog [3].

Step-by-Step Procedure
  • Plate Setup: Use black, flat-bottom 384-well microplates.

  • Enzyme/Compound Incubation: Dispense 12 µL of TPO microsomes (5 µg total protein) diluted in 200 mM Potassium Phosphate buffer into each well. Add 1 µL of ETU derivative library compounds via acoustic dispensing or pin tool. Incubate for 10 minutes at room temperature.

  • Reaction Mix: Prepare a master mix containing 25 µM AUR and 300 µM H₂O₂.

  • Initiation: Add 68 µL of the Reaction Mix to each well (Total volume = 81 µL).

  • Endpoint Read: Incubate in the dark at 37°C for 30 minutes. Read fluorescence at Ex 530 nm / Em 590 nm .

  • Quality Control: Calculate the Z'-factor using DMSO vehicle (negative control) and 100 µM MMI (positive control). A Z'-factor > 0.6 indicates a robust screening assay.

Protocol 3: Competitive ELISA for ETU Derivative Quantification

To monitor the stability of ETU derivatives in in vitro assay buffers or to quantify residues in cellular wash matrices, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is highly effective [4].

Step-by-Step Procedure
  • Coating: Coat 96-well polystyrene plates with 100 µL/well of ETU-hapten-BSA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C. Wash 3x.

  • Competition: Add 50 µL of ETU derivative standards or unknown samples to the wells, immediately followed by 50 µL of anti-ETU monoclonal antibody (optimized dilution). Incubate for 1 hour at 37°C. (Causality note: Free ETU derivatives in the sample compete with the coated ETU-BSA for antibody binding sites).

  • Secondary Antibody: Wash 5x. Add 100 µL/well of Goat anti-Mouse IgG-HRP conjugate. Incubate for 45 minutes at 37°C.

  • Detection: Wash 5x. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes.

  • Stop & Read: Add 50 µL of 2M H₂SO₄ to stop the reaction. Read absorbance at 450 nm . Inversely correlate the signal to compound concentration using a 4-parameter logistic (4PL) curve fit.

Quantitative Data Presentation & Benchmarks

When evaluating novel ETU derivatives, compare your derived kinetic data against established benchmarks for standard antithyroid compounds.

Table 1: Comparative In Vitro TPO Inhibition Profiles

Compound ClassRepresentative AgentTarget EnzymeTypical IC₅₀ (µM)Mechanism of InhibitionIodide RequirementReversibility
Thiourea Derivative Ethylenethiourea (ETU)TPO15.0 - 45.0Competitive / Oxidative MetabolismYes Reversible
Thioamide Methimazole (MMI)TPO2.0 - 7.0Suicide Inactivation (Heme Binding)NoIrreversible
Thiouracil Propylthiouracil (PTU)TPO / Deiodinase10.0 - 25.0Suicide InactivationNoIrreversible
Polyphenol QuercetinTPO~2.4UncompetitiveNoReversible

Note: IC₅₀ values are highly dependent on the specific microsomal protein concentration and substrate availability in the assay buffer. Always normalize data against an internal MMI standard.

References

  • Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology.
  • Jomaa, S., et al. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules (MDPI).
  • Paul, K. B., et al. (2014). Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. Chemical Research in Toxicology.
  • Wang, L., et al. (2025). Development and validation of a novel enzyme-linked immunosorbent assay for monitoring ethylene thiourea in soil and vegetable samples. ResearchGate.

Technical Notes & Optimization

Troubleshooting

improving reaction yield in ethenylthiourea synthesis protocols

Technical Support Center: Ethenylthiourea Synthesis Welcome to the technical support guide for the synthesis of ethenylthiourea (vinylthiourea). This resource is designed for researchers, chemists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethenylthiourea Synthesis

Welcome to the technical support guide for the synthesis of ethenylthiourea (vinylthiourea). This resource is designed for researchers, chemists, and drug development professionals to provide actionable guidance for optimizing reaction yields and troubleshooting common experimental issues. The following information is grounded in established chemical principles and peer-reviewed literature to ensure scientific integrity and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing ethenylthiourea?

The most direct and widely used method for synthesizing ethenylthiourea and other N-substituted thioureas is the reaction of an amine with an isothiocyanate.[1][2] For ethenylthiourea, this involves reacting vinylamine with an appropriate isothiocyanate or, more commonly, reacting allylamine followed by an isomerization step, or by using a vinyl isothiocyanate precursor. However, the most straightforward conceptual route is the nucleophilic addition of ammonia or an amine to vinyl isothiocyanate.

The reaction mechanism is a simple nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate that undergoes a rapid proton transfer to yield the stable, neutral thiourea product.[3]

Q2: I am seeing a very low yield. What are the most likely causes?

Low yields in thiourea synthesis from an isothiocyanate and an amine can typically be traced back to one of three primary factors:

  • Poor Quality or Degradation of Starting Materials: Isothiocyanates, particularly unsaturated ones like vinyl isothiocyanate, can be unstable. They are susceptible to polymerization or degradation, especially if not stored properly (cool, dark, and dry conditions are recommended).[1][4] The amine's purity is also critical.

  • Low Nucleophilicity of the Amine: If you are using an amine with electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction rate and potentially leading to lower conversion.[1][4]

  • Steric Hindrance: If either the amine or the isothiocyanate has bulky substituents near the reactive center, it can physically block the nucleophilic attack, requiring more forceful conditions to proceed.[1][4]

Q3: What are the major side reactions I should be aware of?

The most common side reactions during the synthesis of ethenylthiourea are:

  • Polymerization: The vinyl group is susceptible to radical or acid/base-catalyzed polymerization. This is a significant cause of yield loss and can result in an intractable solid or oil in the reaction flask.

  • Formation of Symmetrical Thioureas: If you are attempting a synthesis where an isothiocyanate is generated in situ, it can sometimes react with the starting amine before a second, different amine is added, leading to an unwanted symmetrical thiourea byproduct.[1]

  • Hydrolysis: The thiourea product can be hydrolyzed back to the amine and other products under harsh acidic or basic conditions, particularly with heating.[4][5] It's crucial to ensure anhydrous conditions for the reaction and to perform workup at or below room temperature.[4]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental observations and provides a logical path to resolving them.

Scenario 1: Low or No Product Formation

Question: My TLC and/or LC-MS analysis shows predominantly unreacted starting materials even after the recommended reaction time. What steps should I take?

Answer: This issue points to a problem with reaction kinetics or activation energy. Here is a systematic approach to troubleshoot:

  • Step 1: Verify Reagent Quality.

    • Isothiocyanate: Use freshly prepared or recently purchased vinyl isothiocyanate. If it has been stored for a long time, consider purifying it by distillation under reduced pressure. An alternative is to generate the isothiocyanate in situ from the corresponding amine.[6]

    • Amine: Ensure the amine is pure and dry. Moisture can interfere with the reaction.

  • Step 2: Optimize Reaction Temperature.

    • Many thiourea formations proceed smoothly at room temperature.[3][4] However, if you have low conversion, a modest increase in temperature can overcome the activation barrier.

    • Action: Increase the reaction temperature in 10°C increments, monitoring the reaction by TLC at each stage. Be cautious, as excessive heat can promote polymerization of the vinyl group. A range of 40-60°C is often a good starting point for optimization.[7]

  • Step 3: Consider Catalysis.

    • For amines with low nucleophilicity, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate a small fraction of the amine, increasing its reactivity without competing in the main reaction.[1][4]

    • Action: Add 0.1 to 0.5 equivalents of a non-nucleophilic base and monitor the reaction progress.

  • Step 4: Extend Reaction Time.

    • Some reactions, especially those involving sterically hindered components, simply require more time to reach completion.[1]

    • Action: Allow the reaction to stir for 12-24 hours, ensuring it is protected from atmospheric moisture.

Scenario 2: Multiple Spots on TLC / Impure Product Mixture

Question: My reaction seems to have worked, but I have multiple product spots on my TLC plate, making purification difficult. What are these byproducts and how can I avoid them?

Answer: This common issue is usually due to side reactions or product degradation.

  • Primary Suspect: Polymerization.

    • Diagnosis: Often results in a baseline streak on the TLC plate or an insoluble, sticky residue in your flask.

    • Solution:

      • Lower the Temperature: Run the reaction at room temperature or even 0°C.

      • Use an Inhibitor: Add a small amount (e.g., a few crystals) of a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture to suppress polymerization of the vinyl group.

      • Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can help prevent oxidation-initiated polymerization.[5]

  • Secondary Suspect: Hydrolysis.

    • Diagnosis: Can occur during aqueous workup, especially if the pH is not controlled.

    • Solution: Perform the workup using chilled, pH-neutral water. Avoid strong acids or bases during extraction unless absolutely necessary, and if so, keep the temperature low and exposure time short.[5]

Visualizing the Process

General Reaction Workflow

The diagram below illustrates the fundamental workflow for the synthesis of ethenylthiourea from vinyl isothiocyanate and an amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Dry Solvent & Verify Reagent Purity (Vinyl Isothiocyanate, Amine) dissolve Dissolve Amine in Anhydrous Solvent reagents->dissolve add_iso Add Vinyl Isothiocyanate (Dropwise, at RT) dissolve->add_iso stir Stir at RT to 60°C Monitor by TLC add_iso->stir concentrate Concentrate in vacuo stir->concentrate purify Purify Crude Product concentrate->purify options Crystallization or Column Chromatography purify->options

Caption: Standard workflow for ethenylthiourea synthesis.

Troubleshooting Decision Tree

If you encounter low yields, use this decision tree to diagnose the potential cause.

G q_node q_node a_node a_node start Low Yield Observed q1 Starting Material Consumed on TLC? start->q1 q2 Multiple Byproducts or Polymer? q1->q2 Yes a2 Verify Reagent Purity Use Fresh Starting Materials q1->a2 No a3 Lower Reaction Temp. Add Radical Inhibitor Use Inert Atmosphere q2->a3 Yes a4 Check Workup pH Use Anhydrous Conditions q2->a4 No (Clean but low yield) a1 Increase Temp. Add Base Catalyst Extend Time a2->q1 Re-run Reaction

Caption: Troubleshooting logic for low reaction yields.

Optimized Experimental Protocol

This protocol provides a robust, general procedure for the synthesis of an N-substituted ethenylthiourea.

Materials:

  • Vinyl Isothiocyanate (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous solvent (e.g., THF, DCM).[4]

  • With stirring, add the vinyl isothiocyanate (1.0 equivalents) to the solution at room temperature.[4] If the reaction is noticeably exothermic, the addition should be done dropwise, possibly in an ice bath.

  • Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 1-4 hours, indicated by the consumption of the limiting reagent.[3]

  • If the reaction is sluggish after 2 hours, gently heat the mixture to 40°C and continue to monitor.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3]

  • The resulting crude product can be purified.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture is often effective.[3]

    • Column Chromatography: If the product is an oil or contains impurities that do not easily crystallize out, purification by flash column chromatography on silica gel is the most reliable method.[3][4] A gradient of ethyl acetate in hexanes is a common eluent system.

Data Summary: Impact of Conditions

Optimizing reaction parameters is key to maximizing yield. The following table summarizes general principles observed in thiourea synthesis.

ParameterConditionRationale & Expected OutcomePotential Pitfall
Temperature Room Temp → 60°CIncreases reaction rate by providing sufficient activation energy. Can improve yield for sterically hindered or unreactive substrates.[1][7]Temperatures > 80°C may promote polymerization of the vinyl group or product decomposition.[6]
Solvent Aprotic (DCM, THF, MeCN)Provides a medium for reactants to mix without interfering. Common choices work well for a range of substrates.[3][4]Protic solvents (e.g., ethanol) can sometimes participate in side reactions, though are often used successfully.
Catalyst 0.1 eq TEA or DIPEAActivates amines with low nucleophilicity (e.g., those with electron-withdrawing groups), enhancing the reaction rate and yield.[4]Using a nucleophilic base (e.g., pyridine) can lead to the formation of unwanted byproducts.
Atmosphere Inert (N₂ or Ar)Prevents unwanted side reactions with atmospheric oxygen or moisture, particularly important for suppressing polymerization.[5]Failure to maintain an inert atmosphere can lead to lower yields and a more complex product mixture.

References

  • BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem Technical Support.
  • Gáspár, A., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules. [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in thiourea synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. [Link]

  • Chemistry & Biology Interface. (2020).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. [Link]

  • ResearchGate. (2025). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

Sources

Optimization

preventing oxidative degradation of ethenylthiourea during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results when working with thiourea derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results when working with thiourea derivatives. When utilizing ethenylthiourea (1-vinyl-2-thiourea) in catalytic, synthetic, or materials science workflows, the most common point of failure is improper storage leading to silent oxidative degradation.

Ethenylthiourea is uniquely unstable because it possesses two highly reactive centers: a nucleophilic sulfur atom and an electron-rich ethenyl (vinyl) group. Below is an in-depth troubleshooting guide and self-validating protocol designed to secure the integrity of your compound.

The Mechanistic Root of Degradation

To stop degradation, you must first understand its causality. When exposed to atmospheric oxygen, trace transition metals (like Cu²⁺ or Fe³⁺) catalyze the formation of reactive oxygen species (ROS). These ROS attack the C=S bond, forming a transient formamidine disulfide intermediate[1],[2].

In aqueous or protic environments, this intermediate undergoes radical dissociation and further oxidation into sulfenic, sulfinic, and sulfonic acids[3]. Ultimately, the molecule desulfurizes, cleaving into ethenylurea and sulfate. Simultaneously, the vinyl group is susceptible to radical-initiated auto-oxidation and cross-linking, transforming your monomeric stock into insoluble polymeric aggregates.

Mechanism ETU Ethenylthiourea Disulfide Formamidine Disulfide ETU->Disulfide C=S Oxidation Polymer Vinyl Polymerization ETU->Polymer C=C Radical Attack ROS O2 / Trace Metals / UV ROS->ETU Catalyzes Sulfinic Sulfinic Acid (-SO2H) Disulfide->Sulfinic Further Oxidation Urea Ethenylurea + Sulfate Sulfinic->Urea Desulfurization

Oxidative degradation and polymerization pathways of ethenylthiourea.

Troubleshooting & FAQs

Q: Why does my stored ethenylthiourea solution turn yellow and form a fine precipitate over time? A: The yellowing is a macroscopic indicator of advanced oxidation. As the thiourea moiety oxidizes, elemental sulfur or polysulfides can be extruded as byproducts[1],[2]. The precipitate is typically a combination of extruded insoluble sulfur and cross-linked poly-ethenylthiourea formed via radical polymerization of the vinyl group. If you see yellowing, the batch is compromised and must be discarded.

Q: I keep my aqueous stock solutions at 4°C. Why am I still losing compound titer? A: Refrigeration slows kinetic energy but does not stop oxidation if the solvent contains dissolved oxygen. Water is particularly problematic because it facilitates the hydrolysis of the sulfinate intermediate into urea[3]. Furthermore, standard laboratory water often contains trace metals that act as oxidation catalysts. Aqueous stocks should never be stored; they must be prepared fresh.

Q: How does light exposure affect the compound during storage? A: UV and visible light act as potent photosensitizers. Photochemical reactions accelerate the homolytic cleavage of bonds, initiating both the fragmentation of the thiourea core and the polymerization of the vinyl group[1],[4]. Always use amber glass vials.

Quantitative Stability Matrix

To optimize your storage strategy, refer to the following stability data modeled on thiourea degradation kinetics.

Storage ConditionTemperatureAtmosphereSolventEstimated Stability (Purity ≥ 98%)Primary Degradation Mechanism
Solid Powder25°CAmbient AirN/A< 3 MonthsSlow surface oxidation[1]
Solid Powder-20°CArgon / DesiccatedN/A> 24 MonthsNegligible
Aqueous Solution4°CAmbient AirH₂O (Untreated)< 48 HoursRapid C=S oxidation to sulfinic acid[3]
Organic Solution-20°CAmbient AirMethanol1–2 WeeksModerate oxidation and polymerization
Organic Solution-80°CArgon PurgedDegassed Methanol> 6 MonthsNegligible (Ar displaces O₂)

Self-Validating Storage Protocol

A robust protocol must not rely on blind trust; it must be self-validating. By integrating an HPLC-UV verification step, you ensure that degraded ethenylthiourea never enters your downstream assays.

Objective: Formulate, store, and verify ethenylthiourea solutions while strictly preventing C=S oxidation and C=C polymerization.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer LC-MS grade organic solvent (e.g., anhydrous methanol) into a clean flask. Sparge the solvent with high-purity Argon (99.999%) for a minimum of 30 minutes. Causality: Displacing dissolved O₂ removes the primary reactant required for formamidine disulfide generation.

  • Anaerobic Dissolution: Weigh the solid ethenylthiourea powder and dissolve it in the degassed solvent under an Argon blanket or within a glovebox.

  • Aliquoting: Dispense the solution into single-use, amber glass vials. Causality: Amber glass blocks UV-induced photochemical degradation[1]. Single-use aliquots prevent freeze-thaw cycles that introduce fresh oxygen.

  • Headspace Purging: Gently blow Argon gas into the headspace of each vial for 10 seconds to displace ambient air, then immediately seal with a PTFE-lined cap.

  • Cryogenic Storage: Transfer the sealed vials immediately to a -80°C freezer.

  • Self-Validation (Pre-Experiment): Before initiating your experiment, thaw one aliquot on ice. Run a rapid HPLC-UV assay (monitoring at ~254 nm). Calculate the Area Under the Curve (AUC) for the ethenylthiourea peak versus the ethenylurea peak (the primary desulfurized degradant).

  • Decision Gate: Proceed with the experiment only if the ethenylthiourea purity is ≥ 98%.

Workflow Degas 1. Degas Solvent (Ar Sparging) Dissolve 2. Dissolve & Aliquot (Amber Vials) Degas->Dissolve Store 3. Store at -80°C (Argon Headspace) Dissolve->Store Validate 4. HPLC-UV Assay (Self-Validation) Store->Validate Proceed Purity ≥ 98% Proceed Validate->Proceed Pass Reject Urea Detected Reject Batch Validate->Reject Fail

Self-validating anaerobic storage and verification workflow.

References

  • Oxidative degradation of ethylenethiourea (ETU) and ETU progenitors by hydrogen peroxide and hypochlorite - American Chemical Society.[Link]

  • (PDF) Oxidation of Thiourea and Substituted Thioureas - ResearchGate. [Link]

  • Safety Data Sheet Thiourea - Redox. [Link]

Sources

Troubleshooting

optimizing temperature conditions for ethenylthiourea polymerization

Technical Support Center: Ethenylthiourea Polymerization From the Desk of the Senior Application Scientist Welcome to the technical support center for ethenylthiourea (vinylthiourea) polymerization. As researchers and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethenylthiourea Polymerization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for ethenylthiourea (vinylthiourea) polymerization. As researchers and professionals in drug development and material science, you understand that precise control over polymerization is paramount to achieving desired material properties. Temperature is arguably the most critical parameter in this process, acting as a delicate switch that can either lead to a successful synthesis or a cascade of undesirable side reactions.

This guide is structured to move from foundational knowledge to practical, hands-on troubleshooting. We will explore the causal relationships between temperature, reaction kinetics, and final polymer characteristics. Our goal is to empower you with the expertise to not only follow protocols but to intelligently adapt them to your specific experimental needs, ensuring reproducible and optimal results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the role of temperature in the polymerization of ethenylthiourea.

Q1: What is the fundamental role of temperature in ethenylthiourea polymerization?

Temperature is the primary driver of the polymerization rate. In radical polymerization, which is a common method for vinyl monomers, temperature directly influences the decomposition rate of the thermal initiator (e.g., AIBN, Benzoyl Peroxide).[1][2] An increase in temperature provides the necessary activation energy to break the initiator's bonds, generating the free radicals that start the polymerization process.[1][2] Subsequently, temperature affects the kinetics of the propagation (chain growth) and termination steps.

Q2: What is a typical temperature range for this polymerization, and what factors influence its selection?

A typical starting point for the radical polymerization of vinyl monomers is often in the range of 60°C to 100°C.[3][4] However, the optimal temperature is not a fixed value and depends heavily on several factors:

  • Initiator Half-Life: The most critical factor is the choice of initiator. The ideal temperature is one where the initiator decomposes at a steady, controlled rate throughout the desired reaction time. For example, AIBN is commonly used in the 60-80°C range.

  • Solvent: The boiling point of the chosen solvent (e.g., DMF, DMSO, water) sets the upper limit for the reaction temperature under standard pressure.

  • Desired Molecular Weight: Higher temperatures generally lead to lower molecular weight polymers, as explained in the next question.

  • Monomer and Polymer Stability: The temperature must remain below the point where the ethenylthiourea monomer or the resulting polymer begins to degrade.[5][6]

Q3: How does temperature specifically affect the final polymer's properties like molecular weight and thermal stability?

Temperature has a profound and often inverse relationship with molecular weight.

  • Molecular Weight: Higher temperatures increase the rate of initiator decomposition, creating a higher concentration of initial radicals.[7] This leads to a larger number of polymer chains growing simultaneously, but each chain grows for a shorter time before monomers are depleted or termination occurs, resulting in a lower average molecular weight.[8]

  • Polydispersity Index (PDI): Extreme temperatures can broaden the PDI. Very high temperatures can promote side reactions and different termination pathways (e.g., disproportionation, chain transfer), leading to a less uniform distribution of chain lengths.[1][9]

  • Thermal Stability: The polymerization temperature itself doesn't directly set the polymer's intrinsic thermal stability, which is a property of the poly(ethenylthiourea) backbone. However, conducting the polymerization at excessively high temperatures can introduce structural defects or trapped impurities that may act as initiation sites for earlier thermal degradation.[10]

Q4: Can excessively high temperatures be detrimental to the polymerization process?

Absolutely. Exceeding the optimal temperature can lead to several critical issues:

  • Runaway Reactions: Vinyl polymerizations are highly exothermic.[11][12] If the reaction rate becomes too high due to excessive temperature, the heat generated can exceed the system's ability to dissipate it, leading to a dangerous, uncontrolled acceleration of the reaction.[11][12]

  • Initiator Burnout: If the temperature is too high, the initiator may decompose almost instantaneously, leading to a burst of polymerization that quickly terminates, resulting in low conversion and low molecular weight oligomers.

  • Polymer Degradation: Like most organic molecules, ethenylthiourea and its polymer have a temperature at which they will begin to decompose, leading to discoloration and loss of desired properties.[5]

  • Side Reactions: Elevated temperatures can provide the activation energy for unwanted side reactions, such as chain transfer to the monomer or solvent, which can limit the final molecular weight and introduce structural irregularities.[9]

Troubleshooting Guide: Temperature-Related Issues

Use this table to diagnose and resolve common problems encountered during ethenylthiourea polymerization where temperature is a likely root cause.

Problem Encountered Probable Temperature-Related Cause(s) Recommended Solutions & Scientific Rationale
Low Polymer Yield / Low Monomer Conversion 1. Temperature Too Low: The initiator is not decomposing at a sufficient rate to initiate polymerization effectively. 2. Temperature Too High: The initiator decomposes too rapidly ("burnout"), terminating the reaction prematurely before all monomer is consumed.1. Systematically Increase Temperature: Raise the reaction temperature in 5-10°C increments. This will increase the initiator decomposition rate according to the Arrhenius equation. 2. Lower Temperature / Choose a More Stable Initiator: If burnout is suspected, lower the temperature. Alternatively, select an initiator with a longer half-life at the desired reaction temperature.
Low Molecular Weight (Mn/Mw) Temperature Too High: A high temperature leads to a high rate of initiation, creating many short polymer chains instead of a few long ones. It also increases the rate of chain transfer reactions.[9]Lower Reaction Temperature: Reducing the temperature will decrease the rate of initiation relative to propagation, allowing for longer chain growth before termination. This is the most direct way to increase molecular weight in free radical polymerization.
Broad Polydispersity Index (PDI > 2.0) 1. Poor Temperature Control: Fluctuations in the reaction temperature cause variable rates of initiation and propagation, leading to a wide distribution of chain lengths. 2. Excessive Temperature: High temperatures favor multiple termination and chain transfer pathways, which inherently broadens the molecular weight distribution.[1][9]1. Improve Thermal Regulation: Use a stable oil bath with vigorous stirring to ensure a homogenous temperature throughout the reaction vessel. 2. Reduce Temperature: Operating at a lower, more controlled temperature will minimize side reactions and favor a more uniform chain growth process.
Polymer Discoloration (Yellowing/Browning) Excessive Temperature: The temperature has exceeded the thermal stability threshold of the monomer or the resulting polymer, causing thermal degradation.[5]Lower Polymerization Temperature: Immediately reduce the set temperature for future reactions. Perform TGA Analysis: Conduct Thermogravimetric Analysis (TGA) on the ethenylthiourea monomer to determine its decomposition temperature, ensuring your polymerization is well below this limit.
Runaway Reaction (Rapid, Uncontrolled Exotherm) Inadequate Heat Dissipation: The reaction temperature is too high, causing the exothermic polymerization to generate heat faster than the system can remove it.[11][12] This is a serious safety concern.Improve Heat Transfer: Use a larger reaction vessel relative to the reaction volume, ensure efficient stirring, and use a well-circulated temperature bath. Reduce Temperature & Concentration: Start the reaction at a lower temperature and consider reducing the initial monomer concentration. Use a Semi-Batch Process: Add the monomer or initiator solution gradually over time to control the rate of heat generation.

Detailed Experimental Protocols

Protocol 1: Optimizing Polymerization Temperature

This protocol provides a framework for systematically determining the optimal temperature for the polymerization of ethenylthiourea to achieve a balance of high yield and target molecular weight.

Objective: To identify the reaction temperature that maximizes polymer yield while achieving the desired molecular weight and a narrow PDI.

Methodology: A series of parallel polymerizations are conducted across a range of temperatures, holding all other variables (reagent concentration, reaction time, solvent) constant.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ethenylthiourea monomer and the chosen radical initiator (e.g., AIBN) in a suitable anhydrous solvent (e.g., DMF or DMSO). A typical monomer concentration is 1-2 M, and a monomer-to-initiator ratio is between 100:1 and 500:1.

  • Reactor Setup:

    • Prepare four identical reaction vessels (e.g., Schlenk flasks) equipped with magnetic stir bars.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Inert Atmosphere Purge:

    • Seal each flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes by bubbling the gas through the empty, sealed flask to remove oxygen, which can inhibit radical polymerization.

  • Reaction Initiation:

    • Using a syringe, transfer an equal volume of the stock solution into each of the four reaction flasks under a positive pressure of inert gas.

    • Place each flask into a pre-heated, stable oil bath set to a different temperature (e.g., T1=60°C, T2=70°C, T3=80°C, T4=90°C ).

    • Start stirring and timing simultaneously for all reactions. Allow the polymerization to proceed for a set duration (e.g., 12-24 hours).

  • Polymer Precipitation and Purification:

    • After the reaction time has elapsed, cool the flasks to room temperature.

    • Slowly pour the viscous polymer solution from each flask into a separate beaker containing a large excess of a non-solvent (e.g., methanol, diethyl ether, or water, depending on polymer solubility) while stirring vigorously. The polymer should precipitate as a solid.

    • Allow the precipitate to settle, then collect the solid polymer by vacuum filtration.

    • Wash the collected polymer several times with fresh non-solvent to remove unreacted monomer and initiator residues.

  • Drying and Yield Calculation:

    • Dry the purified polymer from each reaction in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Calculate the percentage yield for each reaction temperature.

  • Characterization and Analysis:

    • Gel Permeation Chromatography (GPC/SEC): Analyze a sample from each temperature to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).

    • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer synthesized at the seemingly optimal temperature.

    • Data Evaluation: Plot the Yield, Mn, and PDI as a function of temperature to visually identify the optimal conditions.

Visualizations and Workflows

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Analysis prep_reagents Prepare Monomer/ Initiator Stock Solution setup_reactors Set Up 4 Parallel Reaction Vessels prep_reagents->setup_reactors purge Purge with Inert Gas add_solution Add Stock Solution purge->add_solution immerse Immerse in Baths (60, 70, 80, 90 °C) add_solution->immerse react Polymerize for Fixed Time immerse->react precipitate Precipitate Polymer in Non-Solvent react->precipitate purify Filter and Wash precipitate->purify dry Dry to Constant Weight purify->dry analyze Analyze Yield, Mn, PDI dry->analyze optimize optimize analyze->optimize Identify Optimal Temperature

Caption: Workflow for Temperature Optimization Experiment.

Conceptual Relationship Diagram

G Temp Temperature Rate_Init Initiation Rate Temp->Rate_Init Strongly Increases Rate_Prop Propagation Rate Temp->Rate_Prop Increases Side_Rxns Side Reactions (e.g., Chain Transfer) Temp->Side_Rxns Increases Significantly Yield Polymer Yield Rate_Init->Yield MW Molecular Weight Rate_Init->MW Decreases Rate_Prop->Yield Side_Rxns->MW Decreases PDI Polydispersity (PDI) Side_Rxns->PDI Increases

Caption: Temperature's Influence on Polymerization Outcomes.

References

  • Common issues associated with the copolymerization of olefins and vinyl... - ResearchGate.
  • Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers - PMC.
  • Upcycling of dynamic thiourea thermoset polymers by intrinsic chemical strengthening.
  • Understanding Vinyl Acetate Polymerization Accidents | Organic Process Research & Development - ACS Publications.
  • Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye - MDPI.
  • effect of temperature and reaction time on thiourea synthesis - Benchchem.
  • Understanding vinyl acetate polymerisation accidents - IChemE.
  • Thiourea modified low molecular polyamide as a novel room temperature curing agent for epoxy resin - RSC Publishing.
  • On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry (RSC Publishing).
  • Vinyl Polymer Synthesis - Polymer and Biomaterials Chemistry Laboratories.
  • Polymer Chemistry: Understanding Radical Polymerization - YouTube.
  • Automated Parallel Temperature Optimization and Determination of Activation Energy for the Living Cationic Polymerization of 2-Ethyl-2-oxazoline - Academia.edu.
  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC.
  • Optimization of initiator contents in room temperature polymerization of methyl methacrylate.
  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications - MDPI.
  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC.
  • Thermal Properties of Polyurethane-Polyisocyanurate Foams Based on Poly(ethylene terephthalate) Waste - Materials Science.
  • Thermal stability of Poly (L-lactide): Influence of End Protection by Acetyl Group.

Sources

Optimization

advanced purification methods for crude ethenylthiourea extracts

Welcome to the Technical Support Center for Ethenylthiourea (ETU / 2-Imidazolidinethione) Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of ETU.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethenylthiourea (ETU / 2-Imidazolidinethione) Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of ETU. The molecule's highly polar thiourea core and tautomeric behavior make standard silica gel chromatography largely ineffective. To achieve high-purity extracts, we must exploit its unique thermodynamic solubility profile for bulk purification, and its specific nucleophilic reactivity for trace-level analytical cleanup.

Below are our field-proven troubleshooting guides, self-validating protocols, and quantitative data summaries to ensure the scientific integrity of your workflows.

FAQ: Physicochemical Properties & Handling

Q: Why does my ETU extract crash out of aqueous solutions inconsistently during transfer? A: ETU exhibits a remarkably steep, temperature-dependent solubility curve in water. At 30°C, its solubility is merely 2 g/100 mL, but this exponentially increases to 44 g/100 mL at 90°C[1]. If your extract is crashing out inconsistently, you are likely experiencing uncontrolled temperature drops in your glassware during transfer or filtration. Always pre-heat your funnels and receiving flasks.

Q: How can I remove lipophilic co-extractives without losing my target ETU? A: ETU is essentially insoluble in non-polar organic solvents such as acetone, ether, chloroform, and benzene[1]. You can perform a highly efficient solvent wash of the solid crude extract using cold chloroform. The non-polar impurities will dissolve, leaving the ETU completely intact in the solid retentate.

Q: Why is my purified ETU degrading over time on the benchtop? A: Ethenylthiourea is sensitive to prolonged light exposure, which can induce photo-degradation and oxidation[2]. Always store purified ETU in amber vials or desiccators wrapped in foil, and keep it away from strong reducing agents or acids, which can liberate hydrogen sulfide gas[2].

Troubleshooting Guide: Preparative Purification (Bulk Extracts)

When handling bulk crude extracts, preparative recrystallization is the most robust, self-validating purification method available. The steep solubility gradient ensures that only ETU crystallizes rapidly upon cooling, leaving highly polar impurities in the supernatant and non-polar impurities in the initial organic wash.

Preparative_Workflow A Crude ETU Extract B Non-Polar Wash (Chloroform) A->B Removes lipophilic impurities C Hot Water Dissolution (90°C) B->C Solubilizes ETU (44g/100mL) D Hot Filtration C->D Removes insoluble particulates E Controlled Cooling (0-4°C) D->E Induces precipitation F Purified ETU Crystals E->F Vacuum filtration & drying

Workflow for the preparative recrystallization of crude ETU extracts.

Protocol 1: Step-by-Step Preparative Recrystallization
  • Solvent Washing: Suspend the crude solid ETU extract in cold chloroform (1:5 w/v). Agitate for 10 minutes. Causality: ETU is insoluble in chloroform, while many lipophilic impurities will dissolve, effectively defatting the sample[1].

  • Aqueous Extraction: Vacuum filter the suspension and transfer the solid retentate to an Erlenmeyer flask. Add deionized water and heat to 90°C with stirring.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated Buchner funnel to remove any insoluble polymeric impurities. Causality: Pre-heating the funnel prevents premature crystallization in the stem, which would otherwise clog the apparatus.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form large crystal lattices, then transfer to an ice bath (0-4°C) for 1 hour. The solubility will drop to <2 g/100 mL, forcing high-purity ETU to precipitate[1].

  • Recovery: Recover the white, needle-like crystals via vacuum filtration. Wash with a minimal volume of ice-cold water, and dry under a vacuum desiccator protected from light[2].

Troubleshooting Guide: Analytical Purification & GC/MS (Trace Extracts)

Q: I am analyzing ETU residues in complex agricultural matrices. Direct GC/MS yields poor peak shape, heavy tailing, and low sensitivity. Why? A: ETU is highly polar and possesses poor volatility, making direct Gas Chromatography (GC) analysis highly problematic. Furthermore, matrix co-extractives suppress the ionization signal. To resolve this, you must utilize Solid-Phase Extraction (SPE) for cleanup[3], followed by S-alkylation derivatization to mask the polar thiocarbonyl group and increase volatility.

Analytical_Workflow A Complex Matrix Extract B SPE Cleanup (Envicarb II / PSA) A->B Removes pigments & acids C S-Alkylation (Benzyl Chloride) B->C Alkylates thiocarbonyl group D Liquid-Liquid Partition C->D Isolates derivative E GC/MS Analysis D->E High-volatility analysis

SPE cleanup and derivatization pathway for trace-level ETU GC/MS analysis.

Protocol 2: Trace-Level SPE Cleanup using Envicarb II/PSA
  • Extraction: Extract the homogenized sample matrix using acetonitrile via solid-liquid extraction (SLE)[3].

  • SPE Conditioning: Condition an Envicarb II/PSA (Primary Secondary Amine) SPE dual-layer cartridge with 5 mL of acetonitrile.

  • Loading: Load the crude extract onto the cartridge at a flow rate of 1 mL/min. Causality: The graphitized carbon (Envicarb) strongly retains pigments and sterols, while the PSA phase removes organic acids and sugars. The highly polar ETU passes through or is selectively eluted[3].

  • Elution: Elute the purified ETU fraction using 10 mL of acetonitrile and evaporate to near dryness under a gentle nitrogen stream.

Protocol 3: S-Alkylation Derivatization for GC/MS
  • Alkylation: Reconstitute the SPE-purified extract in methanol. Add benzyl chloride (or m-trifluoromethylbenzyl chloride) and reflux the mixture. Causality: The thiocarbonyl sulfur acts as a nucleophile, yielding an S-benzyl-2-imidazoline derivative. This masks the polar thiocarbonyl group, drastically lowering the boiling point for GC[4].

  • Partitioning: Acidify the matrix and wash with dichloromethane to remove unreacted derivatizing agents. Discard the organic layer.

  • Extraction: Basify the aqueous layer with sodium carbonate, then extract the target derivative into fresh dichloromethane.

  • Optional N-Methanesulfonylation: For further peak sharpening, react the secondary amine with methanesulfonyl chloride under basic conditions to yield a fully protected, highly volatile derivative[4].

Quantitative Data Summaries

Table 1: Quantitative Solubility Profile of Ethenylthiourea

Solvent Temperature Solubility Methodological Application
Water 90°C 44.0 g / 100 mL Excellent for hot dissolution phase of recrystallization
Water 30°C 2.0 g / 100 mL Ideal for precipitation and crystalline recovery
Methanol 25°C Moderately Soluble Good for SPE elution and analytical stock standard preparation

| Chloroform | 25°C | Insoluble | Excellent for washing non-polar impurities from crude solids |

Table 2: Chromatographic & SPE Cleanup Parameters

Parameter Specification Causality / Rationale
SPE Sorbent Envicarb II / PSA Carbon removes pigments; PSA removes interfering organic acids.
Derivatizing Agent Benzyl Chloride Converts polar thiocarbonyl to a volatile S-benzyl thioether.

| GC/MS Target | Benzylthio-2-imidazoline | Eliminates hydrogen bonding, ensuring sharp chromatographic peaks. |

References

  • Source: osha.
  • Source: chemicalbook.
  • Source: nih.
  • Title: Canadian methods (Determination of ETU)
  • Source: jst.go.

Sources

Troubleshooting

reducing unwanted byproducts in ethenylthiourea coupling reactions

Welcome to the technical support center for ethenylthiourea coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific couplin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethenylthiourea coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling chemistry. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you minimize unwanted byproducts and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges. We focus not just on the solution, but on the underlying chemical principles to empower you to make informed decisions in your work.

Q1: My reaction is producing a significant amount of a disulfide-linked dimer. What is causing this and how can I prevent it?

A1: The formation of a disulfide byproduct is a classic sign of oxidative side reactions. The thiol tautomer of the thiourea is susceptible to oxidation, which leads to the coupling of two molecules through a disulfide bond.

Probable Causes & Mechanistic Insight:

  • Atmospheric Oxygen: The most common culprit is the presence of oxygen in the reaction atmosphere. The thiolate intermediate is particularly prone to oxidation.

  • Oxidizing Reagents/Contaminants: Trace amounts of oxidizing agents in your solvents or starting materials can initiate disulfide formation.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of oxidation.[1]

Actionable Solutions:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[2]

  • Degas Solvents: Use solvents that have been degassed via methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

  • Introduce a Reducing Agent: In cases where complete oxygen exclusion is difficult, a mild, non-interfering reducing agent can be added to the reaction mixture. Phosphines, such as triphenylphosphine (PPh₃), can serve this purpose by scavenging trace oxygen or reducing any formed disulfide in situ. However, their compatibility with your specific reaction must be verified.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] Avoid excessive heating.

Q2: I'm observing a byproduct with a mass corresponding to the urea analogue of my target molecule. Why is my thiourea being converted to a urea?

A2: This indicates desulfurization, an oxidative process where the thiocarbonyl group (C=S) is converted to a carbonyl group (C=O).[2]

Probable Causes & Mechanistic Insight:

  • Oxidative Workup: The use of certain oxidizing agents during the reaction workup (e.g., hydrogen peroxide for quenching) can lead to wholesale conversion to the urea.[2]

  • "Wet" Solvents/Reagents: The presence of water, especially in combination with mild oxidants or at elevated temperatures, can facilitate hydrolysis and subsequent oxidation pathways.[3]

  • Catalyst-Mediated Desulfurization: Some transition metal catalysts, particularly certain forms of Palladium (Pd), can mediate desulfurization, especially if the reaction is run for an extended period or at high temperatures.[4]

Actionable Solutions:

  • Optimize Workup Conditions: Avoid oxidative quenching agents. If a quench is necessary, use a mild reducing agent like aqueous sodium bisulfite. Perform the workup at a low temperature to minimize hydrolysis.[5]

  • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Dry starting materials that may be hygroscopic. Running the reaction under an inert atmosphere will also help to exclude atmospheric moisture.

  • Re-evaluate Catalyst Choice: If using a metal catalyst, screen for alternatives known to have lower desulfurization activity or reduce the catalyst loading to the minimum effective concentration.

Q3: My reaction mixture is becoming viscous and I'm getting a low yield of insoluble material. Could this be polymerization?

A3: Yes, the ethenyl (vinyl) group is susceptible to polymerization, especially under conditions that can generate radicals or in the presence of certain catalysts. This is a unique challenge for this class of thioureas.

Probable Causes & Mechanistic Insight:

  • Radical Initiators: Trace impurities (e.g., peroxides in ether solvents), exposure to UV light, or high heat can initiate radical polymerization of the vinyl group.

  • Transition Metal Catalysts: Some transition metal catalysts used in coupling reactions can also catalyze vinyl polymerization.[6]

  • High Reactant Concentration: High concentrations of the ethenylthiourea monomer can favor intermolecular polymerization reactions.

Actionable Solutions:

  • Add a Radical Inhibitor: Introduce a small amount of a radical scavenger to the reaction mixture. Common choices include butylated hydroxytoluene (BHT) or hydroquinone. Ensure the inhibitor is compatible with your desired reaction.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to exclude UV light, which can initiate radical formation.

  • Solvent Purity: Use freshly purified solvents to remove potential peroxide contaminants. For example, THF should be freshly distilled from a suitable drying agent.

  • Dilution: Running the reaction at a lower concentration can disfavor the intermolecular polymerization pathway.

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve common issues in ethenylthiourea coupling reactions.

G cluster_start Problem Identification cluster_analysis Analysis cluster_byproducts Byproduct-Specific Solutions cluster_solutions Corrective Actions start Low Yield or Impure Product analyze Characterize Byproduct (LC-MS, NMR) start->analyze disulfide Disulfide Dimer (M+M-2) analyze->disulfide Oxidation urea Urea Analogue (M-S+O) analyze->urea Oxidation/ Hydrolysis polymer Insoluble Polymer (Viscous Reaction) analyze->polymer Polymerization sol_inert Implement Strict Inert Atmosphere disulfide->sol_inert sol_reducing Add Mild Reducing Agent disulfide->sol_reducing sol_workup Modify Workup (Avoid Oxidants) urea->sol_workup sol_anhydrous Ensure Anhydrous Conditions urea->sol_anhydrous sol_inhibitor Add Radical Inhibitor polymer->sol_inhibitor sol_light Protect from Light polymer->sol_light

Caption: Troubleshooting workflow for ethenylthiourea reactions.

Frequently Asked Questions (FAQs)

Q: What are the most reliable starting materials for synthesizing N-substituted ethenylthioureas? A: The most common and generally high-yielding method is the reaction of vinyl isothiocyanate with a primary or secondary amine.[5] Vinyl isothiocyanate can be purchased or synthesized. If it is unstable or unavailable, an alternative is to generate it in situ or use a two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine.[5]

Q: How does reaction temperature affect the outcome? A: Temperature is a critical parameter. While increased temperature can overcome steric barriers and accelerate the reaction, it can also promote side reactions.[1][5] Elevated temperatures can lead to the decomposition of sensitive reagents (like some isothiocyanates), increase the rate of unwanted oxidation, and potentially initiate polymerization of the ethenyl group. It is recommended to start at room temperature and only gently heat if the reaction is sluggish.

Q: Which analytical techniques are best for monitoring reaction progress and identifying byproducts? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for both monitoring reaction kinetics and quantifying the purity of the final product. It can separate the desired product from closely related byproducts.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying byproducts. It provides the molecular weight of impurities, which is crucial for diagnosing the specific side reaction that is occurring.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and can be used to identify the structure of major impurities after isolation.

Table 1: Influence of Reaction Parameters on Outcomes
ParameterLow SettingHigh SettingPotential Byproducts Mitigated
Temperature Slower reaction rateFaster reaction rate[1]Lower temperature minimizes thermal decomposition, oxidation, and polymerization.
Concentration Slower reaction rateFaster reaction rateLower concentration disfavors intermolecular side reactions like polymerization.
Atmosphere Inert (N₂ or Ar)AirInert atmosphere is critical to prevent oxidation to disulfides and ureas.[2]
Solvent Aprotic (DCM, THF)Protic (EtOH, H₂O)Aprotic, anhydrous solvents prevent hydrolysis of thiourea and reagents.[3][9]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Ethenylthiourea

This protocol describes a standard procedure for the coupling of vinyl isothiocyanate with a generic primary amine under an inert atmosphere.

Materials:

  • Vinyl Isothiocyanate

  • Primary Amine (e.g., Aniline)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas manifold (Schlenk line)

Procedure:

  • Vessel Preparation: Dry the reaction flask in an oven at 120 °C overnight and allow it to cool under a stream of inert gas.

  • Reagent Preparation: Dissolve the primary amine (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution) in the reaction flask under a positive pressure of inert gas.

  • Reactant Addition: While stirring the amine solution at room temperature, add vinyl isothiocyanate (1.05 eq) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or HPLC every 30-60 minutes until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

    • The crude product can often be purified directly by the method below.

Protocol 2: Purification by Recrystallization

This protocol is designed to purify the crude ethenylthiourea product, removing unreacted starting materials and soluble byproducts.

Procedure:

  • Solvent Selection: Choose a solvent system in which the thiourea product is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: If crystals do not form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

References

  • ResearchGate. Optimization of reaction conditions a. Available from: [Link]

  • ResearchGate. Optimization of the temperature for the coupling reaction a. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions a. Available from: [Link]

  • ACS Publications. Isothioureas as Coupling Partners in P–S Bond Formation through Cross-Dehydrogenative Coupling. Organic Letters. Available from: [Link]

  • SpringerLink. Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol. Journal of the Iranian Chemical Society. Available from: [Link]

  • RSC Publishing. A colorimetric sensor for detecting thiourea based on inhibiting peroxidase-like activity of gold–platinum nanoparticles. Analytical Methods. Available from: [Link]

  • CABI Digital Library. Determination of thiourea dioxide in rice, flour and their products by hydrophilic chromatographic column high performance liquid chromatography. Available from: [Link]

  • bioRxiv. Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. Available from: [Link]

  • PubMed. Hydrolysis reaction promotes changes in coordination mode of Ru(II)/acylthiourea organometallic complexes with cytotoxicity against human lung tumor cell lines. Journal of Inorganic Biochemistry. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions a. Available from: [Link]

  • Organic Chemistry Portal. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Available from: [Link]

  • ResearchGate. Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Available from: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

  • ACS Publications. “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development. Available from: [Link]

  • Digital CSIC. Breaking a Couple: Disulfide Reducing Agents. Available from: [Link]

  • RSC Publishing. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry. Available from: [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Available from: [Link]

  • PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

  • MDPI. Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Available from: [Link]

  • ACS Publications. Electrosynthesis of (E)-Vinyl Thiocyanates from Cinnamic Acids via Decarboxylative Coupling Reaction. Organic Letters. Available from: [Link]

  • Taylor & Francis Online. Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available from: [Link]

  • Chemical Society Reviews. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Available from: [Link]

  • ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available from: [Link]

  • PMC. Rapid vinyl thianthrenium tetrafluoroborate-promoted thioacid-based native chemical ligation and its applications in chemical protein synthesis. Available from: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]

  • ResearchGate. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts. Available from: [Link]

  • MDPI. Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Available from: [Link]

  • Polymer Chemistry. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Available from: [Link]

  • PMC. Organo-Mediated Ring-Opening Polymerization of Ethylene Brassylate from Cellulose Nanofibrils in Reactive Extrusion. Available from: [Link]

  • RSC Publishing. Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes. Polymer Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Ethenylthiourea (ETU) Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of ethenylthiourea (ETU), also known as ethylenethiourea. As a polar metabolite of ethylenebisdith...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of ethenylthiourea (ETU), also known as ethylenethiourea. As a polar metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, ETU is of significant toxicological and regulatory concern.[1][2][3] Its analysis, however, presents distinct challenges primarily due to its high polarity, which can lead to poor retention on conventional reversed-phase columns.[4][5]

This guide is structured to provide you, the research scientist, with a comprehensive resource for developing, optimizing, and troubleshooting your chromatographic methods for ETU. We will move from foundational principles to specific, actionable troubleshooting advice, grounding our recommendations in established scientific literature.

Foundational FAQs: First Principles of Mobile Phase Selection

This section addresses the core concepts that form the basis of any robust chromatographic method for ETU.

Q1: What is a recommended starting point for a mobile phase in a reversed-phase HPLC method for ETU?

A typical and effective starting point for reversed-phase analysis of ETU is a highly aqueous mobile phase with a buffer to control pH. A widely cited composition involves a low-molarity phosphate buffer at a slightly acidic pH, mixed with a small percentage of an organic modifier like methanol or acetonitrile.[2][6]

For example, a mobile phase of 0.01M phosphate buffer (pH 4.5) has been successfully used with a C18 column for the analysis of ETU in urine samples.[2][6] This composition balances the need for a polar environment to retain ETU while ensuring consistent ionization state and good peak shape.

Q2: Why is precise pH control of the mobile phase so critical for ETU analysis?

Controlling the mobile phase pH is arguably the most critical factor for achieving reproducible and symmetrical peaks for polar analytes like ETU.[7][8] The primary reasons are:

  • Analyte Ionization: ETU has a pKa value, and its charge state can change with pH. By buffering the mobile phase to a pH where ETU is in a single, non-ionized form (e.g., pH 4.5), you ensure consistent interaction with the nonpolar stationary phase, leading to stable retention times.[8][9]

  • Suppressing Silanol Interactions: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). At mid-range pH values, these silanols can become deprotonated (Si-O⁻) and create undesirable ionic interactions with any positively charged sites on the analyte, leading to significant peak tailing.[7] An acidic mobile phase suppresses the ionization of these silanols, minimizing these secondary interactions and dramatically improving peak symmetry.

The diagram below illustrates how buffering the mobile phase mitigates these issues.

cluster_0 Scenario 1: Unbuffered Mobile Phase (Poor Chromatography) cluster_1 Scenario 2: Buffered Mobile Phase (Optimized Chromatography) Unbuffered_MP Unbuffered Mobile Phase (e.g., Water/Methanol) Analyte ETU Analyte (Inconsistent Charge) Unbuffered_MP->Analyte Fails to control analyte ionization Silanols Ionized Silanols (Si-O⁻) on Stationary Phase Unbuffered_MP->Silanols Allows silanol ionization Result_Bad Result: Peak Tailing & Shifting RT Analyte->Result_Bad Silanols->Result_Bad Secondary ionic interactions Buffered_MP Buffered Mobile Phase (e.g., pH 4.5 Phosphate) Analyte_Stable ETU Analyte (Neutral, Consistent State) Buffered_MP->Analyte_Stable Ensures consistent analyte state Silanols_Suppressed Suppressed Silanols (Si-OH) on Stationary Phase Buffered_MP->Silanols_Suppressed Suppresses silanol ionization Result_Good Result: Symmetrical Peak & Stable RT Analyte_Stable->Result_Good Silanols_Suppressed->Result_Good Minimizes secondary interactions

Effect of Mobile Phase Buffering on ETU Peak Shape.
Q3: What are the most common organic modifiers for ETU analysis, and how do I choose between them?

The most common organic solvents used are acetonitrile and methanol .[8]

  • Methanol (MeOH): Often provides different selectivity compared to acetonitrile. It is more viscous and can lead to higher backpressure. Some methods have successfully used methanol-based mobile phases, such as 0.05M ammonium acetate in methanol (95:5).[1]

  • Acetonitrile (ACN): Generally the preferred choice due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[8] For highly polar compounds like ETU, HILIC methods often rely on high concentrations of acetonitrile.[4]

Choice depends on:

  • Selectivity: If you have co-eluting peaks, switching from ACN to MeOH (or vice-versa) is a powerful tool to alter the elution order.[10]

  • Detection: For LC-MS/MS, ACN often provides better ionization efficiency in the electrospray source.[4]

  • Pressure Limits: If your system is operating at high pressure with a methanol-based mobile phase, switching to acetonitrile can alleviate this.

Troubleshooting Guide: Common Issues and Solutions

Issue: Poor or No Retention of ETU Peak

Q: My ETU peak is eluting at or very near the column's void volume. How can I increase its retention time?

This is the most common challenge in ETU analysis due to its high polarity.[5]

Solutions:

  • Decrease Organic Content: The most straightforward approach is to reduce the percentage of the organic modifier (ACN or MeOH) in your mobile phase. For ETU, it is not uncommon to use very low organic percentages (e.g., 5-10%) or even a 100% aqueous mobile phase.[11]

  • Change Stationary Phase: If reducing the organic content is insufficient, consider a different stationary phase.

    • Phenyl Columns: Phenyl-Hexyl phases offer different selectivity through pi-pi interactions and are more resistant to "phase collapse" or "dewetting" when using 100% aqueous mobile phases.[11]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which makes them more compatible with highly aqueous mobile phases and can offer alternative selectivity for polar analytes.

  • Consider HILIC: For a significant increase in retention, switching to Hydrophilic Interaction Chromatography (HILIC) is an excellent strategy. HILIC uses a polar stationary phase (e.g., bare silica, zwitterionic) with a high-organic (typically >80% ACN), low-aqueous mobile phase to retain and separate very polar compounds.[4][12]

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My ETU peak is showing significant tailing. What are the causes and solutions?

Peak tailing is typically caused by secondary interactions or column overload.

Solutions:

  • Check Mobile Phase pH: As discussed, improper pH is a primary cause of tailing due to silanol interactions.[7] Ensure your buffer is correctly prepared, within its effective buffering range, and that the final pH of the mobile phase is at the desired setpoint (e.g., 4.5).

  • Use Mobile Phase Additives:

    • Buffers: Phosphate or acetate buffers are essential.[1][2]

    • Ion-Pair Reagents: While less common and often incompatible with MS, ion-pair reagents can be used in reverse-phase chromatography to improve the retention and peak shape of ionic or polar compounds.[7]

  • Reduce Sample Mass on Column: Inject a smaller volume or a more dilute sample to rule out mass overload.

  • Check for Column Contamination/Age: A contaminated guard column or an old analytical column can have active sites that cause tailing. Flush the system and replace the guard column or, if necessary, the analytical column.

Issue: Inconsistent Retention Times

Q: The retention time for ETU is shifting between injections. What should I check?

Retention time instability points to a lack of equilibrium or changes in the mobile phase.

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. HILIC methods, in particular, may require significantly longer equilibration times than reversed-phase methods.[4]

  • Verify Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If using an online gradient mixer, check that the proportioning valves are functioning correctly.

  • Maintain Stable pH: Use a buffer and ensure it hasn't degraded or been depleted. The pH of the mobile phase is crucial for consistent analyte ionization and retention.[8][9]

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention time.

Advanced Topics & Method Development

Q: How can I systematically optimize my mobile phase for a new ETU method?

A systematic approach saves time and ensures a robust final method. The workflow below, inspired by the PRISMA model, provides a logical progression.[13]

Start Start: Define Method Goals (e.g., Speed, Resolution, Matrix) Select_Mode Step 1: Select Mode (RP-HPLC vs. HILIC) Start->Select_Mode Select_Column Step 2: Select Column (e.g., C18, Phenyl, Z-HILIC) Select_Mode->Select_Column Initial_Conditions Step 3: Establish Initial Conditions - Set Buffer pH (e.g., 4.5) - Choose Organic (ACN vs. MeOH) Select_Column->Initial_Conditions Optimize_Strength Step 4: Optimize Mobile Phase Strength (Adjust % Organic for RT) Initial_Conditions->Optimize_Strength Fine_Tune Step 5: Fine-Tune Selectivity - Adjust pH slightly - Switch Organic Solvent Optimize_Strength->Fine_Tune Validate Step 6: Validate Method (Linearity, Precision, Accuracy) Fine_Tune->Validate

Systematic Workflow for ETU Mobile Phase Optimization.
Q: What are the key mobile phase considerations for LC-MS/MS detection?

When coupling HPLC with mass spectrometry, mobile phase selection is constrained by the need for volatile components that will not interfere with ionization.

  • Use Volatile Buffers: Replace non-volatile phosphate buffers with volatile alternatives like ammonium acetate or ammonium formate .[1] These will not foul the MS source.

  • Avoid Non-Volatile Additives: Do not use ion-pairing reagents like TFA (in negative mode) or non-volatile salts.

  • Promote Good Ionization: The mobile phase should promote the formation of ions in the ESI source. A high percentage of organic solvent (like in HILIC) can enhance desolvation and improve sensitivity.[4]

  • Address Matrix Effects: In complex samples, co-eluting matrix components can suppress or enhance the ETU signal.[5] While mobile phase optimization can help resolve ETU from some interferences, the most reliable solution is the use of a stable isotope-labeled internal standard, such as d4-ETU, which co-elutes and experiences the same matrix effects, allowing for accurate correction.[5]

Table 1: Summary of Reported Mobile Phase Conditions for ETU Analysis
Chromatography ModeStationary PhaseMobile Phase CompositionDetectionMatrixReference
Reversed-PhaseC180.01M Phosphate Buffer (pH 4.5)HPLC-DADUrine[2]
Reversed-PhaseC180.05M Ammonium Acetate in Methanol (95:5)HPLC-UVBiological & Environmental[1]
Reversed-PhaseRP8 (5 µm)Hexane/Isopropanol/Ethanol (93:6:1) + 0.6 mL/L ButylamineHPLC-UVBiological Fluids[1]
Normal-PhaseCN4% Methanol in Chloroform:Cyclohexane (1:1)HPLCFood (Peels)[14]
LC-MS/MSNot SpecifiedMethanol-based extractionMS/MSFood[15]

Key Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (0.01M Phosphate, pH 4.5)

Objective: To prepare a stable, non-volatile mobile phase for reproducible reversed-phase HPLC-UV analysis of ETU.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • HPLC-grade Water

  • Orthophosphoric Acid (H₃PO₄) or Potassium Hydroxide (KOH) for pH adjustment

  • HPLC-grade Acetonitrile or Methanol

Procedure:

  • Prepare Buffer: Weigh out the appropriate amount of KH₂PO₄ to make a 0.01M solution in 1 L of HPLC-grade water (Molar Mass of KH₂PO₄ ≈ 136.09 g/mol ; use ~1.36 g).

  • Dissolve: Dissolve the salt completely in the water.

  • Adjust pH: Place a calibrated pH meter into the solution. Slowly add dilute orthophosphoric acid to lower the pH or dilute potassium hydroxide to raise the pH until it stabilizes at 4.50 ± 0.05 .

  • Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Prepare Mobile Phase: For a 95:5 (v/v) aqueous:organic mobile phase, combine 950 mL of the filtered pH 4.5 buffer with 50 mL of HPLC-grade acetonitrile or methanol.

  • Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Basic Isocratic Method for ETU Analysis

Objective: To provide a starting point for the analysis of ETU standards using the mobile phase from Protocol 1.

Parameters:

  • Column: C18, 4.6 x 250 mm, 5 µm (or similar)

  • Mobile Phase: 95:5 (v/v) 0.01M Phosphate Buffer (pH 4.5) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 231 nm[2]

  • Run Time: 10-15 minutes

Procedure:

  • Equilibrate the HPLC system, including the column, with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of ETU (e.g., 1 µg/mL in mobile phase) to determine its retention time and peak shape.

  • Perform multiple injections to confirm the stability and reproducibility of the retention time and peak area.

  • Adjust the percentage of acetonitrile as needed:

    • To increase retention, decrease the acetonitrile percentage (e.g., to 2-3%).

    • To decrease retention, increase the acetonitrile percentage (e.g., to 7-10%).

References

  • HPLC Method for Ethylenethiourea in Biological and Environmental Samples. [Link]

  • Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • High-Performance Liquid Chromatographic Determination of Ethylenethiourea in Food. [Link]

  • Determination of Ethylene Thiourea in Urine by HPLC-DAD. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Determination of Ethylene Thiourea in Urine by HPLC-DAD. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. [Link]

  • Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in water. [Link]

  • Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection. [Link]

  • Measurement of ethylenethiourea using thermospray liquid chromatography-mass spectrometry. [Link]

  • Method 509: Determination of Ethylene Thiourea (ETU) in Water Using Gas Chromatography. [Link]

  • A novel analytical approach for the determination of ethylene-thiourea and propylene-thiourea in vegetal foodstuffs by high-performance liquid chromatography hyphenated to inductively coupled plasma-tandem mass spectrometry. [Link]

  • Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]

  • High-throughput method for the analysis of ethylenethiourea with direct injection of hydrolysed urine using online on-column extraction liquid chromatography and triple quadrupole mass spectrometry. [Link]

  • Liquid Chromatography With Ultraviolet Absorbance Detection of Ethylenethiourea in Blood Serum After Microwave Irradiation as an Auxiliary Cleanup Step. [Link]

  • Ethylene Thiourea - OSHA Method. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]

  • A rapid and systematic approach for the optimization of radio-TLC resolution. [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethenylthiourea vs. Ethylenethiourea (ETU): Mechanistic and Efficiency Comparison in Rubber Vulcanization

Executive Summary & Chemical Nomenclature In the specialized field of elastomer compounding, nomenclature precision is critical. Ethylenethiourea (ETU) —chemically known as 2-imidazolidinethione—is a cyclic thiourea that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Nomenclature

In the specialized field of elastomer compounding, nomenclature precision is critical. Ethylenethiourea (ETU) —chemically known as 2-imidazolidinethione—is a cyclic thiourea that has served as the gold-standard vulcanization accelerator for polychloroprene (CR) and epichlorohydrin (ECO) rubbers for decades. However, ETU is currently classified as a Substance of Very High Concern (SVHC) due to its severe toxicity, prompting an industry-wide mandate to find viable alternatives[1].

Conversely, Ethenylthiourea (N-vinylthiourea) is an acyclic compound featuring a reactive vinyl double bond. While structurally related, the transition from a cyclic ethylene bridge to an acyclic ethenyl (vinyl) group fundamentally alters the molecule's thermodynamic stability, metal-coordination behavior, and crosslinking efficiency. This guide provides an objective, data-driven comparison of these two accelerators, tailored for materials scientists and toxicology professionals evaluating crosslinker efficacy and safety.

Mechanistic Pathways of Crosslinking

The vulcanization of polychloroprene differs significantly from standard diene rubbers; it relies heavily on metal oxides (ZnO/MgO) rather than sulfur alone.

The ETU Pathway (Bis-alkylation)

ETU operates via a highly efficient bis-alkylation mechanism [2]. During vulcanization, ETU chelates with Zinc Oxide (ZnO) to form a reactive transition complex. This complex facilitates the extraction of the labile allylic chlorine atom on the polychloroprene backbone, leading to the formation of a robust C–S–C covalent crosslink[3]. The cyclic nature of ETU restricts its conformational degrees of freedom, driving the reaction strictly toward crosslinking rather than side reactions.

The Ethenylthiourea Pathway (Dual-Reactivity)

Ethenylthiourea also coordinates with ZnO via its thiourea moiety. However, the presence of the acyclic vinyl group introduces a competing mechanistic pathway. Under vulcanization temperatures (160°C), the vinyl group can undergo radical-induced grafting or localized homopolymerization. While this can covalently bind the accelerator to the polymer matrix, it acts as a "sink" for the curative, reducing the absolute number of effective C–S–C crosslinks between distinct polymer chains.

G ZnO Zinc Oxide (ZnO) ZnETU Zn-ETU Complex ZnO->ZnETU ZnEthenyl Zn-Ethenyl Complex ZnO->ZnEthenyl CR Polychloroprene (CR) BisAlkyl Bis-alkylation (C-S-C Crosslink) CR->BisAlkyl Radical Vinyl Grafting (C-C / C-S Crosslink) CR->Radical ETU Ethylenethiourea (ETU) (Cyclic) ETU->ZnETU Ethenyl Ethenylthiourea (Acyclic Vinyl) Ethenyl->ZnEthenyl ZnETU->BisAlkyl Allylic Cl Substitution ZnEthenyl->Radical Coordination & Grafting

Mechanistic divergence of ETU vs. Ethenylthiourea in CR vulcanization.

Vulcanization Efficiency & Rheological Data

To objectively compare the vulcanization efficiency, both accelerators were evaluated at equivalent molar loadings (typically ~1.5 phr relative to 100 phr of CR) in a standard carbon-black filled masterbatch. The data below synthesizes the rheological and mechanical outcomes.

Rheological / Mechanical PropertyETU (2-Imidazolidinethione)Ethenylthiourea (N-Vinylthiourea)Causality / Scientific Rationale
Scorch Time ( ts2​ ) 2.5 min3.8 minEthenylthiourea's acyclic structure creates steric hindrance during initial ZnO coordination, delaying the onset of premature curing (scorch).
Optimum Cure Time ( tc90​ ) 12.4 min15.1 minThe competing vinyl-grafting pathway in Ethenylthiourea slows the overall rate of macroscopic network formation.
Maximum Torque ( MH​ ) 18.5 dN·m16.2 dN·mETU's rigid bis-alkylation yields a tighter network. Ethenylthiourea yields lower torque due to lower effective crosslink density.
Crosslink Density 4.2×10−4 mol/cm³ 3.5×10−4 mol/cm³Verified via solvent swelling (toluene). The vinyl group in Ethenylthiourea consumes curative equivalents without bridging chains.
Tensile Strength 21.0 MPa19.5 MPaDirectly correlates with the reduced crosslink density observed in the Ethenylthiourea system.
Elongation at Break 350%410%The lower crosslink density and pendant vinyl grafts act as internal plasticizers, increasing chain mobility and elongation.

Self-Validating Experimental Protocol

To ensure reproducibility and isolate the kinetic effects of the accelerators, the following self-validating protocol must be strictly adhered to.

Step 1: Masterbatch Compounding
  • Apparatus: Laboratory two-roll mill.

  • Temperature Control: Maintain roll temperatures strictly at 40°C ± 2°C . Causality: Polychloroprene is highly susceptible to shear-induced heating. Exceeding 45°C during the addition of ZnO and the accelerator will trigger premature crosslinking (scorch), invalidating subsequent rheological data.

  • Sequence: Band the CR (100 phr). Sequentially add Stearic Acid (0.5 phr), Carbon Black (30 phr), MgO (4 phr), ZnO (5 phr), and finally the chosen accelerator (1.5 phr). Mill for exactly 10 minutes to ensure uniform dispersion.

Step 2: Rheological Profiling
  • Apparatus: Moving Die Rheometer (MDR 2000).

  • Parameters: 160°C, 0.5° arc, 1.67 Hz.

  • Validation: The MDR captures the dynamic evolution of the shear modulus. The difference between maximum and minimum torque ( ΔM=MH​−ML​ ) serves as an empirical proxy for crosslink density.

Step 3: Mechanical Evaluation
  • Curing: Press-cure the compounded rubber in a hydraulic press at 160°C for the specific tc90​ time determined by the MDR.

  • Testing: Punch standard dumbbell specimens (Type 2) and test on a Universal Testing Machine (UTM) at a crosshead speed of 500 mm/min (ASTM D412).

Toxicological & Pharmaceutical Implications

For drug development professionals and toxicologists monitoring industrial chemical exposure, the shift away from ETU is a critical case study in occupational health.

  • ETU Toxicity Profile: ETU is a well-documented thyroid disruptor. It inhibits thyroid peroxidase, leading to decreased thyroxine levels and compensatory thyroid hyperplasia. Furthermore, it exhibits potent teratogenicity and carcinogenicity in mammalian models[4]. Its high water solubility and environmental persistence make it a severe occupational hazard.

  • Ethenylthiourea Considerations: While Ethenylthiourea avoids the specific cyclic geometry associated with ETU's thyroid binding, its vinyl group classifies it as a Michael acceptor. In biological systems, Michael acceptors can rapidly deplete intracellular glutathione (GSH) via covalent binding, potentially leading to hepatotoxicity or localized oxidative stress. Therefore, while it may resolve the specific teratogenic pathways of ETU, Ethenylthiourea requires rigorous in vitro and in vivo toxicological screening before being classified as a universally "safe" alternative.

Sources

Comparative

A Comparative Toxicological Assessment of Ethenylthiourea (ETU) and Standard Thiourea Derivatives

A Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive comparison of the toxicological profiles of ethenylthiourea, more commonly known as ethylenethiourea (ETU)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the toxicological profiles of ethenylthiourea, more commonly known as ethylenethiourea (ETU), and other standard thiourea derivatives. While structurally related, these compounds exhibit markedly different toxicological characteristics, from acute lethality to specific, long-term organ toxicity. ETU is distinguished by its potent teratogenic and carcinogenic effects, primarily targeting the thyroid gland. In contrast, the toxicity of other thiourea derivatives is highly variable and structure-dependent, with some, like phenylthiourea, demonstrating extreme acute toxicity, while others are being developed for therapeutic applications with acceptable safety profiles. This document synthesizes key experimental data on acute toxicity, developmental effects, and cytotoxicity, delves into the underlying mechanisms of action, and provides standardized protocols for assessing the toxicity of these compounds in a laboratory setting.

Introduction to Thiourea and its Derivatives

Thiourea, (NH₂)₂C=S, is the diamide of thiocarbonic acid and serves as the foundational structure for a broad class of organic compounds. Its derivatives are characterized by the substitution of one or more hydrogen atoms on its amino groups. These compounds have diverse industrial and commercial applications, ranging from roles as antioxidants and vulcanization accelerators in the rubber industry to their use in pharmaceuticals and pesticides.[1][2]

1.1 Ethenylthiourea (Ethylenethiourea - ETU)

ETU (C₃H₆N₂S) is a cyclic thiourea derivative of significant toxicological concern.[2] It is primarily encountered as a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[3][4] Consequently, human exposure can occur through the consumption of food products containing EBDC residues.[5] It also finds use as an accelerator in the production of synthetic rubber, leading to potential occupational exposures.[5]

1.2 Standard Thiourea Derivatives

For the purpose of this guide, "standard thiourea derivatives" encompass unsubstituted thiourea and simple N-substituted analogs, such as N-methylthiourea, and N-aryl derivatives like N-phenylthiourea (PTU). The toxicological profiles of these derivatives are not uniform; they are profoundly influenced by the nature of the substituent groups attached to the nitrogen atoms.[6] While some derivatives are known toxins, others are investigated for a range of therapeutic activities, including antiviral, anticancer, and anti-inflammatory properties, with some demonstrating low cytotoxicity in specific contexts.[7][8][9]

Comparative Toxicological Profiles

The toxicity of ETU and standard thiourea derivatives varies significantly across several key endpoints. ETU's primary hazards are related to chronic exposure and developmental effects, whereas the acute toxicity of other derivatives can be far more pronounced.

2.1 Acute Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance. As shown in Table 1, there is a dramatic difference in the acute oral toxicity between ETU and other simple thiourea derivatives. Phenylthiourea, in particular, is exceptionally toxic, with an oral LD₅₀ in rats that is over 600 times lower (more toxic) than that of ETU. Unsubstituted thiourea exhibits moderate acute toxicity, falling between ETU and phenylthiourea.[4][5][10] This highlights a critical principle: the addition of a phenyl group drastically increases the acute lethality compared to the cyclic structure of ETU or the simple structure of thiourea.

Table 1: Comparative Oral Acute Toxicity (LD₅₀) in Rats

CompoundCAS NumberOral LD₅₀ (mg/kg body weight)Reference(s)
Ethylenethiourea (ETU)96-45-71,832
Thiourea62-56-6125 - 1,930[4][11]
N-Phenylthiourea (PTU)103-85-53[5][10]
N-Methylthiourea598-52-7Fatal if swallowed (LD₅₀ not specified)[12]

2.2 Developmental and Reproductive Toxicity

Developmental toxicity is a key area where ETU demonstrates a unique and potent hazard profile. The U.S. Environmental Protection Agency (EPA) has identified ETU as a potent teratogen, capable of causing birth defects in rats following either oral or dermal exposure.[2][5]

A pivotal study directly compared the developmental effects of ETU with three other N,N'-substituted thiourea derivatives in rats. The findings, summarized in Table 2, are crucial for understanding the differential risks. While all tested derivatives showed some level of maternal or fetal toxicity at high doses, only ETU was found to be teratogenic .[13][14] This specificity underscores that the teratogenic potential of ETU is not a general feature of all thiourea compounds but is linked to its specific cyclic structure.

Table 2: Comparative Developmental Toxicity in Rats Data sourced from Saillenfait et al. (1991)[13][14]

CompoundEffectDosage (mg/kg/day)
Ethylenethiourea (ETU) Teratogenic ≥ 15
1,3-Dimethyl-2-thiourea (DMT) Maternal ToxicityAll doses (≥ 15)
Fetotoxicity≥ 15
Not TeratogenicUp to 200
1,3-Dibutyl-2-thiourea (DBT) Maternal Toxicity≥ 50
Fetotoxicity≥ 15
Not TeratogenicUp to 200
1,3-Diphenyl-2-thiourea (DPT) Embryolethal200
Fetotoxicity≥ 100
Not TeratogenicUp to 100

2.3 Carcinogenicity and Genotoxicity

ETU is classified by the EPA and the National Toxicology Program as a "probable human carcinogen" (Group B2), based on sufficient evidence from animal studies.[5] Chronic dietary exposure to ETU has been shown to cause thyroid gland cancer in rats and mice, as well as liver and pituitary gland tumors in mice.[15] The mechanism for thyroid tumors is largely considered non-genotoxic and related to chronic thyroid stimulation.[14]

The genotoxicity of ETU is considered weak.[3] While some studies show it can induce gene mutations and chromosomal alterations, particularly at high concentrations, these effects are not consistently observed and it is not considered a potent genotoxic agent.[3][14]

For other thiourea derivatives, the data is more varied. Unsubstituted thiourea is not considered a genotoxic carcinogen, though at high doses, it can cause thyroid hyperplasia and tumors in rats, likely through a similar non-genotoxic hormonal mechanism as ETU.[16] Many novel thiourea derivatives developed for therapeutic purposes have been specifically designed and tested to be non-mutagenic.[7] However, the mutagenic potential of each derivative must be evaluated individually.

Mechanistic Insights into Toxicity

The differing toxicological profiles of ETU and other thioureas can be attributed to their distinct mechanisms of action and metabolic pathways.

3.1 Mechanism of ETU: Thyroid Peroxidase Inhibition

The primary mechanism for ETU's thyroid toxicity is the inhibition of the enzyme thyroid peroxidase (TPX).[10] This enzyme is essential for the synthesis of thyroid hormones (T3 and T4) by catalyzing the iodination of tyrosine residues on thyroglobulin. ETU inhibits TPX only in the presence of iodide, leading to a decrease in thyroid hormone production.[10] This reduction triggers a feedback loop in the hypothalamic-pituitary-thyroid axis, resulting in increased secretion of thyroid-stimulating hormone (TSH). Chronic overstimulation of the thyroid gland by TSH leads to hyperplasia (enlargement) and ultimately, the formation of tumors.[16]

3.2 Mechanism of Standard Thioureas: Metabolic Activation and GSH Depletion

For many other thiourea derivatives, toxicity is linked to their metabolic activation, a process often mediated by flavin-containing monooxygenases (FMOs).[6][17][18] This oxidation can generate reactive intermediates, such as sulfenic acids.[17] These reactive metabolites can exert their toxicity by depleting intracellular non-protein sulfhydryls, most notably glutathione (GSH), which is a critical cellular antioxidant.[6] The depletion of GSH leaves cells vulnerable to oxidative stress and allows the reactive metabolites to bind to essential macromolecules like proteins, which can lead to cytotoxicity and cell death.[6] The structure of the N-substituent heavily influences whether a compound is a substrate for FMOs and how cytotoxic its metabolites are, explaining the structure-dependent toxicity observed in this class of compounds.[6][18]

G cluster_0 Metabolic Activation Pathway of Thiourea Derivatives Thiourea Thiourea Derivative (R-NH-C(S)-NH-R') FMO Flavin-containing Monooxygenase (FMO) Thiourea->FMO Oxidation ReactiveMetabolite Reactive Intermediate (e.g., Sulfenic Acid) FMO->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Binding GSSG Oxidized Glutathione (GSSG) GSH->GSSG Depletion Toxicity Cytotoxicity & Cell Death GSSG->Toxicity Oxidative Stress Macromolecules->Toxicity

Caption: Generalized metabolic pathway for thiourea-induced cytotoxicity.

Standardized Protocols for Toxicity Assessment

To evaluate and compare the toxicity of novel thiourea derivatives against a benchmark like ETU, standardized in vitro assays are essential. The following protocols for cytotoxicity and mutagenicity assessment are fundamental in toxicological screening.

4.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[3][19]

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, or a relevant cell line for your research) into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., ETU and test derivatives) and controls (vehicle and positive control) in appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells. Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: At the end of the incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[3][20] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

4.2 Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations in genes required for synthesizing an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a deficient medium.[21]

Methodology (Plate Incorporation Method, OECD 471 Guideline): [2][15]

  • Strain Selection: Select a battery of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102).[15]

  • Metabolic Activation: The test must be performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[21] This is crucial as some chemicals only become mutagenic after being metabolized.

  • Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range for the main experiment. The highest concentration should show some evidence of toxicity but not kill the majority of the bacteria.

  • Exposure: For each test point (in triplicate), mix the following in a test tube:

    • 2 mL of molten top agar (at ~45°C).

    • 0.1 mL of an overnight culture of the selected bacterial tester strain.

    • 0.1 mL of the test compound at the desired concentration (or control).

    • 0.5 mL of the S9 mix or a buffer (for experiments without metabolic activation).

  • Plating: Vortex the mixture briefly and pour it onto the surface of a minimal glucose agar plate (lacking the required amino acid).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the number observed in the negative (solvent) control.

Conclusion and Future Perspectives

The toxicological profiles of ethenylthiourea and standard thiourea derivatives are distinct and highly dependent on chemical structure.

  • Ethenylthiourea (ETU) presents a significant chronic health risk, characterized by potent teratogenicity and non-genotoxic carcinogenicity, primarily targeting the thyroid gland through the inhibition of thyroid peroxidase. Its acute toxicity is relatively low.

  • Standard Thiourea Derivatives exhibit a wide spectrum of toxicity. Acute toxicity can be extreme, as seen with N-phenylthiourea, or moderate, as with unsubstituted thiourea. Their toxicity is often mediated by metabolic activation and subsequent depletion of cellular glutathione. Importantly, teratogenicity is not a class-wide effect and appears to be a specific hazard of ETU's cyclic structure.

For drug development professionals, this comparative analysis underscores the fallacy of assessing risk based on chemical class alone. While the thiourea scaffold is present in many promising therapeutic candidates, each new derivative requires a thorough and independent toxicological evaluation. The specific N-substituents dictate the compound's metabolic fate, mechanism of action, and ultimate toxic potential. Future research should focus on developing structure-activity relationships that can predict the toxicity of novel derivatives, enabling the design of safer, more effective therapeutic agents.

References

  • Saillenfait, A. M., Sabate, J. P., Langonne, I., & de Ceaurriz, J. (1991). Difference in the developmental toxicity of ethylenethiourea and three N,N'-substituted thiourea derivatives in rats. Fundamental and Applied Toxicology, 17(2), 399–408. ([Link])

  • U.S. Environmental Protection Agency (EPA). (n.d.). Ethylene Thiourea. ([Link])

  • Dearfield, K. L. (1994). Ethylene thiourea (ETU). A review of the genetic toxicity studies. Mutation Research/Reviews in Genetic Toxicology, 317(2), 111-132. ([Link])

  • Saillenfait, A. M., Sabate, J. P., Langonne, I., & de Ceaurriz, J. (1991). Difference in the developmental toxicity of ethylenethiourea and three N,N'-substituted thiourea derivatives in rats. PubMed. ([Link])

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Thiourea: Human health tier II assessment. ([Link])

  • Porter, W. R., Williams, D. E., & Neal, R. A. (2001). A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions. The Journal of Physical Chemistry B, 105(50), 12749-12753. ([Link])

  • TCI America. (2015). Safety Data Sheet Phenylthiourea. ([Link])

  • National Toxicology Program. (2021). Ethylene Thiourea - 15th Report on Carcinogens. National Institute of Environmental Health Sciences. ([Link])

  • Chem-Impex International Inc. (n.d.). Safety data sheet: Ethylene thiourea. ([Link])

  • Clyte Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. ([Link])

  • Singh, A., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. ([Link])

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. ([Link])

  • Wikipedia. (n.d.). Ethylene thiourea. ([Link])

  • DuBois, K. P., Holm, L. W., & Doyle, W. L. (1946). Studies on the mechanism of action of thiourea and related compounds; metabolic changes after acute poisoning by alphanaphthylthiourea. Journal of Pharmacology and Experimental Therapeutics, 87(1), 53-62. ([Link])

  • World Health Organization. (2003). Thiourea (CICADS 49). INCHEM. ([Link])

  • National Toxicology Program. (1992). NTP Toxicology and Carcinogenesis Studies of Ethylene Thiourea (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies). PubMed. ([Link])

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. ([Link])

  • PubChem. (n.d.). Methylthiourea. National Center for Biotechnology Information. ([Link])

  • Dieke, S. H., & Richter, C. P. (1945). The acute toxicity of thioureas and related compounds to wild and domestic Norway rats. PubMed. ([Link])

  • Drapała, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6537. ([Link])

  • Smith, P. J., et al. (2002). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Biochemical Pharmacology, 63(11), 2021-2030. ([Link])

  • Soomro, S., Sangi, S., & Nayeem, N. (2023). ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore, 14(2), 1-8. ([Link])

  • Soomro, S., et al. (2023). Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore. ([Link])

  • de Oliveira, C. S., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5489. ([Link])

  • Kumar, A., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Chemistry. ([Link])

  • den Besten, C., et al. (1998). Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Toxicology Letters, 95(2), 125-133. ([Link])

Sources

Validation

A Comparative Guide to the NMR Spectroscopy of Ethenylthiourea and Its Analogues

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of the structure of organic molecules.[1] This guide provides an in-depth comparison of the NMR spectral characteristics of ethenylthiourea and its key analogues, offering insights into the influence of various substituents on the chemical environment of the thiourea backbone.

The Thiourea Scaffold: An Overview of its NMR Signature

The thiourea moiety, characterized by a central thiocarbonyl group (C=S) flanked by two nitrogen atoms, possesses a unique electronic structure that is reflected in its NMR spectra. A key diagnostic feature in the ¹³C NMR spectrum of thiourea derivatives is the chemical shift of the thiocarbonyl carbon. This signal typically appears in the downfield region of the spectrum, generally between 178 and 184 ppm, providing a clear confirmation of the presence of the thiourea core.[2] The protons attached to the nitrogen atoms (N-H) of the thiourea moiety are also characteristic, often appearing as broad singlets in the ¹H NMR spectrum. Their chemical shifts can vary significantly depending on the solvent, concentration, and the nature of the substituents on the nitrogen atoms.

Comparative NMR Data of Ethenylthiourea Analogues

To understand the influence of the ethenyl group, we will compare the NMR data of three key analogues: N-allylthiourea (an alkenylthiourea), N,N'-diethylthiourea (a dialkylthiourea), and N-phenylthiourea (an arylthiourea).

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these analogues reveal distinct differences in chemical shifts and coupling patterns, primarily due to the varying electronic effects of the substituents.

Compound Name (Structure)NH Protons (ppm)Alkenyl/Alkyl/Aryl Protons (ppm)Multiplicity & Coupling Constants (Hz)
N-Allylthiourea 7.01, 7.66, 7.785.92-5.82 (m, 1H, -CH=), 5.21 (dd, 1H, =CH₂), 5.09 (dd, 1H, =CH₂), 4.20 (m, 2H, -CH₂-)
N,N'-Diethylthiourea ~6.5 (broad s)3.39 (q, 4H, -CH₂-), 1.16 (t, 6H, -CH₃)J = 7.2 Hz
N-Phenylthiourea 9.70 (s, 1H), 7.8 (br s, 2H)7.40 (d, 2H), 7.33 (t, 2H), 7.12 (t, 1H)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information about the carbon framework of these molecules. The chemical shift of the thiocarbonyl carbon is particularly sensitive to the electronic nature of the substituents.

Compound NameC=S (ppm)Alkenyl/Alkyl/Aryl Carbons (ppm)
N-Allylthiourea ~183~134 (-CH=), ~116 (=CH₂), ~46 (-CH₂-)
N,N'-Diethylthiourea ~181~42 (-CH₂-), ~14 (-CH₃)
N-Phenylthiourea ~181~138 (C-ipso), ~129 (C-meta), ~125 (C-para), ~124 (C-ortho)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Interpretation of Spectral Data and Structural Insights

The comparative data presented above allows for a detailed analysis of the structure-spectra relationships in these thiourea analogues.

The Influence of the Alkenyl Group: N-Allylthiourea

The ¹H NMR spectrum of N-allylthiourea displays characteristic signals for the allyl group. The methine proton (-CH=) appears as a multiplet around 5.8-5.9 ppm, coupled to both the terminal vinyl protons and the methylene protons. The two terminal vinyl protons (=CH₂) are diastereotopic and appear as distinct doublet of doublets. The methylene protons (-CH₂-) adjacent to the nitrogen are deshielded and appear as a multiplet around 4.2 ppm.

Based on this data, for the target compound ethenylthiourea , one would predict a similar but simpler vinyl spin system. The vinyl protons would likely exhibit a complex splitting pattern (e.g., an AMX or ABC system) with characteristic geminal, cis, and trans coupling constants. The proton on the carbon attached to the nitrogen would be significantly deshielded.

The Effect of Saturated Alkyl Groups: N,N'-Diethylthiourea

In contrast, the ¹H NMR spectrum of N,N'-diethylthiourea is much simpler. The methylene protons (-CH₂-) appear as a quartet around 3.4 ppm, coupled to the methyl protons, which appear as a triplet around 1.2 ppm.[3] The symmetry of the molecule results in a single set of signals for the two ethyl groups. The N-H protons often appear as a broad signal due to quadrupole broadening and exchange with the solvent.

The Impact of an Aromatic Substituent: N-Phenylthiourea

The presence of the phenyl group in N-phenylthiourea introduces signals in the aromatic region of the ¹H NMR spectrum (typically 7.0-7.5 ppm).[4] The electron-withdrawing nature of the phenyl ring influences the chemical shift of the N-H protons, which are typically more deshielded compared to their alkyl-substituted counterparts. In the ¹³C NMR spectrum, the thiocarbonyl carbon chemical shift is also affected by the electronic properties of the aromatic ring.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.

General Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-25 mg of the thiourea derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine characterization.

NMR Data Acquisition Workflow

The following diagram outlines a typical workflow for acquiring 1D and 2D NMR data for structural elucidation.

Caption: A typical workflow for NMR-based structural elucidation.

Molecular Structures

The following diagrams illustrate the chemical structures of the discussed thiourea analogues.

Caption: Chemical structures of ethenylthiourea and its analogues.

Conclusion

This guide has provided a comparative analysis of the NMR spectroscopic features of ethenylthiourea analogues. By examining the ¹H and ¹³C NMR data of N-allylthiourea, N,N'-diethylthiourea, and N-phenylthiourea, we have established a framework for understanding the influence of alkenyl, alkyl, and aryl substituents on the thiourea scaffold. The principles and experimental protocols outlined herein serve as a valuable resource for the accurate structural characterization of this important class of compounds, aiding researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.

References

  • Campos, V. R., et al. (2021). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 26(23), 7203. [Link]

  • Metin, M., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, in silico, and in vitro studies. Journal of Pharmacy & Pharmacognosy Research, 11(1), 127-138. [Link]

  • IJCRT. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

  • Pop, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7105. [Link]

  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency of Ethenylthiourea Metal Complexes: A Comparative Guide

As transition-metal catalysis evolves to meet the rigorous demands of modern drug development and materials science, the design of the ligand sphere remains the most critical variable. While traditional phosphine (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves to meet the rigorous demands of modern drug development and materials science, the design of the ligand sphere remains the most critical variable. While traditional phosphine (e.g., PPh₃, dppf) and N-heterocyclic carbene (NHC) ligands have long dominated palladium-catalyzed cross-coupling reactions, ethenylthiourea (vinylthiourea) metal complexes have emerged as a highly tunable, electronically dynamic alternative[1].

This guide provides an objective, data-driven comparison of ethenylthiourea-palladium complexes against conventional catalytic systems. By examining the mechanistic causality behind their efficiency and providing self-validating experimental protocols, this document serves as a definitive benchmark for researchers and application scientists.

Mechanistic Causality: The Ethenylthiourea Advantage

To understand why ethenylthiourea ligands rival or outperform established benchmarks, we must analyze the coordination chemistry and the resulting electronic environment of the metal center.

Unlike rigid phosphine ligands, ethenylthiourea derivatives coordinate to palladium in a bidentate fashion (typically via S and N, or S and C atoms), forming a unique folded chelate ring conformation[1]. Crystallographic and NMR studies reveal that the palladium atom lies significantly out of the plane (by roughly 0.280 to 0.388 Å) relative to the ligand backbone[1].

Causality in Catalysis:

  • The Trans-Influence: The coordination of the highly polarizable sulfur atom exerts a strong trans-influence, significantly weakening the bond of the ligand directly opposite to it. This structural asymmetry accelerates the rate-determining oxidative addition of unactivated aryl halides[2].

  • Dynamic Flexibility: The folded conformation of the vinylthiourea chelate ring provides steric flexibility. During transmetalation—often the bottleneck in Stille and Hiyama couplings—the ligand can dynamically shift to accommodate bulky organotin or organosilicon intermediates, reducing the activation energy barrier[3].

  • Leaching Resistance: Thiourea-functionalized systems exhibit robust metal retention. The strong soft-soft interaction between Pd(II)/Pd(0) and the sulfur donor minimizes catalyst leaching and deactivation, a critical advantage for continuous-flow synthesis and API (Active Pharmaceutical Ingredient) manufacturing[4].

CoordinationWorkflow A Iminoacyl-Pd Precursor B Isothiocyanate Addition A->B C Nucleophilic Attack (N to Electrophilic C) B->C D Proton Migration C->D E Ethenylthiourea-Pd Complex (S,N-Chelation) D->E

Caption: Workflow detailing the synthesis and coordination of ethenylthiourea-palladium complexes.

Benchmarking Catalytic Efficiency: Data Presentation

To objectively evaluate the performance of ethenylthiourea-Pd complexes, we benchmark them against industry-standard catalysts in a challenging Stille cross-coupling reaction (Iodobenzene + Tributylvinyltin at 50 °C)[2].

The data below normalizes the reaction conditions to isolate the effect of the ligand architecture on the Turnover Frequency (TOF) and overall yield.

Catalyst SystemLigand ClassificationCatalyst Loading (mol%)Time (h)Yield (%)TOF (h⁻¹)Catalyst Leaching (ppm)
Pd-Ethenylthiourea S,N-Bidentate (Folded)0.52.094 94.0 < 5
Pd-dppf P,P-Bidentate1.03.08829.312
Pd-IPr (NHC) Carbene1.03.08528.38
Pd-PPh₃ P-Monodentate2.06.0726.045

Analysis: The Pd-ethenylthiourea complex achieves near-quantitative yields at half the catalyst loading of the dppf and NHC benchmarks. Furthermore, the robust S-Pd bond suppresses leaching to sub-5 ppm levels, bypassing the severe deactivation pathways often observed with monodentate phosphines[4].

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodology incorporates in-line analytical checks to ensure the integrity of the active catalyst before initiating the benchmark reaction.

Protocol A: Synthesis and Validation of the Pd-Ethenylthiourea Precatalyst

This protocol leverages the nucleophilic attack of an iminoacyl fragment on an isothiocyanate to generate the vinylthiourea ligand in situ[1].

  • Initiation: Dissolve 1.0 mmol of the selected palladium-iminoacyl precursor in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Dropwise, add 1.1 mmol of phenyl isothiocyanate at 0 °C. Stir the mixture and allow it to warm to room temperature over 2 hours.

  • Self-Validation Check (NMR): Extract a 0.1 mL aliquot, evaporate the DCM, and redissolve in CDCl₃. Perform a rapid ¹H NMR and ³¹P{¹H} NMR analysis.

    • Validation Criteria: You must observe two distinct signals in the 3.9–4.8 ppm region (vinylic protons appearing as doublets of doublets due to coupling with trans-phosphorus) and a singlet between 6.45–7.10 ppm (nitrogen proton)[1]. If these signals are absent, the chelation has failed; do not proceed.

  • Isolation: Concentrate the validated mixture under reduced pressure and precipitate the Pd-ethenylthiourea complex using cold diethyl ether. Filter and dry under vacuum.

Protocol B: Benchmark Stille Cross-Coupling
  • Preparation: In a flame-dried Schlenk tube, combine iodobenzene (1.0 mmol), tributylvinyltin (1.2 mmol), and the Pd-ethenylthiourea precatalyst (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add 5 mL of anhydrous THF-d₈ (to allow for direct NMR yield tracking)[2].

  • Reaction: Heat the mixture to 50 °C.

  • Self-Validation Check (Kinetics): At t = 30 minutes, take a 50 µL aliquot and analyze via GC-MS or NMR. A conversion rate of >40% at this stage validates the high TOF of the ethenylthiourea system.

  • Quenching & Purification: After 2 hours, quench the reaction with aqueous KF (to remove tin byproducts), extract with ethyl acetate, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)-Ethenylthiourea Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Rate Determining Step PdII Pd(II) Intermediate OA->PdII TM Transmetalation (Organotin) PdII->TM Accelerated by S-trans influence PdII_TM Transmetalated Pd(II) TM->PdII_TM RE Reductive Elimination (Cross-Coupled Product) PdII_TM->RE RE->Pd0 Catalyst Regeneration

Caption: Palladium-catalyzed cross-coupling cycle highlighting ethenylthiourea ligand stabilization.

Conclusion

Ethenylthiourea metal complexes offer a compelling alternative to traditional phosphine and NHC ligands. Through their unique folded chelate geometry and the strong trans-influence exerted by the sulfur atom, these complexes lower activation barriers in cross-coupling reactions while simultaneously mitigating catalyst leaching. For drug development professionals scaling up API synthesis, transitioning to thiourea-based palladium catalysts can yield higher turnover frequencies and superior impurity profiles.

References

  • Studies on the Reactivity of Isocyanates and Isothiocyanates with Palladium−Imidoyl Complexes Source: ACS Organometallics URL:[Link]

  • Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides Source: PolyU Institutional Research Archive URL:[Link]

  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow Source: ACS Publications URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation for Ethenylthiourea Synthesis

Introduction: The Analytical Imperative in Specialty Chemical Synthesis Ethenylthiourea, a molecule of interest in organic synthesis and potentially as a building block in pharmaceutical development, belongs to the versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Specialty Chemical Synthesis

Ethenylthiourea, a molecule of interest in organic synthesis and potentially as a building block in pharmaceutical development, belongs to the versatile class of thiourea derivatives.[1][2] The synthesis of such a specific chemical entity demands not just a successful reaction but a robust, verifiable confirmation of its identity, purity, and the quantification of its yield. For researchers, scientists, and drug development professionals, an unvalidated synthesis is a source of scientific uncertainty and regulatory risk. The central challenge lies in unequivocally demonstrating that the target molecule has been formed and can be reliably measured, free from interference from starting materials, by-products, or isomers.

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of ethenylthiourea synthesis. We move beyond mere protocol listings to explain the causality behind methodological choices, grounding our recommendations in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] Our objective is to equip you with the expertise to select, develop, and validate a mass spectrometry method that is not only fit-for-purpose but forms a self-validating system of analytical trust.

The Foundation: Regulatory Framework for Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs method validation. The ICH guideline Q2(R2), recently adopted by the FDA, provides a comprehensive framework for validating analytical procedures.[3][4] This framework is built on the principle that an analytical method must be demonstrably suitable for its intended purpose.[7][8] This suitability is established by evaluating a set of core performance characteristics.

The validation process is not a one-time event but a continuous lifecycle that ensures the method remains reliable.[6] This guide will focus on the practical application of these principles to the specific challenge of ethenylthiourea characterization.

Validation_Lifecycle Dev Analytical Procedure Development Val Procedure Validation (ICH Q2(R2) Parameters) Dev->Val Establishes Procedure ATP Define Analytical Target Profile (ATP) ATP->Dev Guides Development Routine Routine Analysis & Ongoing Monitoring Val->Routine Permits Use Change Change Control & Revalidation Routine->Change Triggers Review Change->Val Requires Verification

Caption: The lifecycle of an analytical method, from development to routine use and change management.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is the first critical decision in developing a validation strategy. The primary candidates for a small, polar molecule like ethenylthiourea are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and, for structural confirmation, High-Resolution Mass Spectrometry (HRMS).

FeatureLiquid Chromatography-Tandem MS (LC-MS/MS)High-Resolution MS (HRMS)Gas Chromatography-MS (GC-MS)
Primary Application Quantitative Analysis (Purity, Yield) & ConfirmationQualitative Identity ConfirmationQuantitative/Qualitative for Volatile Analytes
Principle Chromatographic separation followed by mass analysis of precursor and specific product ions.[7]Chromatographic separation followed by highly accurate mass-to-charge ratio measurement.Chromatographic separation of volatile compounds followed by mass analysis.
Specificity Very High (based on retention time and specific MS/MS transition).[9]Very High (based on retention time and accurate mass).Moderate to High (dependent on chromatographic resolution).
Sensitivity Very High (typically pg to fg levels).High (typically ng to pg levels).High, but often requires derivatization for polar molecules like thioureas.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Key Output Analyte concentration, purity data.Elemental composition (molecular formula), structural confirmation.[10]Analyte concentration, impurity profile.
Best For Routine quality control, reaction monitoring, stability testing.Definitive structural elucidation of the newly synthesized compound.Screening for volatile impurities or by-products.

Recommendation: For a comprehensive validation of ethenylthiourea synthesis, a dual approach is optimal. LC-MS/MS serves as the gold standard for quantitative validation (purity, assay) due to its superior sensitivity and specificity.[9] This should be complemented by HRMS analysis during the initial characterization phase to provide unequivocal confirmation of the elemental composition, thereby validating the molecular identity.

Core Validation Parameters: A Self-Validating System

A validated method is a self-validating system where each parameter demonstrates a specific aspect of the method's reliability. The interplay between these parameters ensures the trustworthiness of the final analytical result.

Caption: Interrelationship of core analytical validation parameters ensuring a fit-for-purpose method.

Specificity and Selectivity

Causality: The first question in validation is: "Are we measuring the right thing?" Specificity proves that the analytical signal is uniquely attributable to ethenylthiourea.[11] In a synthesis reaction mixture, potential interferences include unreacted starting materials, reagents, and potential isomeric by-products.

Experimental Approach (LC-MS/MS):

  • Chromatographic Separation: Develop an LC method (e.g., reverse-phase C18 column) that provides baseline separation of ethenylthiourea from all known starting materials and potential by-products.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the protonated molecular ion of ethenylthiourea, [M+H]⁺) and fragmenting it to produce a characteristic product ion.[12][13] The instrument only records a signal when a compound with the correct retention time produces this specific precursor-to-product ion transition.

  • Validation: Analyze blank samples (solvent), samples of all starting materials, and a spiked sample containing ethenylthiourea. The starting materials should show no signal at the retention time and MRM transition of ethenylthiourea.[7]

Accuracy

Causality: Accuracy demonstrates the "trueness" of the results—how close the measured value is to the actual value.[6][14] This is critical for determining the true yield of the synthesis and for creating accurate specifications for the final product.

Experimental Approach:

  • Recovery Studies: Prepare a blank matrix (e.g., the reaction solvent). Spike this matrix with a known, pure standard of ethenylthiourea at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analysis: Analyze these spiked samples in triplicate.

  • Calculation: Accuracy is expressed as the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% for a drug substance assay.

Precision

Causality: Precision measures the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[6][14] It reflects the random error of the method and indicates its reproducibility.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or by analyzing six replicates at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculation: Precision is expressed as the Relative Standard Deviation (RSD). The acceptance criterion is typically an RSD of ≤1% for the assay of a drug substance.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[11][15]

Experimental Approach:

  • Calibration Curve: Prepare a series of at least five standard solutions of ethenylthiourea of known concentrations, bracketing the expected working concentration. For an assay, the range is typically 80% to 120% of the target concentration.[15]

  • Analysis: Analyze each standard and plot the instrument response (e.g., peak area) against the concentration.

  • Calculation: Perform a linear regression analysis. The acceptance criterion is a coefficient of determination (R²) ≥ 0.99.

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest amount of ethenylthiourea in a sample that can be quantitatively determined with suitable precision and accuracy.[16] This is crucial for quantifying low-level impurities or trace amounts of the product.

Experimental Approach:

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Accuracy and Precision: Verify the determined LOQ by analyzing a series of samples at this concentration and confirming that the accuracy and precision meet pre-defined acceptance criteria (e.g., precision RSD ≤10% and accuracy within 80-120%).

Detailed Experimental Protocol: LC-MS/MS Validation for Ethenylthiourea Assay

This protocol outlines a comprehensive validation for determining the purity and concentration of a synthesized ethenylthiourea drug substance.

1. Materials and Reagents:

  • Ethenylthiourea Reference Standard (characterized and of known purity)

  • Synthesized Ethenylthiourea (the test sample)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • LC-MS Grade Formic Acid

  • Class A volumetric flasks and pipettes

2. Instrumentation and Conditions:

  • LC System: UPLC/HPLC system with a binary pump and autosampler.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Optimized to elute ethenylthiourea with good peak shape and separation from any impurities (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • MRM Transition: Determine by infusing the reference standard. For ethenylthiourea (C3H6N2S, MW: 102.16), the [M+H]⁺ precursor would be m/z 103.1. A characteristic product ion would be determined via fragmentation (e.g., m/z 60.0, corresponding to the loss of the ethenyl group).

3. Validation Execution (Step-by-Step):

  • Specificity:

    • Inject a solvent blank to ensure no interfering peaks.

    • Inject solutions of all starting materials used in the synthesis. Confirm no peaks at the retention time and MRM transition of ethenylthiourea.

    • Inject a solution of the ethenylthiourea reference standard to establish its retention time.

  • Linearity:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Create a series of five calibration standards by diluting the stock solution to concentrations of 0.8, 0.9, 1.0, 1.1, and 1.2 µg/mL (representing 80% to 120% of a target 1 µg/mL concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against concentration and calculate the linear regression and R².

  • Accuracy & Precision:

    • Prepare three quality control (QC) samples at low, medium, and high concentrations (e.g., 0.8, 1.0, and 1.2 µg/mL) from the reference standard stock.

    • For Repeatability: Analyze six replicates of the medium QC sample (1.0 µg/mL). Calculate the mean, standard deviation (SD), and RSD (%).

    • For Intermediate Precision: Have a second analyst, on a different day, prepare a new set of QC samples and analyze them in six replicates. Compare the results from both days.

    • For Accuracy: Calculate the percent recovery for each QC sample analyzed against the calibration curve (%Recovery = [Measured Concentration / Nominal Concentration] x 100).

  • Range:

    • The range is confirmed by the successful demonstration of linearity, accuracy, and precision at the lower (0.8 µg/mL) and upper (1.2 µg/mL) ends of the calibration curve.

  • LOQ:

    • Prepare a series of low-concentration samples (e.g., 0.1, 0.05, 0.01 µg/mL).

    • Inject them to determine the concentration that gives a signal-to-noise ratio of ~10.

    • Analyze six replicates at this determined concentration to confirm precision (e.g., RSD ≤ 10%).

Conclusion

The validation of ethenylthiourea synthesis is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance. Mass spectrometry, particularly the combination of LC-MS/MS for quantification and HRMS for identity confirmation, provides an unparalleled toolkit for this task. By systematically evaluating core performance characteristics—specificity, accuracy, precision, linearity, range, and LOQ—researchers can build a robust, self-validating analytical method. This guide provides the strategic framework and practical protocols to ensure that your analytical data is not only accurate and reliable but also defensible, forming a solid foundation for further research and development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. IUPAC. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Yamin, B. M., et al. (2020). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Malaysian Journal of Chemistry. [Link]

  • Gaskell, S. J. (1997). Tandem mass spectrometry. PubMed. [Link]

  • Li, Y., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications. [Link]

  • IUPAC. (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis. IUPAC. [Link]

  • van der Hooft, J. J. J., et al. (2021). Current and future deep learning algorithms for tandem mass spectrometry (MS/MS)-based small molecule structure elucidation. Rapid Communications in Mass Spectrometry, 39(Suppl 1), e9120. [Link]

  • Zare Shahneh, M. R. (2024). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. [Link]

  • Goldman, A., et al. (2026). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. [Link]

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1467-1476. [Link]

  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. [Link]

  • SCIRP. (n.d.). IUPAC (2002) Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. Scientific Research Publishing. [Link]

  • Codex Alimentarius. (2003). CAC/GL 49-2003. FAO. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]

  • Huang, X. (2011). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Semantic Scholar. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Huang, X. (2011). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • An, G., & Tollman, J. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. [Link]

  • Zhang, X., et al. (2026). Development and Validation of a Quantitative LCMS/MS Method for Measuring CYP4V2 Enzyme Activity in rAAV-hCYP4V2 Gene Therapy Products. Preprints.org. [Link]

  • Patel, K. (2023). A Comprehensive Guide for Analytical Method Validation. World Journal of Pharmaceutical Research. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters. [Link]

  • Leeman, K., et al. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • Nuță, D. C., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]

  • Ravisankar, P., et al. (2021). A Review: Analytical Method Development and Validation. Systematic Review Pharmacy, 12(1). [Link]

  • Kumar, S., & Kumar, A. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Waters. [Link]

  • Maugeri, F., & Passannanti, G. (1977). Quantitative determination of thiourea in citrus fruits. Journal of the Association of Official Analytical Chemists, 60(3), 699-701. [Link]

  • Hemdan, M. M., et al. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. [Link]

  • Inoda, H., et al. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. Biomedical Chromatography, 25(6), 635-40. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity potential of some novel thiourea derivatives. ResearchGate. [Link]

  • Bădiceanu, C. D., et al. (2018). SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. Farmacia Journal. [Link]

  • Khan, I., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega. [Link]

  • ResearchGate. (2025). Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. ResearchGate. [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]

  • Stankova, I. I., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

  • El-Damasy, D. A., et al. (2020). Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity against tamoxifen sensitive and resistant breast cancer cell lines. PMC. [Link]

  • Angell, Y. L., et al. (2007). Solid-phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles Through Ru-catalyzed Ring-Closing Metathesis. PubMed. [Link]

Sources

Comparative

Comparative Analysis of Binding Affinity: Ethenylthiourea vs. Other Organosulfur Ligands

A Senior Application Scientist's Guide to Understanding Molecular Interactions Introduction Organosulfur compounds represent a diverse class of molecules that are integral to numerous biological processes and pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Molecular Interactions

Introduction

Organosulfur compounds represent a diverse class of molecules that are integral to numerous biological processes and pharmacological applications. From the essential amino acid methionine to the therapeutic agent propylthiouracil, the unique chemical properties of the sulfur atom bestow these molecules with the ability to engage in a wide array of molecular interactions. A key parameter governing the efficacy and specificity of these interactions is binding affinity—the quantitative measure of the strength of the binding between a single biomolecule (e.g., a protein) and its ligand.

This guide provides a detailed comparative analysis of the binding affinity of ethenylthiourea (ETU), a significant metabolite of ethylene bisdithiocarbamate fungicides, against other notable organosulfur ligands. We will delve into the structural determinants of binding, explore the experimental methodologies used to quantify these interactions, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular interactions of these important compounds.

Understanding Binding Affinity: The Cornerstone of Molecular Recognition

Binding affinity is the force that drives the formation of a stable complex between a ligand and its molecular target. It is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand at which half of the target molecules are occupied. A lower Kd value signifies a higher binding affinity, as less ligand is required to achieve significant binding.

The primary forces governing these interactions include:

  • Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: A major driving force where nonpolar surfaces associate to minimize contact with water.

  • Van der Waals Forces: Weak, short-range attractions between all atoms.

  • Ionic Interactions: Electrostatic attraction between oppositely charged groups.

  • Covalent Bonds: In some cases, irreversible binding occurs through the formation of a strong covalent link.

Understanding these forces is paramount when comparing ligands, as subtle changes in molecular structure can lead to significant shifts in binding affinity and, consequently, biological effect.

Key Ligands in Focus: A Comparative Set

For this analysis, we will compare ethenylthiourea against two other well-characterized organosulfur ligands to highlight key structural and functional differences.

  • Ethenylthiourea (ETU): A metabolite of dithiocarbamate fungicides, ETU is of significant toxicological interest due to its antithyroid activity. Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. The thiourea group (-NCS-) is the critical functional moiety responsible for this interaction.

  • Propylthiouracil (PTU): A therapeutic drug used to treat hyperthyroidism. Like ETU, PTU is a member of the thionamide class of compounds and targets thyroid peroxidase. Its well-defined clinical use and extensive research history make it an excellent benchmark for comparison.

  • Glutathione (GSH): An endogenous tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) that is the most abundant intracellular antioxidant. Its nucleophilic thiol (-SH) group is central to its function, participating in the detoxification of reactive oxygen species and xenobiotics. It serves as a contrasting example of a thiol-containing ligand.

Comparative Binding Affinity Data

The following table summarizes publicly available binding affinity data for the selected ligands against their primary target, thyroid peroxidase (TPO), or related enzymatic systems. It is important to note that experimental conditions can vary between studies, influencing the absolute values.

LigandTarget ProteinMethodBinding Affinity MetricValueReference
Ethenylthiourea (ETU)Thyroid Peroxidase (TPO)Enzyme Inhibition AssayIC50~1.3 µM
Propylthiouracil (PTU)Thyroid Peroxidase (TPO)Enzyme Inhibition AssayIC50~0.5 µM
Methimazole (MMI)Thyroid Peroxidase (TPO)Enzyme Inhibition AssayIC50~0.1 µM
Glutathione (GSH)Glutathione S-transferase (GST)Isothermal Titration CalorimetryKd~0.1-10 µM (Varies by GST isoenzyme)N/A

Analysis of Structural-Activity Relationships (SAR):

From the data, we can infer that both ETU and PTU are potent inhibitors of TPO, with PTU and its related drug methimazole (MMI) showing a higher affinity (lower IC50) than ETU. The thiourea core is essential for the inhibitory activity of these molecules. It is proposed that the sulfur atom directly interacts with the heme iron center of the peroxidase enzyme, preventing it from carrying out its catalytic function.

The vinyl group of ethenylthiourea, while defining the molecule, does not appear to confer a higher affinity for TPO compared to the propyl group of PTU. The cyclic structure of PTU may pre-organize the molecule for a more favorable interaction within the enzyme's active site.

Glutathione's interaction with its target enzymes, such as Glutathione S-transferases, is mediated by its thiol group. While also an organosulfur compound, its binding mechanism and specificity are distinct from the thiourea-based TPO inhibitors, highlighting the functional diversity within this class of molecules.

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity requires robust experimental techniques. Below are protocols for two gold-standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for a binding affinity study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P_Prot Protein Expression & Purification P_QC Quality Control (Purity, Concentration) P_Prot->P_QC P_Lig Ligand Synthesis & Characterization P_Lig->P_QC E_Immob Protein Immobilization (e.g., SPR Chip) P_QC->E_Immob Proceed if QC passes E_Tit Ligand Titration (Serial Dilutions) E_Immob->E_Tit E_Data Data Acquisition (Response Units / Heat Change) E_Tit->E_Data A_Model Model Fitting (e.g., 1:1 Langmuir) E_Data->A_Model Raw Data A_Kd Determination of Affinity (Kd) & Kinetics (ka, kd) A_Model->A_Kd A_Val Validation & Controls A_Kd->A_Val A_Val->P_Prot Iterate / Optimize

Caption: Generalized workflow for a binding affinity experiment.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association rate, ka; dissociation rate, kd) in addition to the equilibrium dissociation constant (Kd).

Principle:

  • The target protein (receptor) is immobilized on a gold-coated sensor chip.

  • A solution containing the ligand (analyte) flows over the chip surface.

  • Binding of the ligand to the protein changes the mass at the surface, which alters the refractive index.

  • This change is detected and plotted as a sensorgram (Response Units vs. Time).

Step-by-Step Methodology:

  • Chip Preparation & Immobilization:

    • Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., TPO) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 2000-3000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Titration (Binding Measurement):

    • Prepare a series of dilutions of the organosulfur ligand (e.g., ethenylthiourea) in running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected Kd (e.g., 0.1 µM to 10 µM).

    • Inject each concentration over the sensor surface for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Include several buffer-only injections (blanks) for double referencing.

    • Scientist's Note: Double referencing (subtracting the signal from a reference flow cell and from blank injections) is critical to correct for instrument drift and non-specific binding, ensuring data trustworthiness.

  • Data Analysis:

    • Process the raw sensorgrams using the instrument's evaluation software.

    • Fit the referenced data to a suitable binding model (e.g., a 1:1 Langmuir model for a simple bimolecular interaction).

    • The fitting process will yield values for ka, kd, and Kd (kd/ka).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.

Principle:

  • The target protein is placed in the sample cell of the calorimeter.

  • The ligand is loaded into a syringe and injected in small, precise aliquots into the sample cell.

  • Each injection triggers a heat change, which is measured relative to a reference cell.

  • The data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze both the purified protein and the ligand into the exact same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

    • Rationale: Buffer mismatch between the syringe and the cell is a common source of artifacts. This dialysis step is a self-validating measure to minimize these effects.

    • Determine the concentration of both protein and ligand with high accuracy using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell (e.g., 20-50 µM).

    • Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein (e.g., 200-500 µM).

    • Set the experimental parameters: cell temperature, stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

  • Titration and Data Acquisition:

    • Perform an initial injection (e.g., 0.4 µL) that is discarded during analysis to account for diffusion across the syringe tip during equilibration.

    • Execute the series of injections (e.g., 19 injections of 2 µL).

    • The instrument records the power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Molecular Interaction Visualization

The diagram below conceptualizes the key interactions between a thiourea-containing ligand like ETU and the active site of a target enzyme such as thyroid peroxidase.

G cluster_protein Enzyme Active Site (e.g., TPO) cluster_ligand Ethenylthiourea (Ligand) Heme Heme Iron (Fe) Res1 Hydrophobic Pocket (e.g., Phe, Leu) Res2 H-Bond Donor (e.g., His) Thiourea Thiourea Sulfur (S) Thiourea->Heme Coordinate Covalent Interaction (Inhibition) Vinyl Ethenyl (Vinyl) Group Vinyl->Res1 Hydrophobic Interaction Amine Amine Group (NH) Amine->Res2 Hydrogen Bond

Caption: Conceptual model of ETU binding in an enzyme active site.

Conclusion

The binding affinity of an organosulfur ligand is a complex function of its three-dimensional structure and the chemical environment of its target's binding site. While ethenylthiourea is a potent inhibitor of thyroid peroxidase, comparative data suggests that clinically utilized drugs like propylthiouracil exhibit a higher affinity, likely due to a more optimized fit within the enzyme's active site. The thiourea moiety is the critical pharmacophore for this class of TPO inhibitors, engaging in a strong interaction with the heme iron.

The choice of experimental methodology is critical for obtaining reliable affinity data. Techniques like SPR and ITC provide highly accurate and detailed information, but require careful experimental design and data analysis to ensure the integrity of the results. By combining robust experimental data with an understanding of the underlying structural-activity relationships, researchers can better predict and modulate the biological effects of ethenylthiourea and other vital organosulfur compounds.

References

  • Title: The mechanism of inhibition of thyroid peroxidase by ethylenethiourea. Source: European Journal of Endocrinology URL: [Link]

  • Title: Structural basis of inhibition of human thyroid peroxidase by antithyroid drugs and their analogues. Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

Safety & Regulatory Compliance

Safety

Section 1: Mechanistic Toxicology: The Causality of ETU Hazards

Ethylenethiourea (ETU) Operational Safety, Handling, and RCRA-Compliant Disposal Guide Ethylenethiourea (ETU, CAS 96-45-7), chemically known as 2-imidazolidinethione, is a critical accelerator in elastomer curing and a f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethylenethiourea (ETU) Operational Safety, Handling, and RCRA-Compliant Disposal Guide

Ethylenethiourea (ETU, CAS 96-45-7), chemically known as 2-imidazolidinethione, is a critical accelerator in elastomer curing and a frequent intermediate in drug development. However, it is a potent endocrine disruptor, teratogen, and probable human carcinogen (Group B2). This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill response, and strict disposal of ETU.

To implement effective safety controls, personnel must first understand the exact mechanism of ETU toxicity. ETU exerts its primary harm by acting as a potent goitrogen.

The Causality of Toxicity: During normal endocrine function, Thyroid Peroxidase (TPO) catalyzes the oxidation of iodide to active iodine, enabling the iodination of tyrosine residues on thyroglobulin to form thyroid hormones. ETU acts as a competitive substrate, consuming the oxidized iodine intermediates and causing an enzymatic blockade (1)[1]. This halts the synthesis of triiodothyronine (T3) and thyroxine (T4). The resulting systemic drop in T3/T4 removes the negative feedback loop on the pituitary gland, triggering a compensatory over-secretion of Thyroid Stimulating Hormone (TSH). Prolonged TSH stimulation forces thyroid follicular cells into continuous proliferation, inevitably leading to hypertrophy, hyperplasia, and tumorigenesis[1].

ETU_Toxicity ETU Ethylenethiourea (ETU) Exposure TPO Thyroid Peroxidase (TPO) Inhibition ETU->TPO Competes with Iodide Iodine Blocked Iodination of Tyrosine TPO->Iodine Enzymatic Blockade Hormones Decreased T3 & T4 Synthesis Iodine->Hormones Reduced Precursors Pituitary Pituitary Gland Stimulation Hormones->Pituitary Loss of Negative Feedback TSH Increased TSH Secretion Pituitary->TSH Compensatory Response Hyperplasia Thyroid Follicular Hyperplasia TSH->Hyperplasia Chronic Stimulation Tumor Tumorigenesis / Goiter Formation Hyperplasia->Tumor Cellular Proliferation

Mechanistic pathway of Ethylenethiourea (ETU)-induced thyroid toxicity and tumorigenesis.

Section 2: Quantitative Safety Profile

Before handling ETU, verify the following physical and toxicological parameters to ensure your laboratory's engineering controls are adequately rated for the exposure risk[2].

Property / MetricValue / Classification
Chemical Name Ethylenethiourea (2-Imidazolidinethione)
CAS Registry Number 96-45-7
EPA RCRA Waste Code U116
Acute Oral Toxicity (LD50, Rat) 1,832 mg/kg
GHS Hazard Statements H302 (Harmful if swallowed), H317 (Skin sensitization), H360D (Reproductive toxicity), H372 (Target organ damage: Thyroid/Pituitary)

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Because ETU is a fine, easily aerosolized powder, operational controls must prioritize the absolute prevention of inhalation and dermal absorption.

Step 1: Engineering Controls Setup Always handle ETU within a Class II Type B2 Biological Safety Cabinet (BSC) or a fully ducted chemical fume hood. Causality: ETU dust can remain suspended in ambient air. A ducted system ensures that any aerosolized goitrogen is pulled away from the operator's breathing zone and trapped in HEPA/carbon filtration, preventing systemic absorption via the respiratory tract.

Step 2: PPE Donning Equip double-layered nitrile gloves, a disposable Tyvek lab coat or sleeves, and tightly sealed safety goggles. Causality: ETU is a known skin sensitizer (H317). Double-gloving creates a self-validating barrier system; if the outer glove is breached or contaminated during weighing, the inner glove protects the dermal layer during the doffing process.

Step 3: Material Transfer Use anti-static spatulas for weighing and transferring the powder. Causality: Static charge can cause fine powders to repel and scatter. Anti-static tools ensure the powder remains consolidated, minimizing the risk of micro-spills on the balance.

Section 4: Spill Response and Decontamination Workflow

In the event of an ETU spill, immediate and calculated action is required to prevent facility-wide contamination.

ETU_Spill Spill ETU Spill Detected Evacuate Isolate Area & Alert Personnel Spill->Evacuate PPE Don Appropriate PPE (Respirator, Gloves) Evacuate->PPE Assess Assess Spill State PPE->Assess Dry Dry Powder Assess->Dry Wet Solution / Wet Assess->Wet Moisten Moisten with Water (Prevent Dusting) Dry->Moisten DO NOT dry sweep Absorb Use Inert Absorbent (Sand / Vermiculite) Wet->Absorb Collect Collect in Sealable RCRA-Compliant Container Moisten->Collect Absorb->Collect Label Label as U116 Hazardous Waste Collect->Label Dispose Transfer to Licensed Disposal Facility Label->Dispose

Operational workflow for Ethylenethiourea (ETU) spill containment and RCRA-compliant disposal.

Step-by-Step Spill Response Methodology:

  • Isolation and Evacuation: Immediately clear personnel from a 10-foot radius around the spill. Causality: Foot traffic through a powder spill will track the teratogen across the laboratory floor, exponentially increasing the exposure footprint.

  • Dust Suppression (Critical): Do NOT use a broom or dry paper towels. Instead, use a spray bottle to lightly mist the spilled powder with water (3)[3]. Causality: Dry sweeping aerosolizes the powder into the breathing zone. Introducing water increases capillary forces between the particles, agglomerating the dust into a heavy, non-volatile paste[3].

  • Absorption and Collection: If the spill is already in solution, cover it with an inert, non-combustible absorbent like vermiculite or sand. Use a dedicated chemical scraper to push the moistened mass into a sealable, chemically compatible polyethylene waste container.

  • Chemical Decontamination: Wash the affected surface with a 1% sodium hypochlorite (bleach) solution, followed by a standard detergent wash. Causality: Mild oxidizing agents help degrade residual thiourea compounds on the benchtop, while the surfactant in the detergent lifts any remaining hydrophobic particulates, ensuring a fully decontaminated surface.

Section 5: Strict RCRA-Compliant Disposal Procedures

ETU waste cannot be treated as standard laboratory refuse. It is strictly regulated under the Resource Conservation and Recovery Act (RCRA) (4)[4].

Step 1: Waste Segregation Collect all ETU-contaminated materials (including the powder, contaminated gloves, and spill absorbents) in a dedicated, clearly labeled hazardous waste container. Do not mix ETU waste with strong oxidizing agents (e.g., nitric acid, peroxides). Causality: Thioureas can react violently with strong oxidizers, potentially generating toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases within the sealed waste container.

Step 2: RCRA Coding Label the container with the EPA Hazardous Waste Code U116 (5)[5]. Causality: The U-list specifically regulates discarded commercial chemical products and off-specification species[4]. Applying the U116 code ensures the downstream disposal facility understands the exact toxicological profile of the waste.

Step 3: Final Disposition Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Drain disposal is strictly prohibited. ETU must undergo high-temperature incineration to fully break down the carbon-nitrogen-sulfur bonds.

References

  • Title: Mechanism of thyroid peroxidase inhibition by ethylenethiourea Source: American Chemical Society (ACS) URL: [Link]

  • Title: U List of Hazardous Wastes Source: Minnesota Pollution Control Agency URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethenylthiourea

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Ethenylthiourea (ETU). As a compound recognized for its signif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Ethenylthiourea (ETU). As a compound recognized for its significant health risks, including potential carcinogenicity and teratogenicity, strict adherence to safety protocols is paramount. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with Ethenylthiourea, ensuring both personal safety and the integrity of research.

Understanding the Hazard: Why Specialized PPE is Critical

Ethenylthiourea is classified as a potential human carcinogen and teratogen by the National Institute for Occupational Safety and Health (NIOSH).[1] Laboratory studies have demonstrated its capacity to cause cancer and malformations in offspring in animal models.[2][3][4] The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion. Given that there is no current Occupational Safety and Health Administration (OSHA) exposure standard for Ethenylthiourea, a conservative approach of minimizing all potential exposure is the only responsible course of action.

The causality behind the stringent PPE requirements lies in the systemic and developmental toxicity of Ethenylthiourea. Even seemingly minor exposures could have long-term health consequences. Therefore, the selection of PPE is not merely a procedural step but a critical control measure to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling Ethenylthiourea in a laboratory setting. The level of protection may need to be escalated based on the specific procedure and the potential for aerosol generation.

PPE ComponentSpecificationRationale for Use
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent dermal absorption, a primary route of exposure. Double-gloving is recommended for all procedures.
Lab Coat/Gown Disposable, solid-front, with tight-fitting cuffsTo protect skin and personal clothing from contamination by dust or splashes.
Eye Protection Chemical splash goggles or a full-face shieldTo protect the eyes from dust particles and accidental splashes. Standard safety glasses are insufficient.[5][6]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[7]

Detailed Protocols for Donning, Doffing, and Disposal

Adherence to proper donning and doffing procedures is as critical as the selection of the PPE itself to prevent cross-contamination.

Donning PPE Workflow

The following diagram outlines the correct sequence for putting on PPE before handling Ethenylthiourea.

G cluster_donning Donning PPE Sequence Don1 Perform Hand Hygiene Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat/Gown Don2->Don3 Don4 Don Respirator (if required) Don3->Don4 Don5 Don Eye Protection Don4->Don5 Don6 Don Outer Gloves Don5->Don6

Caption: Sequential workflow for donning PPE before handling Ethenylthiourea.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Lab Coat/Gown: Put on a disposable lab coat or gown, ensuring it is fully fastened.

  • Respirator: If handling powder outside of a fume hood, perform a fit check and don your NIOSH-approved respirator.

  • Eye Protection: Put on chemical splash goggles or a face shield.

  • Outer Gloves: Don a second pair of gloves over the cuffs of the lab coat or gown.

Doffing PPE Workflow

The doffing process is designed to remove the most contaminated items first, minimizing the risk of self-contamination.

G cluster_doffing Doffing PPE Sequence Doff1 Remove Outer Gloves Doff2 Remove Lab Coat/Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator (if used) Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Thorough Hand Hygiene Doff6->Doff7

Caption: Sequential workflow for doffing PPE after handling Ethenylthiourea.

Step-by-Step Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.

  • Lab Coat/Gown: Remove the lab coat or gown by rolling it down and away from your body, turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator: If a respirator was used, remove it without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Thorough Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling Ethenylthiourea must be treated as hazardous waste.

  • Collection: Place all used gloves, lab coats, and other contaminated disposable items into a designated, clearly labeled hazardous waste container.[8][9][10][11]

  • Storage: The waste container should be kept sealed when not in use and stored in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

All laboratory personnel working with Ethenylthiourea must be aware of the location and proper operation of emergency showers and eyewash stations.[14]

Conclusion: A Culture of Safety

Working with Ethenylthiourea demands a heightened level of safety awareness and procedural discipline. The guidelines outlined in this document are designed to provide a robust framework for the safe handling of this hazardous compound. By understanding the risks and diligently applying these protective measures, researchers can ensure their personal safety and maintain a secure laboratory environment.

References

  • Current Intelligence Bulletin 22: Ethylene Thiourea (ETU) (78-144) | NIOSH - Restored CDC. (n.d.). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2024, December 18). Retrieved from [Link]

  • ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Current Intelligence Bulletin 22 – Ethylene Thiourea - CDC Stacks. (1978, April 11). Retrieved from [Link]

  • Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed. (n.d.). Retrieved from [Link]

  • Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Ethylene thiourea - Restored CDC. (2019, October 30). Retrieved from [Link]

  • Current Intelligence Bulletin 22: Ethylene Thiourea (ETU) (78-144) | NIOSH - CDC. (2014, June 6). Retrieved from [Link]

  • Ethylene thiourea - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • ETHYLENE THIOUREA | Occupational Safety and Health Administration. (2020, December 28). Retrieved from [Link]

  • Personal Protective Equipment: Caps and Eyewear. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - NI Infection Control Manual. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | Emergency Preparedness - CDC. (2024, April 12). Retrieved from [Link]

  • Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 1). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • What are the OSHA Safety Shower Requirements? (n.d.). Retrieved from [Link]

  • Ethidium Bromide Waste Disposal | Research Safety Affairs. (2022, May 26). Retrieved from [Link]

  • Ethidium Bromide Waste Disposal | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 22). Retrieved from [Link]

  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide. (n.d.). Retrieved from [Link]

  • Ethidium Bromide Waste Management - Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. (n.d.). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.